molecular formula C25H33Cl2N B12391316 OY-201

OY-201

Cat. No.: B12391316
M. Wt: 418.4 g/mol
InChI Key: MGOJMQCZOPZFLJ-CPJSRVTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OY-201 is a useful research compound. Its molecular formula is C25H33Cl2N and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33Cl2N

Molecular Weight

418.4 g/mol

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C25H33Cl2N/c1-3-4-5-6-7-10-17-28(2)25-16-14-20(21-11-8-9-12-22(21)25)19-13-15-23(26)24(27)18-19/h8-9,11-13,15,18,20,25H,3-7,10,14,16-17H2,1-2H3/t20-,25-/m0/s1

InChI Key

MGOJMQCZOPZFLJ-CPJSRVTESA-N

Isomeric SMILES

CCCCCCCCN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCCCCN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ONC201 in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201, a first-in-class small molecule imipridone, has emerged as a promising therapeutic agent for glioblastoma (GBM), a notoriously aggressive and difficult-to-treat primary brain tumor. Its ability to cross the blood-brain barrier and exert potent anti-cancer effects through a novel dual mechanism of action has garnered significant interest within the neuro-oncology community. This technical guide provides a comprehensive overview of the core mechanisms of ONC201 in glioblastoma, focusing on its molecular targets, downstream signaling pathways, and preclinical and clinical efficacy. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glioblastoma and the development of novel cancer therapeutics.

Core Mechanism of Action: A Dual-Targeting Approach

ONC201 exerts its anti-glioblastoma effects primarily through the engagement of two distinct molecular targets: the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP). This dual engagement triggers a cascade of downstream signaling events that converge to induce apoptosis and inhibit tumor growth.

Antagonism of Dopamine Receptor D2 (DRD2)

ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3, with a binding affinity (Ki) of approximately 3 μM[1]. In glioblastoma, DRD2 is often overexpressed and its signaling is implicated in promoting tumor cell survival and proliferation. By antagonizing DRD2, ONC201 disrupts these pro-tumorigenic pathways. A key consequence of DRD2 antagonism is the inactivation of the Akt and ERK signaling pathways[2]. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[1].

Agonism of Mitochondrial Caseinolytic Protease P (ClpP)

Concurrently, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP[3][4][5]. ClpP is a key component of the mitochondrial unfolded protein response and is involved in the degradation of misfolded or damaged proteins within the mitochondria. ONC201 binding to ClpP leads to its hyperactivation, resulting in uncontrolled proteolysis within the mitochondria.

A critical downstream effect of ClpP activation is the degradation of 5'-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis[6][7][8][9]. The resulting reduction in cellular heme levels leads to the activation of the heme-regulated inhibitor (HRI) kinase, one of the four eIF2α kinases involved in the Integrated Stress Response (ISR)[6][7][8][9].

The Integrated Stress Response (ISR) and Apoptosis Induction

The dual actions of ONC201 converge on the activation of the Integrated Stress Response (ISR), a cellular stress-coping mechanism that can paradoxically trigger apoptosis under conditions of prolonged or overwhelming stress.

Activation of eIF2α Kinases: HRI and PKR

ONC201 activates the ISR through the engagement of two specific eIF2α kinases: HRI and the protein kinase R (PKR)[10]. As described above, HRI is activated due to reduced heme levels following ClpP-mediated degradation of ALAS1. The mechanism of PKR activation by ONC201 is less clearly defined but is also a key contributor to the ISR induction.

The ATF4-CHOP-DR5 Axis

Activated HRI and PKR phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein translation but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4)[10][11]. ATF4 is a master transcriptional regulator of the ISR.

Upon its increased expression, ATF4 translocates to the nucleus and induces the transcription of a battery of stress-responsive genes, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[11][12]. CHOP, in turn, transcriptionally upregulates the expression of Death Receptor 5 (DR5), the cognate receptor for TRAIL[11][12][13].

The culmination of these events is a synergistic induction of apoptosis. ONC201 not only upregulates the death ligand TRAIL (via DRD2 antagonism and FOXO3a activation) but also sensitizes the glioblastoma cells to TRAIL-mediated apoptosis by increasing the expression of its receptor, DR5 (via ClpP agonism and the ISR).

Signaling Pathway Diagrams

ONC201_Mechanism_of_Action ONC201 Dual Mechanism of Action in Glioblastoma ONC201 ONC201 DRD2 DRD2/3 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP PKR PKR Activation ONC201->PKR Akt_ERK Akt/ERK Signaling (Inactivation) DRD2->Akt_ERK Inhibits ALAS1 ALAS1 Degradation ClpP->ALAS1 Degrades FOXO3a FOXO3a Activation Akt_ERK->FOXO3a Inhibits Inhibition TRAIL TRAIL Upregulation FOXO3a->TRAIL Induces Transcription Apoptosis Apoptosis TRAIL->Apoptosis Induces Heme Heme Reduction ALAS1->Heme Leads to HRI HRI Activation Heme->HRI Activates eIF2a eIF2α Phosphorylation HRI->eIF2a Phosphorylates PKR->eIF2a Phosphorylates ATF4 ATF4 Upregulation eIF2a->ATF4 Increases Translation CHOP CHOP Upregulation ATF4->CHOP Induces Transcription DR5 DR5 Upregulation CHOP->DR5 Induces Transcription DR5->Apoptosis Sensitizes to

Figure 1: ONC201 Dual Mechanism of Action Pathway.

ONC201_Experimental_Workflow General Experimental Workflow for ONC201 Studies start Start cell_culture Glioblastoma Cell Culture (e.g., U87, T98G, A172) start->cell_culture treatment ONC201 Treatment (Dose- and Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., TUNEL, Caspase Glo) treatment->apoptosis protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot Western Blot Analysis (p-Akt, p-ERK, ATF4, CHOP, DR5) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for ONC201 studies.

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of ONC201 has been determined in various glioblastoma cell lines, demonstrating its potent cytotoxic effects.

Cell LineIC50 (µM)Citation
H3 K27M-mutant Glioma (median)~0.6[14]
H3 wildtype/G34 variant Glioma (median)~1.5[14]
Medulloblastoma Cell Lines (range)1.8 - 6.5[3]
Clinical Trial Data: NCT02525692

A phase II clinical trial (NCT02525692) evaluated the efficacy and safety of ONC201 in patients with recurrent glioblastoma. The trial consisted of multiple arms with different dosing regimens and patient populations[1][15].

ArmPatient PopulationDosing RegimenKey Outcomes
A Recurrent GBM625 mg every 3 weeksPFS6: 11.8%; Median OS: 41.6 weeks; OS6: 71%[6][11]
B Recurrent GBM (first recurrence)625 mg weeklyData not fully reported in the provided snippets.
C Recurrent GBM (surgical cohort)625 mg weeklyIntratumoral concentrations achieved[16].
D H3 K27M-mutant Glioma625 mg weeklyDurable responses observed in a subset of patients[6][16].
E Diffuse Midline Glioma (surgical cohort)625 mg weeklyDetails not fully reported in the provided snippets.
F Non-H3 K27M Diffuse Midline Glioma625 mg weeklyDetails not fully reported in the provided snippets.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ONC201 stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed glioblastoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ONC201 in culture medium. Replace the medium in the wells with 100 µL of the ONC201 dilutions or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes[3][17][18][19][20][21].

    • Add 100 µL of CellTiter-Glo® reagent to each well[3][17][18][19][20][21].

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[3][17][18][19][20][21].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3][17][18][19][20][21].

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Treated glioblastoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ATF4, anti-CHOP, anti-DR5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Wash ONC201-treated and control cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Treated glioblastoma cells grown on coverslips or in chamber slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTP, from a commercial kit)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Fixation: Fix the treated and control cells with 4% paraformaldehyde for 1 hour at room temperature.

  • Washing: Wash the cells with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

  • Washing: Wash the cells with PBS.

  • TUNEL Staining:

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark[19].

    • Include positive (pre-treated with DNase I) and negative (without TdT enzyme) controls.

  • Washing: Wash the cells with PBS.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Mounting and Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

  • Quantification: Count the number of TUNEL-positive cells to determine the apoptotic index.

Conclusion

ONC201 represents a significant advancement in the therapeutic landscape for glioblastoma. Its unique dual mechanism of action, targeting both DRD2/3 and ClpP, leads to a concerted and potent induction of apoptosis in glioblastoma cells, including those resistant to standard therapies. The activation of the Integrated Stress Response and the subsequent upregulation of the TRAIL/DR5 apoptotic pathway are central to its efficacy. The quantitative data from preclinical studies and the promising signals of clinical activity, particularly in H3 K27M-mutant gliomas, underscore the potential of ONC201 as a valuable therapeutic agent. Further research to elucidate the finer details of its mechanism and to identify predictive biomarkers will be crucial for optimizing its clinical application and improving outcomes for patients with this devastating disease.

References

An In-depth Technical Guide on the Core DRD2 Antagonist Function of ONC201 in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as dordaviprone (formerly TIC10), is a first-in-class, orally active small molecule belonging to the imipridone class of anticancer compounds.[1][2] It is a selective, bitopic antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2) and D3 (DRD3).[3][4] ONC201's unique mechanism of action, which also involves the allosteric activation of the mitochondrial caseinolytic protease P (ClpP), has positioned it as a promising therapeutic agent, particularly in neuro-oncology and other malignancies where DRD2 is overexpressed.[1][5] This technical guide provides an in-depth exploration of ONC201's function as a DRD2 antagonist in cancer, detailing its signaling pathways, preclinical and clinical efficacy, and the experimental protocols used to elucidate its activity.

The Role of DRD2 in Cancer

The Dopamine Receptor D2 is a well-established target in neuropsychiatry, but its role in oncology is an expanding area of research. DRD2 is overexpressed in a variety of malignancies, including glioblastoma, endometrial cancer, and prostate cancer, where its expression is often associated with poor prognosis.[1][5] Activation of DRD2 in cancer cells can promote several oncogenic processes, including proliferation, survival, and angiogenesis.[6][7] Therefore, antagonism of DRD2 signaling represents a rational therapeutic strategy.[4][6] ONC201 selectively targets DRD2/3 at therapeutic concentrations, which contributes to its favorable safety profile compared to traditional antipsychotic DRD2 antagonists that exhibit broader receptor activity.[4][8]

Mechanism of Action: DRD2 Antagonism and Downstream Signaling

ONC201 functions as a mixed competitive and non-competitive antagonist of DRD2.[8] This bitopic interaction, involving both the orthosteric and an allosteric site, is thought to contribute to its unique selectivity and potent anti-cancer effects.[8] The antagonism of DRD2 by ONC201 initiates a cascade of downstream signaling events that collectively inhibit tumor growth and promote apoptosis.[1][4]

Two of the most critical pathways affected are:

  • Inactivation of Akt and ERK: DRD2 antagonism by ONC201 leads to the dual inactivation of the pro-survival kinases Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase).[1][4][9] This inactivation is a pivotal event that allows for the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a (Forkhead box O3a).[10][11] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand, TNF-related apoptosis-inducing ligand (TRAIL).[10][12]

  • Induction of the Integrated Stress Response (ISR): ONC201 triggers the ISR, a cellular stress response pathway.[9][12][13] This leads to the activation of transcription factor ATF4, which in turn induces the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[9][13][14] The coordinated upregulation of both TRAIL and its receptor DR5 creates a potent pro-apoptotic signal, leading to caspase activation and programmed cell death.[1][11]

The dual mechanisms of DRD2 antagonism and ClpP agonism converge to induce the ISR, inactivate key survival pathways, and ultimately trigger TRAIL-mediated apoptosis.[1]

Signaling Pathway Diagrams

ONC201_DRD2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRD2 DRD2 Akt Akt DRD2->Akt ERK ERK DRD2->ERK FOXO3a_P p-FOXO3a Akt->FOXO3a_P Phosphorylates ERK->FOXO3a_P Phosphorylates FOXO3a FOXO3a FOXO3a_P->FOXO3a Dephosphorylation TRAIL_Gene TRAIL Gene FOXO3a->TRAIL_Gene Activates Transcription ONC201 ONC201 ONC201->DRD2

Caption: ONC201 antagonizes DRD2, leading to Akt/ERK inactivation and TRAIL gene transcription.

ONC201_ISR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis ClpP ClpP eIF2a_kinases eIF2α Kinases (HRI, PKR) ClpP->eIF2a_kinases Activates ISR ATF4 ATF4 eIF2a_kinases->ATF4 Induces CHOP CHOP ATF4->CHOP Induces DR5_Gene DR5 Gene CHOP->DR5_Gene Activates Transcription Apoptosis Apoptosis DR5_Gene->Apoptosis ONC201 ONC201 ONC201->ClpP Cell_Viability_Workflow start Start seed Seed Cells in Opaque Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add ONC201 & Vehicle incubate1->treat incubate2 Incubate 72h treat->incubate2 equilibrate Equilibrate Plate to Room Temp incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_incubate Mix 2 min, Incubate 10 min add_reagent->mix_incubate read Read Luminescence mix_incubate->read analyze Analyze Data (IC50 calculation) read->analyze end End analyze->end

References

The Imipridone ONC201: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201 (dordaviprone) represents a first-in-class small molecule of the imipridone class of anti-cancer compounds.[1][2] Its journey from a phenotypic screen to a promising therapeutic, particularly for challenging central nervous system malignancies, offers a compelling case study in modern drug discovery and development. This technical guide provides an in-depth overview of ONC201, focusing on its discovery, multifaceted mechanism of action, and clinical development trajectory, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its core biological pathways.

Discovery

ONC201 was initially identified through a phenotypic screen for small molecules capable of inducing the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, a key player in tumor immunosurveillance, independent of the tumor suppressor p53.[2][3] This discovery was significant as it suggested a potential therapeutic strategy that could bypass common mechanisms of chemotherapy resistance. The compound, then known as TIC10, demonstrated potent and selective induction of apoptosis in a wide array of tumor cells while exhibiting minimal toxicity to normal cells.[2]

Mechanism of Action: A Dual Targeting Strategy

Subsequent research revealed that ONC201's anti-cancer activity stems from a unique dual mechanism of action, targeting two key proteins: the Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[1][4] This dual engagement triggers a cascade of downstream signaling events that converge to induce tumor cell death.

Dopamine Receptor D2 (DRD2) Antagonism

ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in various malignancies, including glioblastoma.[2][5] Antagonism of DRD2 by ONC201 leads to the dual inactivation of the pro-survival signaling pathways, Akt and ERK.[2] This inactivation results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[2] Once in the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[2]

ClpP Agonism and Mitochondrial Stress

In addition to its effects on DRD2, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[4][6] This leads to the hyperactivation of ClpP, causing degradation of mitochondrial proteins, disruption of mitochondrial morphology, and impaired oxidative phosphorylation.[6][7] The resulting mitochondrial dysfunction and metabolic stress contribute to the activation of the Integrated Stress Response (ISR).[4][6]

The Integrated Stress Response (ISR) and Apoptosis Induction

The ISR is a central signaling hub that cells activate in response to various stressors. ONC201-induced mitochondrial stress is a key trigger of the ISR.[3][4] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[8][9] ATF4, along with its downstream target C/EBP homologous protein (CHOP), upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[8][9] The coordinated upregulation of both TRAIL (via DRD2 antagonism) and DR5 (via the ISR) creates a potent pro-apoptotic signaling axis, leading to caspase activation and programmed cell death.[2][3]

Signaling Pathway Diagram

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis DRD2 DRD2 Akt Akt DRD2->Akt Inhibits ERK ERK DRD2->ERK Inhibits FOXO3a_P p-FOXO3a Akt->FOXO3a_P Phosphorylates ERK->FOXO3a_P Phosphorylates FOXO3a FOXO3a FOXO3a_P->FOXO3a Dephosphorylation TRAIL_gene TRAIL Gene FOXO3a->TRAIL_gene Activates Transcription eIF2a eIF2α eIF2a_P p-eIF2α eIF2a->eIF2a_P Phosphorylation ATF4 ATF4 eIF2a_P->ATF4 Increases Translation ClpP ClpP Mito_Stress Mitochondrial Stress ClpP->Mito_Stress Induces Mito_Stress->eIF2a Activates Kinases (HRI, PKR) CHOP CHOP ATF4->CHOP Activates Transcription DR5_gene DR5 Gene ATF4->DR5_gene Activates Transcription CHOP->DR5_gene Activates Transcription TRAIL TRAIL TRAIL_gene->TRAIL Expression DR5 DR5 DR5_gene->DR5 Expression Apoptosis Apoptosis ONC201 ONC201 ONC201->DRD2 Antagonizes ONC201->ClpP Agonizes TRAIL->DR5 Binds DR5->Apoptosis Induces

ONC201 Signaling Pathway

Preclinical Data Summary

ONC201 has demonstrated broad anti-cancer activity in a multitude of preclinical models, including those resistant to standard-of-care therapies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of ONC201 has been determined in various cancer cell lines, highlighting its potency.

Cell LineCancer TypeIC50 (µM)Citation
HCT116Colorectal Cancer~2.5[10]
MDA-MB-231Triple-Negative Breast Cancer~5[10]
PC-3Prostate Cancer10-50[11]
HepG2Hepatocellular Carcinoma10-50[11]
H1417Small Cell Lung CancerPotent[12]
H3 K27M-mutant Glioma CulturesGlioma~0.6[13]
H3 wildtype or G34 variant Glioma CulturesGlioma~1.5[13]
In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of ONC201.

Animal ModelCancer TypeTreatmentOutcomeCitation
Nude mice with AN3CA xenograftsEndometrial Cancer100 mg/kg ONC201 PO once per week + recombinant TRAIL 5 mg/kg IV once per weekSignificant tumor growth reduction compared to either agent alone.[14]
Mice with TP54 (H3.3K27M, p53 mutant) DMG orthotopic tumorsDiffuse Midline Glioma100 mg/kg ONC201 once a weekSignificant survival benefit (median 141 days vs. 97 days for control).[15]
Mice with glioblastomaGlioblastomaTriple therapy (ONC201/ONC206 + radiation + temozolomide)Significantly slowed cancer cell growth, reduced tumor size, and prolonged survival (average 123 days).[16]
Human xenografts and syngeneic modelsColorectal CancerONC201 + bevacizumab/murine VEGF-A inhibitorSignificant tumor regression or complete tumor ablation.[17]

Clinical Development

The promising preclinical data, coupled with a favorable safety profile, propelled ONC201 into clinical trials for various advanced cancers. A significant focus of its clinical development has been on H3 K27M-mutant diffuse midline gliomas, a universally fatal pediatric and young adult brain tumor.

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_regulatory Regulatory & Post-Market Discovery Discovery & Screening InVitro In Vitro Studies (IC50, Mechanism) Discovery->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo PhaseI Phase I (Safety, Dosing) InVivo->PhaseI IND Filing PhaseII Phase II (Efficacy, Safety) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy, Comparison to SoC) PhaseII->PhaseIII CompassionateUse Expanded Access/ Compassionate Use PhaseII->CompassionateUse FDA_Approval FDA Review & Approval PhaseIII->FDA_Approval NDA Submission PhaseIII->CompassionateUse PostMarket Phase IV (Post-Marketing Surveillance) FDA_Approval->PostMarket

ONC201 Clinical Development Workflow
Key Clinical Trials and Outcomes

Several clinical trials have evaluated the safety and efficacy of ONC201, particularly in patients with H3 K27M-mutant diffuse midline gliomas.

Trial IdentifierPhasePatient PopulationKey FindingsCitation
NCT02525692IIAdult Recurrent GlioblastomaDurable objective response observed in a patient with an H3 K27M-mutant glioma, leading to a focus on this patient population.[18]
NCT03295396IIAdult Recurrent H3 K27M-mutant GliomaORR of 16.7% with a median DOR of 15.1 months.[19][20]
NCT03416530IPediatric H3 K27M-mutant GliomaEstablished the recommended Phase 2 dose (RP2D) in children, scaled by body weight from the adult dose of 625 mg weekly. The drug was well-tolerated. For patients treated before recurrence, median OS was 21.7 months.[1][21]
Compassionate Use ProgramN/APediatric and Adult H3K27-altered recurrent diffuse midline glioma174 patients treated. Median OS from diagnosis was 15.5 months for the whole cohort. Favorable outcomes were observed in patients with thalamic tumors.[22]
ACTION (NCT05580562)IIINewly Diagnosed H3 K27M-mutant Diffuse Glioma (following radiotherapy)Ongoing randomized, double-blind, placebo-controlled trial to assess if ONC201 extends OS and PFS.[21]
Patient Demographics and Baseline Characteristics (Integrated Analysis of 50 Patients)

An integrated analysis of 50 patients with recurrent H3 K27M-mutant DMG provided valuable insights into the patient population that may benefit from ONC201.

CharacteristicValueCitation
Number of Patients 50[21]
Median Age (years) 30 (range: 8-70)[23]
Age Distribution 64% were 18 to <40 years old[23]
Most Common Tumor Location Thalamus (66%)[23]
Prior Therapies All patients had received prior radiotherapy.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used in the evaluation of ONC201.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of ONC201 on the phosphorylation status and expression levels of key proteins in the DRD2 and ISR signaling pathways.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with ONC201 at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, ATF4, CHOP, DR5, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[25]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[26]

Real-Time Quantitative PCR (RT-qPCR) for TRAIL Gene Expression

Objective: To quantify the change in TRAIL mRNA expression in response to ONC201 treatment.

Protocol:

  • Cell Treatment and RNA Isolation: Treat cells with ONC201 as described for Western blotting. Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[27]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for TRAIL and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[27]

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in TRAIL gene expression in ONC201-treated cells compared to control cells, normalized to the reference gene.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of ONC201 in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[28]

  • Treatment Administration: Administer ONC201 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, once weekly). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) percentage. Perform statistical analysis to determine the significance of the treatment effect.

Conclusion

ONC201 has emerged as a promising anti-cancer agent with a novel dual mechanism of action that converges on critical cell survival and death pathways. Its journey from a phenotypic screen to late-stage clinical trials, particularly for the devastating H3 K27M-mutant diffuse midline glioma, underscores the potential of innovative drug discovery approaches. The comprehensive preclinical and clinical data, coupled with a well-characterized mechanism of action, provide a strong rationale for its continued development and investigation, both as a monotherapy and in combination with other anti-cancer agents. This technical guide serves as a resource for the scientific community to further explore and build upon the foundational knowledge of this first-in-class imipridone.

References

OY-201 (ONC201): A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of OY-201, a first-in-class small molecule investigational drug more commonly known as ONC201. Initially identified as a TNF-related apoptosis-inducing ligand (TRAIL)-inducing compound, subsequent research has revealed a multi-faceted mechanism of action centered on two primary molecular targets: the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP). Engagement of these targets by ONC201 triggers a cascade of downstream signaling events, including the integrated stress response (ISR), inhibition of the Akt/ERK pathway, and ultimately, apoptosis in cancer cells. This document summarizes the key preclinical and clinical findings, presents quantitative data in a structured format, details essential experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Target Identification and Validation

The identification of ONC201's molecular targets has been a result of both computational approaches and extensive preclinical validation.

Dopamine Receptor D2 (DRD2) Antagonism

A machine learning-based algorithm first predicted that ONC201 antagonizes DRD2 and the related D3 receptor (DRD3)[1]. This was subsequently confirmed through in vitro binding and functional assays. ONC201 acts as a selective antagonist of the D2-like dopamine receptors[2][3]. Radioligand binding competition assays have quantified the binding affinity of ONC201 for these receptors, demonstrating a Ki in the low micromolar range.[2][4] The antagonism of DRD2, which is overexpressed in several malignancies including glioblastoma, is a key component of ONC201's anti-cancer activity.[5] A clinical hallmark of DRD2 antagonism, an increase in serum prolactin, has been observed in patients treated with ONC201, providing in-human target engagement validation.[2]

Mitochondrial Protease ClpP Agonism

In addition to its effects on dopamine receptors, ONC201 has been identified as an allosteric agonist of the mitochondrial protease ClpP.[1][6] This interaction leads to the hyperactivation of ClpP, resulting in the degradation of mitochondrial proteins, impaired oxidative phosphorylation, and mitochondrial stress.[1][7] This novel mechanism contributes significantly to the induction of the integrated stress response and subsequent apoptosis. The half-maximal effective concentration for ClpP activation by ONC201 has been determined in biochemical assays.[1][7]

Signaling Pathways and Mechanism of Action

The dual targeting of DRD2 and ClpP by ONC201 converges on several critical downstream signaling pathways that collectively contribute to its anti-tumor efficacy.

Integrated Stress Response (ISR) Activation

A primary consequence of ONC201 treatment is the induction of the integrated stress response (ISR).[2][4][8] This is a cellular stress pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[8][9][10] ATF4 then upregulates the expression of pro-apoptotic genes, most notably Death Receptor 5 (DR5), the receptor for TRAIL.[1][8][9]

Inhibition of Akt/ERK Signaling and FOXO3a Activation

ONC201 has been shown to dually inhibit the phosphorylation of Akt and ERK, two key pro-survival kinases.[11] This inhibition leads to the dephosphorylation and subsequent activation of the transcription factor FOXO3a. Activated FOXO3a translocates to the nucleus and transcriptionally upregulates the gene encoding for the pro-apoptotic ligand TRAIL.[11]

The following diagram illustrates the interconnected signaling pathways activated by ONC201.

ONC201_Signaling_Pathway cluster_targets ONC201 Targets cluster_downstream Downstream Signaling ONC201 ONC201 DRD2 DRD2/DRD3 ONC201->DRD2 Antagonism ClpP ClpP (Mitochondria) ONC201->ClpP Agonism Akt_ERK p-Akt / p-ERK Inhibition DRD2->Akt_ERK ISR Integrated Stress Response (ISR) ClpP->ISR FOXO3a FOXO3a Activation Akt_ERK->FOXO3a TRAIL TRAIL Upregulation FOXO3a->TRAIL DR5 DR5 Upregulation TRAIL->DR5 Binding eIF2a p-eIF2α ISR->eIF2a ATF4 ATF4 Activation eIF2a->ATF4 ATF4->DR5 Apoptosis Apoptosis DR5->Apoptosis Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., Glioblastoma) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Western_Blot Western Blot (Signaling Pathways) Cell_Lines->Western_Blot PDX_Models Patient-Derived Xenograft (PDX) Models Viability_Assay->PDX_Models Promising Results Western_Blot->PDX_Models Mechanism Confirmation Binding_Assay Binding Assays (DRD2, ClpP) Binding_Assay->PDX_Models Target Engagement Tumor_Growth Tumor Growth Inhibition PDX_Models->Tumor_Growth Survival_Analysis Survival Analysis PDX_Models->Survival_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics PDX_Models->PK_PD Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., H3 K27M-mutant Glioma) Screening Screening & Eligibility Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (ONC201) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo/Standard of Care) Randomization->Control_Arm Treatment_Cycle Treatment Cycles Treatment_Arm->Treatment_Cycle Control_Arm->Treatment_Cycle Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Tumor Response, PFS, OS) Treatment_Cycle->Efficacy_Assessment Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

References

The Dual-Pronged Attack of ONC201: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as dordaviprone, is a first-in-class small molecule of the imipridone class that has demonstrated significant promise in the treatment of various malignancies, most notably H3 K27M-mutant diffuse midline gliomas.[1][2][3] Its unique mechanism of action, favorable safety profile, and ability to cross the blood-brain barrier have positioned it as a compelling therapeutic candidate.[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ONC201, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological pathways and workflows.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of ONC201 has been characterized in multiple clinical trials involving both adult and pediatric populations. The primary method for quantifying ONC201 in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ONC201 from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of ONC201 in Adult Patients with Advanced Solid Tumors [6][7]

DoseCmax (μg/mL)Tmax (hours)AUC (h·μg/mL)Half-life (hours)
125 mg1.5 - 7.51.8 (mean)37.7 (mean)11.3 (mean)
375 mg~2.0 (mean)~2~20 (mean)Not Reported
625 mg~4.0 (mean)~2~40 (mean)11.3 (mean)

Table 2: Pharmacokinetics of ONC201 in Pediatric Patients with H3 K27M-Mutant Glioma (Weekly Dosing) [8][9]

ParameterValue (Mean)
Cmax (μg/mL)2.3
Tmax (hours)2.1
AUC0-tlast (h·μg/mL)16.4
T1/2 (hours)8.4

Table 3: Comparison of ONC201 Pharmacokinetics with Twice-Weekly vs. Once-Weekly Dosing in Pediatric Patients [10][11]

Dosing RegimenCmaxAUC0-48Accumulation
Once-Weekly (D1)VariableLower-
Twice-Weekly (D1D2)Variable, did not appear to increaseGreaterNo
Experimental Protocol: LC-MS/MS for ONC201 Quantification in Plasma

Objective: To accurately quantify the concentration of ONC201 in human plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add a deuterated internal standard (ONC201-d4) to account for matrix effects and extraction variability.[6]

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724).

    • Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing ONC201 and the internal standard to a new tube.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a C18 reverse-phase analytical column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • The gradient is optimized to achieve chromatographic separation of ONC201 from endogenous plasma components.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both ONC201 and the deuterated internal standard. This provides high selectivity and sensitivity.

  • Quantification:

    • Construct a calibration curve using a series of standards with known ONC201 concentrations in the same biological matrix.

    • Determine the concentration of ONC201 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Experimental Workflow: ONC201 PK Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Plasma Sample Collection p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation p2->p3 p4 Supernatant Transfer p3->p4 p5 Solvent Evaporation & Reconstitution p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection (MRM) a1->a2 q2 Concentration Determination a2->q2 q1 Calibration Curve Generation q1->q2

Workflow for ONC201 Pharmacokinetic Analysis.

Pharmacodynamics: Unraveling the Mechanism of Action

ONC201 exerts its anti-cancer effects through a novel, dual mechanism of action, targeting both the Dopamine Receptor D2 (DRD2) and the mitochondrial protease ClpP.[1][12][13][14][15][16][17][18] This multifaceted approach leads to the induction of the Integrated Stress Response (ISR) and subsequent tumor cell apoptosis.[19][20][21][22][23]

Key Pharmacodynamic Effects:
  • DRD2/3 Antagonism: ONC201 is a selective antagonist of the G protein-coupled receptors DRD2 and DRD3.[13][15][17][18][24] This antagonism is bitopic, involving both competitive and non-competitive interactions.[13][24] A key downstream marker of DRD2 engagement is the induction of prolactin secretion.[6]

  • ClpP Activation: ONC201 directly binds to and activates the mitochondrial caseinolytic protease P (ClpP).[12][14][25][26][27] This hyperactivation of ClpP leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and triggering a cellular stress response.[12][25][26][27]

  • Integrated Stress Response (ISR) Induction: A central mechanism of ONC201's action is the induction of the ISR.[19][20][21][22][23] This is characterized by the phosphorylation of eIF2α (mediated by kinases HRI and PKR) and the subsequent upregulation of the transcription factors ATF4 and CHOP.[19][20][21]

  • Inactivation of Akt/ERK Signaling: ONC201 leads to the dual inactivation of the pro-survival kinases Akt and ERK.[28][29] This dephosphorylates and activates the transcription factor Foxo3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL.[28][29]

  • Upregulation of TRAIL and DR5: The combination of Foxo3a activation and the ISR leads to the increased expression of both TRAIL and its death receptor, DR5.[1][4][14][29] This creates an autocrine/paracrine apoptotic signaling loop in tumor cells.

  • Apoptosis Induction: The culmination of these signaling events is the induction of caspase-dependent apoptosis in cancer cells.[6] A serum biomarker for this is the measurement of caspase-cleaved keratin (B1170402) 18 (cCK18).[6]

G ONC201 Signaling Pathway cluster_targets Molecular Targets cluster_downstream Downstream Signaling onc201 ONC201 drd2 DRD2/3 onc201->drd2 Antagonism clpp ClpP (Mitochondria) onc201->clpp Activation akt_erk Akt/ERK Inactivation drd2->akt_erk isr Integrated Stress Response clpp->isr Mitochondrial Stress foxo3a Foxo3a Activation akt_erk->foxo3a trail TRAIL Upregulation foxo3a->trail eif2a p-eIF2α (HRI/PKR) isr->eif2a atf4_chop ATF4/CHOP Upregulation eif2a->atf4_chop dr5 DR5 Upregulation atf4_chop->dr5 apoptosis Apoptosis trail->apoptosis dr5->apoptosis

Signaling Pathway of ONC201.
Experimental Protocol: Western Blot for ISR Marker (ATF4) Induction

Objective: To detect the upregulation of the Integrated Stress Response marker ATF4 in cancer cells following ONC201 treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of ONC201 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ATF4 overnight at 4°C.

    • Wash the membrane extensively with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Include a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

G Experimental Workflow: Western Blot for ATF4 cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting c1 Cell Seeding c2 ONC201 Treatment c1->c2 p1 Cell Lysis c2->p1 p2 Protein Quantification p1->p2 w1 SDS-PAGE p2->w1 w2 Protein Transfer w1->w2 w3 Immunoblotting w2->w3 w4 Detection w3->w4

Workflow for Western Blot Analysis of ATF4.

Conclusion

ONC201 represents a paradigm shift in the treatment of specific cancers, particularly those with limited therapeutic options. Its well-characterized pharmacokinetic profile, which allows for oral administration and brain penetration, combined with its unique dual-target pharmacodynamics, underscores its clinical potential. The induction of the Integrated Stress Response through DRD2/3 antagonism and ClpP activation provides a robust mechanism for inducing tumor cell death while sparing normal cells. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research and development of this promising anti-cancer agent. As our understanding of ONC201's complex interactions within the tumor microenvironment continues to evolve, so too will the opportunities for its strategic application in the clinic.

References

In Vitro Cytotoxicity Profile of OY-201: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro cytotoxicity of the novel small molecule inhibitor, OY-201. Data compiled from multiple studies on various cancer cell lines demonstrate that this compound exhibits potent anti-proliferative and cytotoxic effects. This guide details the compound's impact on cell viability, outlines the experimental protocols for assessing its activity, and illustrates its primary mechanisms of action through key signaling pathways. All quantitative data are presented in standardized tables, and complex biological and experimental workflows are visualized using diagrams.

Introduction

This compound is an investigational small molecule belonging to the imipridone class of compounds, currently under evaluation for its anti-cancer properties.[1] Initial screenings identified this compound as a potent inducer of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway.[1][2] Subsequent research has revealed a multi-faceted mechanism of action, including the disruption of mitochondrial function and the modulation of critical cell survival pathways.[3][4] This guide synthesizes the available in vitro data to provide a detailed resource for researchers exploring the therapeutic potential of this compound.

This compound Cytotoxicity Data

This compound has demonstrated dose-dependent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 5-day exposure to the compound using an MTS assay.

Table 1: this compound IC50 Values in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer~2.0[3]
Breast Cancer Cells(Subtypes: ER+, HER2+, TNBC)0.8 - 5.0[3]
Endometrial Cancer Cells(Subtypes: Serous, Endometrioid)2.4 - 14.0[3]

Experimental Protocols & Methodologies

The following sections detail the standardized protocols used to generate the cytotoxicity and mechanistic data for this compound.

Cell Culture and Compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231) were cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells were seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[5]

  • Compound Preparation: A stock solution of this compound was prepared by dissolving the compound in a suitable solvent (e.g., DMSO).[6] Serial dilutions were then made in the culture medium to achieve the desired final concentrations.[5]

  • Treatment: The culture medium was replaced with the medium containing various concentrations of this compound. Control wells received medium with an equivalent concentration of the vehicle (e.g., DMSO).[7]

  • Incubation: Plates were incubated for the specified duration (e.g., 24 to 120 hours) before cytotoxicity assessment.[7]

Cytotoxicity Assessment: MTS Assay

The MTS assay, a colorimetric method, was used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]

  • Reagent Addition: Following the treatment period, 20 µL of the MTS reagent solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by viable cells.[9]

  • Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined from dose-response curves.

Workflow for In Vitro Cytotoxicity Screening

The general workflow for evaluating the in vitro cytotoxicity of this compound is depicted below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_cells Prepare & Seed Cancer Cell Lines treat Treat Cells with this compound (e.g., 72h Incubation) prep_cells->treat prep_oy201 Prepare Serial Dilutions of this compound prep_oy201->treat add_reagent Add Viability Reagent (e.g., MTS or CellTox) treat->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure calculate Calculate % Viability & Determine IC50 measure->calculate

General workflow for this compound in vitro cytotoxicity testing.

Mechanism of Action

In vitro studies have elucidated a dual mechanism of action for this compound, involving both the induction of extrinsic apoptosis and the disruption of mitochondrial integrity.

TRAIL Pathway Induction and Akt/ERK Inhibition

This compound was initially identified as an inducer of the TRAIL gene.[1] Mechanistic studies in glioblastoma and other cancer cells revealed that this compound inhibits the phosphorylation of Akt and ERK. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[1] In the nucleus, FOXO3a activates the transcription of the TRAIL gene, leading to apoptosis.[1] Concurrently, this compound can activate the integrated stress response (ISR), which increases the expression of Death Receptor 5 (DR5), further sensitizing cancer cells to TRAIL-mediated apoptosis.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OY201 This compound Akt Akt OY201->Akt ERK ERK OY201->ERK FOXO3a_P p-FOXO3a (Inactive) Akt->FOXO3a_P Inhibits Dephosphorylation ERK->FOXO3a_P FOXO3a FOXO3a FOXO3a_P->FOXO3a Dephosphorylation TRAIL_gene TRAIL Gene FOXO3a->TRAIL_gene Nuclear Translocation & Activation TRAIL TRAIL Protein TRAIL_gene->TRAIL Transcription & Translation Apoptosis Apoptosis TRAIL->Apoptosis

This compound signaling pathway via Akt/ERK/FOXO3a axis.
Mitochondrial Disruption

Beyond its effects on the TRAIL pathway, this compound also targets mitochondrial function, representing a TRAIL-independent mechanism of cytotoxicity.[3] Treatment with this compound leads to a significant depletion of cellular ATP, an effect that is enhanced in the absence of glucose, pointing towards the inhibition of mitochondrial respiration.[3] Further investigation revealed that the compound induces mitochondrial structural damage, fragmentation, and a decrease in mitochondrial DNA content.[3] This disruption of mitochondrial integrity is a key contributor to this compound-induced cell death, particularly in breast cancer models.[3]

G cluster_effects Mitochondrial Effects OY201 This compound Mito Mitochondrion OY201->Mito Resp Inhibits Respiration Mito->Resp Damage Structural Damage & Fragmentation Mito->Damage mtDNA Decreases mtDNA Mito->mtDNA ATP ATP Depletion Resp->ATP Death Cell Death Damage->Death ATP->Death

This compound mechanism via mitochondrial disruption.

Conclusion

The in vitro data for this compound characterize it as a promising anti-cancer agent with a robust cytotoxic profile against multiple tumor types. Its dual mechanism—targeting both extrinsic apoptosis signaling and intrinsic mitochondrial function—suggests it may overcome resistance to therapies that target only a single pathway. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for further preclinical and clinical investigation of this compound.

References

Preclinical Evaluation of ONC201: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy and mechanism of action of ONC201 (dordaviprone). ONC201 is a first-in-class, orally active small molecule that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. This document details the in vitro and in vivo models, experimental protocols, and key signaling pathways involved in its anti-cancer effects, presenting quantitative data in a structured format for ease of comparison.

Overview of ONC201's Mechanism of Action

ONC201 is a bitopic antagonist of the Dopamine (B1211576) Receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease Caseinolytic mitochondrial matrix Peptidase Proteolytic subunit (ClpP).[1][2] Its anti-cancer activity stems from a dual mechanism that converges on the induction of apoptosis and inhibition of tumor cell proliferation. The primary mechanisms are:

  • Integrated Stress Response (ISR) Induction: ONC201 activates the ISR, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4][5][6] This selectively upregulates the translation of Activating Transcription Factor 4 (ATF4).[3][4][5][6] ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP and Death Receptor 5 (DR5).[3][4][5][6]

  • Dopamine Receptor D2 (DRD2) Antagonism: ONC201 is a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in various malignancies.[7][8][9] Antagonism of DRD2 by ONC201 leads to the inactivation of downstream pro-survival signaling pathways, including Akt and ERK.[10][11] This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which then upregulates the expression of the pro-apoptotic ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[11]

The combined upregulation of both the TRAIL ligand and its receptor, DR5, leads to a potent and selective induction of apoptosis in cancer cells.[12][13]

In Vitro Preclinical Models

A diverse range of human cancer cell lines has been utilized to evaluate the anti-proliferative and pro-apoptotic effects of ONC201. These studies have been crucial in elucidating its mechanism of action and identifying sensitive tumor types.

Cell Line Models

ONC201 has demonstrated efficacy across a broad spectrum of cancer cell lines, including but not limited to:

  • Glioblastoma: Multiple glioblastoma cell lines, including those resistant to standard therapies like temozolomide (B1682018) and bevacizumab, have shown sensitivity to ONC201.[14] Notably, gliomas with the H3 K27M mutation exhibit increased sensitivity.[8]

  • Colorectal Cancer: Studies have shown that ONC201 can induce TRAIL gene expression and apoptosis in colon cancer cells.[15]

  • Endometrial Cancer: ONC201 has been shown to inhibit proliferation and invasion in endometrial cancer cell lines.[16]

  • Cervical Cancer: HPV-positive cervical cancer cell lines have demonstrated significant cytotoxicity and inhibition of clonogenic potential upon treatment with ONC201.[17]

  • Pancreatic Cancer: ONC201 has been shown to prime pancreatic tumor cell lines for TRAIL-induced apoptosis.[18]

  • Breast Cancer: Efficacy has been observed in various breast cancer cell lines, including triple-negative subtypes.[19]

  • Hematological Malignancies: Cell lines from mantle cell lymphoma and acute myeloid leukemia have shown p53-independent apoptosis in response to ONC201.[15]

Quantitative Data: In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for ONC201 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation
HCT116Colorectal Cancer~2.572[20]
RKOColorectal Cancer~2.572[20]
AsPC-1Pancreatic Cancer~372[18]
HPAFIIPancreatic Cancer~3-672[18]
BxPC3Pancreatic Cancer~1272[18]
H1417Small Cell Lung CarcinomaPotentNot Specified[21]
SU-DIPG-XXIDiffuse Intrinsic Pontine Glioma (H3K27M+)Highly SensitiveNot Specified[22]
Various PCa cell linesProstate CancerVariesNot Specified[21]
SKOV3Ovarian Cancer~2048-96[23]
VOA4627Ovarian Cancer~2048-96[23]

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

In Vivo Preclinical Models

The anti-tumor efficacy of ONC201 has been validated in several in vivo models, which are critical for assessing pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a more complex biological system.

Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have been instrumental in demonstrating the in vivo activity of ONC201. In these models, human tumor cells or tissue fragments are implanted into immunodeficient mice.

  • Subcutaneous Xenografts: Numerous studies have utilized subcutaneous implantation of cancer cell lines to demonstrate that oral administration of ONC201 leads to significant tumor growth inhibition.[8] For instance, in an endometrial cancer xenograft model, the combination of ONC201 and recombinant TRAIL significantly reduced tumor volume.[17]

  • Orthotopic Xenografts: To better mimic the tumor microenvironment, orthotopic models, where tumor cells are implanted in the organ of origin, have been used. ONC201 has shown a survival benefit in an orthotopic mouse xenograft model of glioblastoma.[24]

  • Patient-Derived Xenografts (PDX): PDX models, which more faithfully recapitulate the heterogeneity of human tumors, have been crucial in evaluating ONC201.[23][25][26] In PDX models of H3 K27M-mutant glioma, orally administered ONC201 significantly inhibited tumor growth and prolonged survival.[7][10]

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models that spontaneously develop tumors with specific genetic alterations have also been used. An in utero electroporation (IUE) mouse model of H3K27M-mutant glioma has been employed to demonstrate the in vivo efficacy of ONC201.[10]

Quantitative Data: In Vivo Efficacy

The following table summarizes key findings from in vivo studies evaluating ONC201.

Model TypeCancer TypeTreatment RegimenKey FindingsCitation
Orthotopic XenograftGlioblastomaSingle agent ONC201Survival benefit[24]
Subcutaneous XenograftEndometrial Cancer100 mg/kg ONC201 PO once per week + 5 mg/kg TRAIL IV once per weekSignificant reduction in tumor volume compared to either agent alone[17]
Patient-Derived Xenograft (PDX)H3 K27M-mutant Glioma50 mg/kg ONC201, oral gavage, dailySignificant tumor growth inhibition and prolonged survival[7]
In Utero Electroporation (IUE) ModelH3K27M-mutant GliomaWeekly ONC201 treatmentProlonged survival[10]
Subcutaneous XenograftColorectal CancerDose-intensified ONC201Potent anti-metastasis effect and inhibition of tumor growth[3]
Multiple High-Grade Glioma Xenograft ModelsGlioblastomaSingle agent ONC201Reduced tumor growth and improved survival[8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of ONC201.

In Vitro Assays
  • Purpose: To determine the cytotoxic effect of ONC201 on cancer cells.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[7]

    • Treatment: Treat cells with a range of ONC201 concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[7]

    • MTT Assay:

      • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

      • Remove the medium and add DMSO to dissolve the formazan crystals.[7]

      • Measure the absorbance at 570 nm using a microplate reader.[7]

    • CellTiter-Glo Assay:

      • Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

      • Measure luminescence using a luminometer.[10]

  • Data Analysis: Calculate the IC50 value, which is the concentration of ONC201 that inhibits cell growth by 50%.[27]

  • Purpose: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ONC201.

  • Methodology:

    • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine protein concentration using a BCA assay.[7]

    • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.[7]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][20]

    • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[7][20]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, ATF4, cleaved PARP) overnight at 4°C.[7][20]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Purpose: To quantify the extent of apoptosis induced by ONC201.

  • Methodology (PARP Cleavage via Western Blot):

    • Follow the standard western blot protocol (section 4.1.2) using a primary antibody that detects cleaved PARP, a hallmark of apoptosis.[28]

  • Methodology (Sub-G1 Flow Cytometry):

    • Cell Collection: Harvest treated and control cells.

    • Fixation: Fix the cells in ethanol.

    • Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI).

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will have a fractional DNA content and will appear in the sub-G1 peak.[28]

In Vivo Assays
  • Purpose: To evaluate the anti-tumor efficacy of ONC201 in a model that closely mimics human tumors.

  • Methodology:

    • Tumor Implantation: Implant fresh patient tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[1][25][29][30]

    • Tumor Growth Monitoring: Monitor tumor growth using calipers.[25]

    • Passaging: Once tumors reach a certain size, they can be excised and passaged into new cohorts of mice for expansion.[25]

    • Treatment Administration: When tumors are established (e.g., reach a volume of 100-200 mm³), randomize the mice into treatment and control groups. Administer ONC201 (e.g., via oral gavage) or vehicle control according to the desired schedule.[7]

    • Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) and monitor the overall survival of the mice.[7]

    • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers by western blotting or immunohistochemistry.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ONC201 and a typical experimental workflow for its preclinical evaluation.

ONC201-Induced Integrated Stress Response (ISR) Pathway

ONC201_ISR_Pathway ONC201 ONC201 ClpP ClpP Activation ONC201->ClpP Mitochondrial_Stress Mitochondrial Stress ClpP->Mitochondrial_Stress eIF2a_Kinases eIF2α Kinases (HRI, PKR) Mitochondrial_Stress->eIF2a_Kinases p_eIF2a p-eIF2α eIF2a_Kinases->p_eIF2a Phosphorylation eIF2a eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP DR5 DR5 Expression ATF4->DR5 Apoptosis Apoptosis CHOP->Apoptosis DR5->Apoptosis

Caption: ONC201 activates the Integrated Stress Response pathway, leading to apoptosis.

ONC201-Mediated DRD2 Antagonism and Downstream Signaling

ONC201_DRD2_Pathway ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Akt Akt DRD2->Akt ERK ERK DRD2->ERK p_Akt p-Akt p_ERK p-ERK FOXO3a FOXO3a (cytosolic) p_Akt->FOXO3a Inhibits nuclear translocation p_ERK->FOXO3a Inhibits nuclear translocation FOXO3a_nuclear FOXO3a (nuclear) FOXO3a->FOXO3a_nuclear Translocation TRAIL TRAIL Expression FOXO3a_nuclear->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis ONC201_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assays (PARP, Flow Cytometry) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Viability_Assay->Western_Blot Animal_Model Establish Animal Model (Xenograft, PDX) Apoptosis_Assay->Animal_Model Western_Blot->Animal_Model Treatment ONC201 Treatment Animal_Model->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis Efficacy->PD_Analysis

References

Methodological & Application

ONC201 Experimental Protocols for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, a first-in-class imipridone, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a selective antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] This dual activity disrupts critical signaling pathways and metabolic processes within cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] These application notes provide detailed protocols for in vitro studies of ONC201, a summary of its efficacy across various cancer cell lines, and a visualization of its signaling cascade.

Data Presentation

The cytotoxic effects of ONC201 have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. These values highlight the differential sensitivity of various cancer types to ONC201 treatment.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation(s)
OVCAR3Ovarian Cancer4.272[4]
IGROV-1Ovarian Cancer3.172[4]
OVCAR5Ovarian Cancer3.272[4]
SKOV3Ovarian Cancer2.172[4]
H3 K27M-mutant GliomaGlioblastoma~0.6Not Specified[2]
H3 wildtype GliomaGlioblastoma~1.5Not Specified[2]
Breast Cancer CellsBreast Cancer~2Not Specified[5]
HHCutaneous T-cell Lymphoma1.25 - 2.548 - 96[6]
Hut78Cutaneous T-cell Lymphoma>2.596[6]
MJCutaneous T-cell Lymphoma2.596[6]

Signaling Pathway

ONC201 exerts its anti-cancer effects through a multi-faceted signaling cascade. It acts as a dopamine receptor D2 (DRD2) antagonist and a ClpP agonist.[7][8] This leads to the dual inactivation of Akt and ERK, resulting in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[7][8] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[7][9] Concurrently, ONC201 activates the integrated stress response (ISR), leading to the upregulation of ATF4 and CHOP, which in turn increases the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[3][7] The combined upregulation of TRAIL and DR5 triggers apoptosis in cancer cells.[7]

ONC201_Signaling_Pathway ONC201 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria cluster_isr Integrated Stress Response cluster_apoptosis Apoptosis DRD2 DRD2 Akt Akt DRD2->Akt inhibits ERK ERK DRD2->ERK inhibits FOXO3a_P p-FOXO3a Akt->FOXO3a_P phosphorylates ERK->FOXO3a_P phosphorylates FOXO3a FOXO3a FOXO3a_P->FOXO3a dephosphorylation FOXO3a_N FOXO3a FOXO3a->FOXO3a_N translocation TRAIL_g TRAIL Gene FOXO3a_N->TRAIL_g activates transcription TRAIL TRAIL TRAIL_g->TRAIL ClpP ClpP ISR ISR Activation ClpP->ISR ATF4 ATF4 ISR->ATF4 CHOP CHOP ATF4->CHOP DR5 DR5 Expression CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis TRAIL->Apoptosis ONC201 ONC201 ONC201->DRD2 antagonizes ONC201->ClpP agonizes Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with ONC201 or vehicle B->C D Incubate for 48-96 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate cell viability G->H

References

Application Notes and Protocols: OY-201 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "OY-201" is not found in publicly available scientific literature. The following application notes and protocols are based on the publicly available data for the investigational anti-cancer agent ONC201 , a small molecule that shares a similar designation. This document is intended to serve as a representative example for researchers, scientists, and drug development professionals. All quantitative data and protocols are derived from published preclinical studies of ONC201.

Introduction

This compound is a first-in-class, orally active small molecule inhibitor with demonstrated anti-tumor activity in various preclinical cancer models. It acts as a dual inhibitor of Akt and ERK, leading to the activation of the transcription factor FOXO3a.[1][2] This activation transcriptionally upregulates the gene for Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which selectively induces apoptosis in cancer cells.[1][2] These application notes provide a summary of this compound's dosage and administration in mice based on existing preclinical data.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves the inhibition of two key signaling pathways, PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer. This dual inhibition leads to the dephosphorylation and subsequent nuclear translocation of the FOXO3a transcription factor. In the nucleus, FOXO3a binds to the promoter of the TRAIL gene, inducing its expression and promoting apoptosis in tumor cells.[1][2][3]

OY201_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus OY201 This compound Akt Akt OY201->Akt inhibition ERK ERK OY201->ERK inhibition FOXO3a_cyto FOXO3a (phosphorylated) Akt->FOXO3a_cyto phosphorylates (inactivates) ERK->FOXO3a_cyto phosphorylates (inactivates) FOXO3a_nuc FOXO3a (dephosphorylated) FOXO3a_cyto->FOXO3a_nuc dephosphorylation TRAIL_gene TRAIL Gene FOXO3a_nuc->TRAIL_gene activates transcription TRAIL_protein TRAIL Protein TRAIL_gene->TRAIL_protein expression Apoptosis Apoptosis TRAIL_protein->Apoptosis Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis cell_culture 1. Tumor Cell Culture implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to 100-200 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization oy201_prep 5. Prepare this compound and Vehicle Control randomization->oy201_prep administration 6. Administer Treatment (e.g., Weekly Oral Gavage) oy201_prep->administration monitoring 7. Monitor Tumor Volume and Body Weight administration->monitoring euthanasia 8. Euthanasia at Pre-defined Endpoint monitoring->euthanasia tissue_harvest 9. Tumor and Tissue Harvesting euthanasia->tissue_harvest analysis 10. Downstream Analysis (e.g., IHC, Western Blot) tissue_harvest->analysis

References

Application Notes and Protocols: ONC201 in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class small molecule imipridone, has emerged as a promising agent in oncology, particularly for central nervous system malignancies like glioblastoma (GBM) and H3 K27M-mutant diffuse midline glioma.[1][2] It functions as a bitopic antagonist of the dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[2][3] This dual activity leads to the induction of the integrated stress response (ISR), inactivation of the pro-survival Akt/ERK signaling pathways, and ultimately, TRAIL-mediated apoptosis in tumor cells.[2][4][5] Given its ability to cross the blood-brain barrier and its distinct mechanism of action, there is a strong rationale for combining ONC201 with standard-of-care radiotherapy to enhance anti-tumor efficacy.[6][7]

Preclinical studies have demonstrated that the combination of ONC201 and radiotherapy results in synergistic cytotoxicity, reduced tumor cell self-renewal, and prolonged survival in animal models of glioma.[1][6] This combination therapy is now being actively investigated in clinical trials for patients with high-grade gliomas.[8][9][10] These application notes provide a summary of the preclinical data and detailed protocols for key experiments to facilitate further research into this promising therapeutic strategy.

Preclinical Data Summary

The combination of ONC201 and radiotherapy has shown significant anti-tumor effects in various preclinical models of high-grade glioma. In vitro studies have demonstrated that ONC201 treatment leads to a dose-dependent reduction in the viability and self-renewal capacity of glioblastoma-initiating cells (GICs).[1] When combined with radiation, ONC201 enhances these effects, leading to a greater reduction in cell viability and clonogenic survival compared to either treatment alone.[1][7]

In vivo, the combination therapy has been shown to prolong the survival of mice bearing orthotopic glioblastoma xenografts.[1][6] For instance, in a syngeneic mouse model of GBM, the combination of a single 10 Gy dose of radiation with weekly ONC201 treatment led to a significant increase in survival, with a substantial portion of the animals remaining tumor-free long-term.[1] These preclinical findings provide a strong basis for the ongoing clinical evaluation of this combination therapy.

Table 1: In Vitro Efficacy of ONC201 in Combination with Radiotherapy
Cell LineAssay TypeONC201 Concentration (µM)Radiation Dose (Gy)OutcomeReference
HK-374 (GBM)Cell Viability0.5 - 58Dose-dependent reduction in viable cells[11]
Patient-Derived GBM LinesSphere-Formation0.5 - 2.52 - 8Dose-dependent reduction in sphere formation[1]
DIPG Cell LinesCell Viability1 - 52 - 10Modest synergy observed (CI ~0.7)[4]
GBM, DIPG, ATRTCell Viability/Colony Formationup to 20up to 8Synergy observed (Combination Index = 0.51)[7]
Table 2: In Vivo Efficacy of ONC201 in Combination with Radiotherapy
Tumor ModelTreatment ScheduleOutcomeReference
Syngeneic GL261 GBM10 Gy (single dose) + weekly ONC201Significant increase in median survival[1]
Patient-Derived HK-374 GBM10 Gy (single dose) + weekly ONC201Increased median survival[1]
U251 GBM OrthotopicWeekly ONC201 (100 mg/kg) + 2 Gy RT + TMZ (20 mg/kg) for 4 weeksTriple combination significantly prolonged survival and reduced tumor burden[6][12]

Signaling Pathways and Experimental Workflow

Signaling Pathway of ONC201 and Radiotherapy Interaction

ONC201_Radiotherapy_Signaling cluster_treatments Therapeutic Interventions cluster_cellular_targets Cellular Targets & Responses ONC201 ONC201 DRD2 DRD2/3 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP Radiotherapy Radiotherapy DNA_Damage DNA Damage Radiotherapy->DNA_Damage Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inhibition ISR Integrated Stress Response (ISR) ClpP->ISR Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Induction CellCycle Cell Cycle Arrest DNA_Damage->CellCycle Induction ISR->Apoptosis Induction of pro-apoptotic factors Akt_ERK->Apoptosis Reduced survival signaling CellCycle->Apoptosis Sensitization to Apoptosis

Combined effects of ONC201 and radiotherapy on tumor cells.
Preclinical Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. GBM Cell Culture (Patient-derived or cell lines) Treatment_vitro 2. Treatment (ONC201, RT, Combo) CellCulture->Treatment_vitro TumorImplant 4. Orthotopic Tumor Implantation in Mice CellCulture->TumorImplant Cell Source Viability 3a. Cell Viability/ Clonogenic Assays Treatment_vitro->Viability SphereFormation 3b. Sphere Formation Assay Treatment_vitro->SphereFormation WesternBlot 3c. Molecular Analysis (Western Blot) Treatment_vitro->WesternBlot Treatment_vivo 5. In Vivo Treatment (ONC201, RT, Combo) TumorImplant->Treatment_vivo Survival 6a. Survival Analysis Treatment_vivo->Survival TumorBurden 6b. Tumor Burden (Bioluminescence) Treatment_vivo->TumorBurden IHC 6c. Immunohistochemistry Treatment_vivo->IHC

Workflow for preclinical evaluation of ONC201 and radiotherapy.

Experimental Protocols

Protocol 1: In Vitro Sphere-Formation Assay for Glioblastoma-Initiating Cells

This protocol is for assessing the self-renewal capacity of GICs following treatment with ONC201 and/or radiotherapy.

Materials:

  • Patient-derived GBM cells or established GBM cell lines

  • Neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Non-adherent tissue culture plates or flasks

  • ONC201 (stock solution in DMSO)

  • Irradiator (X-ray source)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture GBM cells as neurospheres in non-adherent flasks. To obtain a single-cell suspension for the assay, collect spheres, centrifuge, and dissociate them into single cells using a suitable enzyme (e.g., Accutase) and gentle mechanical trituration.

  • Cell Counting: Perform a cell count using Trypan Blue to determine the number of viable cells.

  • Plating: Plate the single cells at a low density (e.g., 500-1000 cells/well) in a 96-well non-adherent plate in 200 µL of neurosphere medium.

  • ONC201 Treatment: Add ONC201 to the desired final concentrations (e.g., 0.5, 1, 2.5 µM). Include a DMSO vehicle control.

  • Irradiation: Within 1-2 hours of plating and ONC201 addition, irradiate the plates with the desired doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Sphere Counting: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using a microscope.

  • Data Analysis: Calculate the sphere-formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%. Compare the SFE across different treatment groups. For secondary and tertiary sphere-formation assays, dissociate the primary spheres and re-plate at low density without further treatment to assess long-term effects on self-renewal.[1]

Protocol 2: Orthotopic Glioblastoma Xenograft Model and In Vivo Combination Therapy

This protocol describes the establishment of an orthotopic GBM model in immunodeficient mice and subsequent treatment with ONC201 and radiotherapy.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Luciferase-expressing GBM cells

  • Stereotactic injection apparatus

  • Anesthetics for small animals

  • ONC201 formulation for in vivo use (e.g., in sterile saline)

  • Small animal irradiator with a collimator for focused brain irradiation

  • Bioluminescence imaging system and D-luciferin substrate

Procedure:

  • Cell Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Inject a suspension of luciferase-expressing GBM cells (e.g., 1 x 10^5 cells in 2-5 µL PBS) into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor establishment and growth weekly using bioluminescence imaging. This involves intraperitoneal injection of D-luciferin followed by imaging.

  • Randomization: Once tumors reach a predetermined size (based on bioluminescence signal), randomize the mice into treatment groups (e.g., Vehicle, ONC201 alone, Radiotherapy alone, Combination).

  • ONC201 Administration: Administer ONC201 at the desired dose and schedule (e.g., 100 mg/kg, orally, once weekly).[6][12] Administer the vehicle to the control groups.

  • Irradiation: For mice in the radiotherapy groups, deliver a focused dose of radiation to the tumor-bearing region of the brain. For example, a single dose of 10 Gy can be administered using a small animal irradiator with a 1 cm x 1 cm collimator.[1] ONC201 can be administered shortly before irradiation to maximize potential synergistic effects.

  • Survival Monitoring: Monitor the mice daily for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms). Euthanize mice when they reach predefined humane endpoints.

  • Data Analysis: Plot Kaplan-Meier survival curves and compare the median survival between the different treatment groups using statistical methods like the log-rank test. Tumor growth can also be quantified over time using bioluminescence imaging.

Protocol 3: Western Blot Analysis of Apoptosis and Stress Response Markers

This protocol is for detecting changes in protein expression related to apoptosis (e.g., PARP cleavage) and the integrated stress response (e.g., CHOP, ATF4) in GBM cells treated with ONC201 and radiotherapy.

Materials:

  • Treated GBM cells (from in vitro experiments)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-CHOP, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The appearance of a cleaved PARP band or increased expression of CHOP and ATF4 would indicate the induction of apoptosis and the integrated stress response, respectively.[4] Use β-actin as a loading control to ensure equal protein loading across lanes.

Conclusion

The combination of ONC201 and radiotherapy represents a promising therapeutic approach for high-grade gliomas, supported by a strong preclinical rationale and encouraging early clinical data. The protocols and data presented in these application notes are intended to provide a framework for researchers to further investigate the mechanisms of synergy and to optimize the clinical application of this combination therapy. Further studies are warranted to explore biomarkers of response and resistance to this novel treatment regimen.

References

Application Notes and Protocols: Synergistic Effects of ONC201 with Temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "OY-201" in the context of cancer therapy and temozolomide (B1682018) did not yield relevant results. "this compound" has been identified as a potential anti-ischemic stroke agent.[1] It is highly probable that the intended compound for this inquiry was ONC201 , a well-researched anti-cancer agent, particularly in the context of glioblastoma and in combination with temozolomide. The following application notes and protocols are based on the available research for ONC201.

Introduction

ONC201, also known as dordaviprone, is a first-in-class, orally available small molecule that can penetrate the blood-brain barrier.[2][3] It is an antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[4][5] Its mechanism of action involves the induction of the integrated stress response (ISR), leading to the upregulation of the pro-apoptotic protein TRAIL and its receptor, DR5.[6][7][8][9][10][11][12] Temozolomide (TMZ) is the standard-of-care alkylating chemotherapy agent for glioblastoma (GBM).[7][11][12] Preclinical studies have demonstrated a synergistic anti-tumor effect when combining ONC201 with temozolomide, with or without radiation therapy, in GBM models.[2][3][13][14] This combination has been shown to enhance apoptosis, reduce tumor burden, and prolong survival in preclinical models.[2][3][13] The distinct mechanisms of action of ONC201 and TMZ provide a strong rationale for their combined use to overcome therapeutic resistance.[2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the synergistic effects of ONC201 and temozolomide.

Table 1: In Vivo Survival Data in Orthotopic U251 Glioblastoma Mouse Model [2][3][15]

Treatment GroupMedian Survival (days)p-value vs. Triple Therapy
ONC201440.000197
Radiotherapy (RT)630.0012
Temozolomide (TMZ)780.0354
ONC201 + RT550.0004
ONC201 + TMZ800.0041
RT + TMZ103> 0.05
ONC201 + RT + TMZ123-
Note: In the triple therapy group, 3 out of 7 mice were alive beyond 200 days.

Table 2: In Vitro Synergy Data [16]

CombinationCell LinesBest Combination Index (CI)
ONC201 + RadiotherapyGBM, DIPG, ATRT0.51
ONC201 + TemozolomideGBM, DIPG, ATRT0.21
Note: A CI < 1 indicates a synergistic effect.

Experimental Protocols

This protocol outlines the procedure for assessing the synergistic cytotoxic effects of ONC201 and temozolomide on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U251MG, T98G, SNB19-GFP)[8][17]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • ONC201 (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO)[18]

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • CompuSyn software for synergy analysis

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

  • Drug Preparation: Prepare serial dilutions of ONC201 (e.g., 0 to 10 µM) and temozolomide (e.g., 0 to 200 µM) in cell culture medium from stock solutions.[8][10]

  • Treatment: Treat the cells with ONC201 alone, temozolomide alone, or in combination at various concentrations. Include a vehicle control (DMSO) group.[19]

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[19]

  • Cell Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use CompuSyn software or a similar program to calculate the Combination Index (CI) to determine the nature of the drug interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.[16]

This protocol describes the detection of key protein markers in the integrated stress response (ISR) pathway following treatment with ONC201 and temozolomide.

Materials:

  • Glioblastoma cell lines (e.g., U251MG, T98G, SNB19-GFP)[8]

  • ONC201

  • Temozolomide

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with ONC201 (e.g., 5 µM), temozolomide (e.g., 200 µM), or the combination for various time points (e.g., 8, 24, 48 hours).[8][10]

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin can be used as a loading control.

  • Analysis: Densitometrically quantify the protein bands to determine the relative expression levels of ATF4 and CHOP in response to the treatments. An increased expression in the combination group compared to single agents suggests a synergistic effect on the ISR pathway.[8][9][10]

This protocol details the establishment of an orthotopic glioblastoma mouse model to evaluate the in vivo efficacy of the ONC201 and temozolomide combination.

Materials:

  • Immunocompromised mice (e.g., 6-week-old female nu/nu mice)[20]

  • Luciferase-expressing glioblastoma cells (e.g., U251-LUC)[14]

  • Stereotaxic injection frame

  • Bioluminescence imaging system

  • ONC201 (for oral gavage)

  • Temozolomide (for intraperitoneal injection)

  • Anesthetics

Procedure:

  • Orthotopic Implantation:

    • Anesthetize the mice and secure them in a stereotaxic frame.

    • Intracranially inject luciferase-expressing glioblastoma cells into the desired brain region.[13][14]

  • Tumor Growth Monitoring: Monitor tumor formation and growth using bioluminescence imaging.[13][14]

  • Treatment: Once tumors are established, randomize the mice into treatment groups:

    • Vehicle control

    • ONC201 alone (e.g., 100 mg/kg, orally, weekly)[13][14]

    • Temozolomide alone (e.g., 20 mg/kg, i.p., weekly)[13][14]

    • ONC201 + Temozolomide

    • (Optional) Include radiotherapy groups.

  • Efficacy Evaluation:

    • Monitor tumor burden regularly using bioluminescence imaging.[13]

    • Record animal survival and plot Kaplan-Meier survival curves.

  • Biomarker Analysis (Optional): At the end of the study, or in a separate short-term study, harvest the tumors for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[13]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for studying the synergistic effects of ONC201 and temozolomide.

ONC201_Mechanism_of_Action ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Activation (Mitochondrial Stress) ONC201->ClpP Akt_ERK Inhibition of Akt/ERK Phosphorylation DRD2->Akt_ERK ISR Integrated Stress Response (ISR) Activation ClpP->ISR FOXO3a FOXO3a Dephosphorylation & Nuclear Translocation Akt_ERK->FOXO3a TRAIL TRAIL Upregulation FOXO3a->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis ATF4_CHOP ATF4/CHOP Upregulation ISR->ATF4_CHOP DR5 DR5 Upregulation ATF4_CHOP->DR5 DR5->Apoptosis Synergistic_Pathway ONC201 ONC201 ISR Integrated Stress Response (ISR) ONC201->ISR MGMT MGMT Expression ONC201->MGMT Reduces TMZ Temozolomide (TMZ) TMZ->ISR DNA_Damage DNA Damage TMZ->DNA_Damage Apoptosis Enhanced Apoptosis ISR->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow start Start in_vitro In Vitro Studies (Cell Viability, Western Blot) start->in_vitro synergy_analysis Synergy Analysis (Combination Index) in_vitro->synergy_analysis in_vivo In Vivo Orthotopic Model (Tumor Growth, Survival) synergy_analysis->in_vivo biomarker_analysis Biomarker Analysis (IHC, etc.) in_vivo->biomarker_analysis end End biomarker_analysis->end

References

Application Notes and Protocols for Assessing ONC201 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for assessing the blood-brain barrier (BBB) penetration of ONC201, a small molecule antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP, currently under investigation for the treatment of high-grade gliomas.[1][2][3][4][5]

Introduction

ONC201 is a promising therapeutic agent for central nervous system (CNS) malignancies due to its ability to cross the BBB and exert its antitumor effects directly within the brain.[2][3][6][7] Its mechanism of action involves the induction of the integrated stress response and inhibition of the Akt/ERK signaling pathways, ultimately leading to apoptosis in cancer cells.[2][6][8] The ability of ONC201 to penetrate the brain is a critical determinant of its clinical efficacy. These application notes provide a summary of known quantitative data and detailed protocols for preclinical and clinical assessment of ONC201's BBB penetration.

Quantitative Data Summary

The following tables summarize the available quantitative data on ONC201 concentrations in the brain and plasma from both preclinical and clinical studies.

Table 1: ONC201 Concentrations in Human Brain Tumors

Patient PopulationDosageSample TypeTime of MeasurementONC201 ConcentrationReference
Adult Recurrent Glioblastoma625 mg, weeklyResected Tumor Tissue~24 hours after 2nd dose600 nM - 9.3 µM[3][5]
H3K27M-Mutant Diffuse Midline GliomaNot specifiedBrainstemNot specified7 ± 1.7 µmol/L[9]
H3K27M-Mutant Diffuse Midline GliomaNot specifiedThalamusNot specified4.6 ± 1.4 µmol/L[9]
H3K27M-Mutant Diffuse Midline GliomaNot specifiedPlasmaNot specified0.27 ± 0.1 µmol/L[9]

Table 2: Preclinical ONC201 Brain Penetration Data

Animal ModelTissueFindingReference
Non-tumor-bearing RatBrain and other organs~5-fold higher concentration relative to plasma[3]

Signaling Pathway of ONC201 in Glioblastoma

The following diagram illustrates the proposed mechanism of action of ONC201 after crossing the blood-brain barrier and entering glioblastoma cells.

ONC201_Signaling_Pathway ONC201 ONC201 BBB Blood-Brain Barrier ONC201->BBB Crosses DRD2 DRD2/DRD3 ONC201->DRD2 Antagonizes ISR Integrated Stress Response (ISR) ONC201->ISR Activates Akt_ERK Akt / ERK Signaling DRD2->Akt_ERK Inhibits FOXO3a_P p-FOXO3a (inactive) Akt_ERK->FOXO3a_P Phosphorylates FOXO3a FOXO3a (active) FOXO3a_P->FOXO3a Dephosphorylation Nucleus Nucleus FOXO3a->Nucleus Translocates to TRAIL_gene TRAIL Gene Transcription FOXO3a->TRAIL_gene TRAIL TRAIL TRAIL_gene->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis EIF2a EIF2α Kinases ISR->EIF2a ATF4_CHOP ATF4 / CHOP EIF2a->ATF4_CHOP Induces DR5 DR5 Receptor Expression ATF4_CHOP->DR5 DR5->Apoptosis

Caption: ONC201 signaling pathway in glioblastoma cells.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the BBB penetration of ONC201.

Protocol 1: In Vivo Assessment of ONC201 Brain Penetration in Animal Models

This protocol describes a method to determine the brain-to-plasma concentration ratio of ONC201 in rodents.

Workflow Diagram:

In_Vivo_Workflow start Start administer Administer ONC201 to Rodents (p.o.) start->administer collect Collect Blood and Brain Samples at Timed Intervals administer->collect process_blood Process Blood to Obtain Plasma collect->process_blood homogenize_brain Homogenize Brain Tissue collect->homogenize_brain extract_plasma Extract ONC201 from Plasma process_blood->extract_plasma extract_brain Extract ONC201 from Brain Homogenate homogenize_brain->extract_brain lcms LC-MS/MS Analysis extract_plasma->lcms extract_brain->lcms calculate Calculate Brain-to- Plasma Ratio lcms->calculate end End calculate->end

Caption: Workflow for in vivo assessment of ONC201 BBB penetration.

Methodology:

  • Animal Dosing:

    • House rodents (e.g., male Sprague-Dawley rats) in accordance with institutional guidelines.

    • Administer a single oral dose of ONC201 (e.g., formulated in a suitable vehicle like 0.5% methylcellulose).

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

    • Collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).

    • Perfuse the brain with ice-cold saline to remove intravascular blood.

    • Excise the brain and store it at -80°C until analysis.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C.

    • Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

  • ONC201 Extraction:

    • Protein Precipitation: To a known volume of plasma or brain homogenate, add a protein precipitation agent (e.g., 3 volumes of acetonitrile (B52724) containing an internal standard).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of ONC201 in the processed samples.

    • Develop a standard curve using known concentrations of ONC201 in the respective matrix (plasma or brain homogenate).

  • Data Analysis:

    • Calculate the concentration of ONC201 in plasma (ng/mL) and brain tissue (ng/g).

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.

Protocol 2: In Vitro Blood-Brain Barrier Model Assessment

This protocol uses a Transwell assay with a co-culture of brain endothelial cells and astrocytes to determine the apparent permeability (Papp) of ONC201.

Workflow Diagram:

In_Vitro_Workflow start Start seed_astrocytes Seed Astrocytes on Bottom of Transwell Plate start->seed_astrocytes seed_endothelial Seed Brain Endothelial Cells on Insert seed_astrocytes->seed_endothelial culture Co-culture to Form a Tight Monolayer seed_endothelial->culture teer Measure TEER to Confirm Barrier Integrity culture->teer add_onc201 Add ONC201 to Apical Chamber teer->add_onc201 incubate Incubate and Collect Basolateral Samples at Timed Intervals add_onc201->incubate lcms Quantify ONC201 by LC-MS/MS incubate->lcms calculate Calculate Apparent Permeability (Papp) lcms->calculate end End calculate->end

Caption: Workflow for in vitro BBB permeability assessment of ONC201.

Methodology:

  • Cell Culture:

    • Culture primary brain endothelial cells and astrocytes using standard cell culture techniques.

    • Seed astrocytes on the bottom of a 24-well plate.

    • Seed brain endothelial cells on the apical side of a Transwell insert (e.g., 0.4 µm pore size).

    • Co-culture the cells until a tight monolayer is formed, as confirmed by Trans-endothelial Electrical Resistance (TEER) measurement.

  • Permeability Assay:

    • Replace the media in the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add ONC201 to the apical (donor) chamber at a known concentration.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Sample Analysis:

    • Quantify the concentration of ONC201 in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of ONC201 across the monolayer (µg/s).

      • A is the surface area of the Transwell insert (cm²).

      • C0 is the initial concentration of ONC201 in the apical chamber (µg/cm³).

Protocol 3: Analysis of ONC201 in Human Tumor Tissue

This protocol describes the quantification of ONC201 in resected glioblastoma tissue from patients treated with the drug.

Methodology:

  • Tissue Collection and Storage:

    • Following surgical resection, immediately flash-freeze a portion of the tumor tissue in liquid nitrogen.

    • Store the tissue at -80°C until analysis.

  • Tissue Homogenization:

    • Weigh the frozen tumor tissue.

    • Homogenize the tissue in a suitable buffer to create a uniform homogenate.

  • ONC201 Extraction and Quantification:

    • Follow the extraction and LC-MS/MS analysis steps as described in Protocol 1 for brain homogenate.

  • Pharmacodynamic Assessment (Immunohistochemistry):

    • Fix a portion of the tumor tissue in formalin and embed it in paraffin.

    • Perform immunohistochemistry (IHC) on tissue sections using antibodies against pharmacodynamic biomarkers such as ATF4 and DR5 to assess target engagement.[3]

    • Compare the staining intensity and distribution to archival tumor samples from the same patient taken before ONC201 treatment.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive assessment of ONC201's blood-brain barrier penetration. By combining in vivo and in vitro methods, researchers can gain a thorough understanding of the pharmacokinetic and pharmacodynamic properties of ONC201 in the central nervous system, which is crucial for its continued development as a therapy for brain tumors.

References

OY-201 (ONC201) for Inducing Apoptosis in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Based on current scientific literature, it is highly likely that "OY-201" is a typographical error for ONC201 . This document will proceed with the information available for ONC201, a well-researched small molecule inhibitor with demonstrated pro-apoptotic effects in various cancer cell lines.

Introduction

ONC201 is an orally bioavailable small molecule and the founding member of the imipridone class of anti-cancer compounds.[1] It has garnered significant interest in the field of oncology due to its ability to induce apoptosis in a range of cancer cell lines, including those resistant to conventional therapies.[2] ONC201's mechanism of action is multifaceted, primarily involving the induction of the integrated stress response (ISR) and the upregulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway.[3][4] This document provides a comprehensive overview of ONC201's effects on cancer cells, detailed protocols for key experimental assays, and a summary of its efficacy across various cancer cell lines.

Mechanism of Action

ONC201 exerts its anti-cancer effects through several interconnected signaling pathways. A primary mechanism involves the dual inhibition of Akt and ERK, which leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[5][6] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, upregulating its transcription.[5][6] This, in conjunction with an increase in the expression of Death Receptor 5 (DR5) through an integrated stress response, triggers the extrinsic apoptosis pathway.[3][4]

Additionally, ONC201 has been shown to target mitochondria, leading to mitochondrial dysfunction and ATP depletion, which can contribute to cell death.[5] The compound also induces the unfolded protein response (UPR), particularly the pro-apoptotic arm involving ATF-4 and CHOP, further promoting apoptosis.[2][7] In some contexts, ONC201's cytotoxicity is independent of TRAIL and caspases, suggesting a complex and cell-type-specific mechanism of action.[5]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ONC201 in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cancer TypeCell LineIC50 (µM)Citation
Breast CancerMDA-MB-231~2[5]
Gastric AdenocarcinomaSNU-11.35[3]
Gastric AdenocarcinomaSNU-161.82[3]
Gastric AdenocarcinomaSNU-52.88[3]
Gastric AdenocarcinomaAGS> 40[3]
Desmoplastic Small Round Cell TumorJN-DSRCT-11.66
Ovarian CancerVarious HG-OVCA and LG-OVCA lines1-20[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by ONC201 and a general workflow for assessing its apoptotic effects.

ONC201_Signaling_Pathway ONC201-Induced Apoptosis Signaling Pathway ONC201 ONC201 Akt_ERK Akt / ERK Inhibition ONC201->Akt_ERK ISR Integrated Stress Response (ISR) ONC201->ISR Mitochondria Mitochondrial Dysfunction ONC201->Mitochondria UPR Unfolded Protein Response (UPR) ONC201->UPR Foxo3a Foxo3a (Nuclear Translocation) Akt_ERK->Foxo3a TRAIL_promoter TRAIL Gene Promoter Foxo3a->TRAIL_promoter TRAIL TRAIL Upregulation TRAIL_promoter->TRAIL Extrinsic_Apoptosis Extrinsic Apoptosis Pathway Activation TRAIL->Extrinsic_Apoptosis DR5 Death Receptor 5 (DR5) Upregulation ISR->DR5 DR5->Extrinsic_Apoptosis Intrinsic_Apoptosis Intrinsic Apoptosis Pathway Activation Extrinsic_Apoptosis->Intrinsic_Apoptosis Mitochondria->Intrinsic_Apoptosis ATF4_CHOP ATF4 / CHOP Upregulation UPR->ATF4_CHOP ATF4_CHOP->Intrinsic_Apoptosis

ONC201-induced apoptosis signaling pathways.

Experimental_Workflow Experimental Workflow for Assessing ONC201-Induced Apoptosis start Cancer Cell Culture treatment Treat with ONC201 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis protein Western Blot Analysis (Caspases, PARP, Bcl-2 family) treatment->protein analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis protein->analysis

General experimental workflow for ONC201.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of ONC201 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • ONC201 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • The next day, prepare serial dilutions of ONC201 in complete medium.

  • Remove the old medium from the wells and add 100 µL of the ONC201 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following ONC201 treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • ONC201 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of ONC201 for the specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[8]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins in response to ONC201 treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • ONC201 stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with ONC201 as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[8]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Analyze the band intensities, normalizing to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis induction.

References

Application Note: Western Blot Analysis of ONC201-Induced Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONC201, also known as dordaviprone, is a small molecule inhibitor of the G protein-coupled receptor DRD2, with demonstrated anti-cancer activity in a range of malignancies.[1][2][3][4] Its mechanism of action is multifaceted, involving the induction of apoptosis through both TRAIL-dependent and independent pathways, as well as the activation of the integrated stress response (ISR).[5][6][7] Key signaling pathways modulated by ONC201 include the PI3K/Akt and MAPK/ERK pathways.[3][8][9] Western blot analysis is a critical technique to elucidate and quantify the changes in protein expression and phosphorylation that occur in response to ONC201 treatment. This application note provides a detailed protocol for performing Western blot analysis to assess the impact of ONC201 on key protein markers.

Key Protein Targets for ONC201 Western Blot Analysis

The following table summarizes key proteins of interest when studying the effects of ONC201, their expected change upon treatment, and their role in the cellular response.

Protein TargetExpected Change with ONC201Pathway/Function
p-Akt (S473) DecreasePI3K/Akt signaling, cell survival
Total Akt No significant changeLoading control for p-Akt
p-ERK (T202/Y204) DecreaseMAPK/ERK signaling, cell proliferation
Total ERK No significant changeLoading control for p-ERK
ATF4 IncreaseIntegrated Stress Response (ISR)
CHOP IncreaseISR, pro-apoptotic
TRAIL IncreaseExtrinsic apoptosis pathway
DR5 IncreaseTRAIL receptor, extrinsic apoptosis
Cleaved Caspase-3 IncreaseExecutioner caspase, apoptosis marker
Cleaved PARP IncreaseApoptosis marker
c-Myc DecreaseOncogene, cell proliferation
Cyclin D1 DecreaseCell cycle progression

Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of protein expression in cells treated with ONC201.

1. Cell Culture and ONC201 Treatment

  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., glioblastoma, breast cancer, or hematological malignancy cell lines).

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.

  • ONC201 Treatment:

    • Seed cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of ONC201 in DMSO. Further dilute the stock solution in culture media to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Treat cells with ONC201 for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) for each time point.

2. Cell Lysis and Protein Quantification

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[10]

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors: Add protease inhibitor cocktail and phosphatase inhibitor cocktail to the lysis buffer immediately before use.

  • Cell Lysate Preparation:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well of a 6-well plate).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[11]

    • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay.[11][12]

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

3. SDS-PAGE and Western Blotting

  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor the separation and estimate protein sizes.

    • Run the gel in an appropriate running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

    • Activate the PVDF membrane by briefly immersing it in methanol.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in a transfer apparatus with transfer buffer at a constant current or voltage.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

    • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Imaging:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect another protein of a different molecular weight on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, the membrane should be washed, blocked, and re-probed with a different primary antibody.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the protein of interest should be normalized to a loading control (e.g., β-actin, GAPDH, or total protein).

Table 1: Densitometric Analysis of Protein Expression Changes Following ONC201 Treatment in Glioblastoma Cells (48 hours)

Treatmentp-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)ATF4 / β-actin (Fold Change)Cleaved Caspase-3 / β-actin (Fold Change)
Vehicle (DMSO) 1.001.001.001.00
ONC201 (1 µM) 0.650.722.501.80
ONC201 (5 µM) 0.300.455.804.20
ONC201 (10 µM) 0.150.208.107.50

Table 2: Time-Course of ONC201 (5 µM) Induced Protein Expression Changes

Time (hours)p-Akt / Total Akt (Fold Change)TRAIL / β-actin (Fold Change)DR5 / β-actin (Fold Change)Cleaved PARP / β-actin (Fold Change)
0 1.001.001.001.00
24 0.552.101.902.50
48 0.304.503.805.60
72 0.203.803.104.90

Visualizations

ONC201 Signaling Pathway

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis DRD2 DRD2 ONC201 ONC201 ONC201->DRD2 antagonizes Akt Akt ONC201->Akt inhibits ERK ERK ONC201->ERK inhibits ISR Integrated Stress Response ONC201->ISR activates pAkt p-Akt pFOXO3a p-FOXO3a pAkt->pFOXO3a phosphorylates pERK p-ERK pERK->pFOXO3a phosphorylates FOXO3a FOXO3a FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc translocates pFOXO3a->FOXO3a dephosphorylation ATF4 ATF4 ISR->ATF4 induces TRAIL_gene TRAIL Gene FOXO3a_nuc->TRAIL_gene activates transcription CHOP CHOP ATF4->CHOP induces DR5_gene DR5 Gene CHOP->DR5_gene activates transcription Apoptosis Apoptosis TRAIL_gene->Apoptosis DR5_gene->Apoptosis

Caption: ONC201 signaling pathway leading to apoptosis.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture and ONC201 Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant prep Sample Preparation (Laemmli Buffer + Heat) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab wash1 Wash (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 Wash (3x with TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL) wash2->detection imaging Imaging and Data Analysis detection->imaging end End: Quantified Protein Expression imaging->end

Caption: Step-by-step workflow for Western blot analysis.

References

Application Note: Flow Cytometry Assay for OY-201 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The eukaryotic cell cycle is a fundamental process orchestrated by a series of tightly regulated events that lead to cell growth and division.[1] This process is divided into four main phases: Gap 1 (G1), DNA synthesis (S), Gap 2 (G2), and mitosis (M).[2] Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[3] Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[3][4] Consequently, CDKs have become a major target for anticancer drug development.[4]

OY-201 is a novel small molecule inhibitor designed to target key regulators of the cell cycle. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. One of the most powerful techniques to assess the effect of a compound on cell proliferation is flow cytometry-based cell cycle analysis.[2][5] This method utilizes a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA.[6] By measuring the fluorescence intensity of a population of cells, one can determine the distribution of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]

This application note provides a detailed protocol for using flow cytometry and PI staining to analyze the effects of this compound on the cell cycle of a cancer cell line, demonstrating its utility in characterizing compounds that induce cell cycle arrest.

Principle of the Assay

This assay quantifies the DNA content of individual cells within a population. Cells are harvested and fixed with cold ethanol (B145695) to permeabilize their membranes.[6][7] A staining solution containing Propidium Iodide (PI) and RNase is then added. PI is a fluorescent intercalating agent that binds to DNA, while RNase is crucial for degrading RNA to ensure that PI staining is specific to DNA.[6]

The fluorescence emitted by PI is directly proportional to the amount of DNA in each cell.[6]

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content.

A flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram where the percentage of cells in each phase can be quantified.[5][8] A compound like this compound, if it induces cell cycle arrest, will cause an accumulation of cells in a specific phase (e.g., G1), which can be clearly visualized and quantified.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: HeLa (human cervical cancer cell line) or another suitable cancer cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed 1 x 10⁶ cells into 6-well plates and allow them to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations.

  • Treatment:

    • Aspirate the medium from the wells.

    • Add fresh medium containing this compound at various concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). The 0 µM well should contain the same concentration of DMSO as the highest this compound concentration to serve as a vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protocol 2: Cell Preparation and Staining for Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, aspirate the media and wash once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[8]

    • Add 200 µL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

    • Neutralize the trypsin by adding 800 µL of complete medium.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this wash step.

  • Fixation:

    • Centrifuge the cells again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[6][7]

    • Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation. Fixed cells can be stored at 4°C for several weeks.[6]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[6] Carefully decant the ethanol.

    • Wash the cells twice with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.[7]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[1]

    • Collect at least 10,000 events per sample.[6][8]

    • Use appropriate gating strategies to exclude debris and cell aggregates (doublets).[8]

Data Presentation

The data obtained from the flow cytometer can be analyzed using specialized software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle. The results should be summarized in a table for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells after 24h Treatment.

This compound Conc. (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Vehicle)45.2 ± 2.135.5 ± 1.819.3 ± 1.5
158.9 ± 2.525.1 ± 1.916.0 ± 1.1
575.6 ± 3.012.3 ± 1.412.1 ± 0.9
1088.1 ± 3.35.7 ± 0.86.2 ± 0.7

Data are represented as Mean ± Standard Deviation from three independent experiments.

The data clearly indicates a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This suggests that this compound induces a G1 cell cycle arrest in HeLa cells.

Visualizations

Experimental Workflow

G_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed HeLa Cells (1x10^6) incubate24 Incubate for 24h seed->incubate24 treat Treat with this compound (0, 1, 5, 10 µM) incubate24->treat incubate_treat Incubate for 24h treat->incubate_treat harvest Harvest & Wash Cells incubate_treat->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with PI/RNase Buffer fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Histograms (Quantify Phases) acquire->analyze

Caption: Workflow for this compound cell cycle analysis.

Proposed Signaling Pathway for this compound Action

Based on the observed G1 arrest, a plausible mechanism for this compound is the inhibition of CDK4/6, key kinases that control the G1/S transition.[4][9]

G_pathway cluster_cdk46 Active G1 Kinase cluster_cdk2 Active G1/S Kinase Mitogens Growth Factors / Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Entry (DNA Synthesis) E2F->S_Phase Promotes Transcription pRb->E2F Releases OY201 This compound OY201->CDK46 Inhibition G1_Arrest G1 Phase Arrest OY201->G1_Arrest

Caption: this compound inhibits CDK4/6, blocking Rb phosphorylation and causing G1 arrest.

References

Application Notes and Protocols for ONC201 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ONC201, a first-in-class small molecule antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP, in patient-derived xenograft (PDX) models of various cancers. This document details the preclinical efficacy of ONC201, provides established experimental protocols, and outlines its mechanism of action.

Preclinical Efficacy of ONC201 in PDX Models

ONC201 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, with particularly promising results observed in high-grade gliomas and endometrial cancer. Patient-derived xenografts, which closely mimic the heterogeneity and microenvironment of human tumors, have been instrumental in evaluating the therapeutic potential of ONC201.

Glioblastoma (GBM) and Diffuse Midline Glioma (DMG)

In preclinical models of glioblastoma, including those resistant to standard therapies like temozolomide, ONC201 has been shown to shrink tumor xenografts and prolong the survival of tumor-bearing mice. This efficacy is observed both as a monotherapy and in combination with other treatments such as bevacizumab.[1] For H3K27M-mutant diffuse midline glioma, a particularly aggressive and difficult-to-treat cancer, ONC201 has shown the ability to cross the blood-brain barrier and exert anti-cancer effects.[2] Preclinical studies have demonstrated that glioma cell lines with the H3 K27M mutation exhibit increased sensitivity to ONC201.[2] In a mouse model of H3.3K27M-mutant glioma, weekly treatment with 125 mg/kg of ONC201 has been utilized.[3]

Endometrial Cancer

In a xenograft model of endometrial cancer, ONC201 administered at a dose of 100 mg/kg once per week via oral gavage demonstrated anti-tumor effects.[4] The combination of ONC201 with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) resulted in a significant reduction in tumor growth and a notable increase in the survival of the treated mice.[4][5][6]

Colorectal Cancer

Preclinical studies have also explored the efficacy of ONC201 in colorectal cancer PDX models, particularly in combination with anti-angiogenic therapies.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ONC201 in various patient-derived xenograft models.

Cancer TypePDX ModelTreatmentDosage and ScheduleKey FindingsReference
Glioblastoma Temozolomide-resistantONC201Not SpecifiedShrinks xenografts[1]
OrthotopicONC201Not SpecifiedProlongs survival[1]
OrthotopicONC201 + BevacizumabNot SpecifiedProlongs survival[1]
Diffuse Midline Glioma H3.3K27M-mutantONC201125 mg/kg, weeklyEffective in preclinical model[3]
Endometrial Cancer AN3CA XenograftONC201 + TRAILONC201: 100 mg/kg, PO, once weekly; TRAIL: 5 mg/kg, IV, once weeklySignificantly reduced tumor growth (p=0.014) and increased survival (p=0.018)[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments involving ONC201 in PDX models are provided below.

Establishment of Patient-Derived Xenograft Models

Objective: To create a preclinical model that faithfully recapitulates the characteristics of a patient's tumor.

Materials:

  • Fresh, sterile patient tumor tissue

  • Immunocompromised mice (e.g., NOD-scid gamma)

  • Surgical tools (scalpels, forceps)

  • Growth medium (e.g., DMEM/F12)

  • Matrigel (optional)

Protocol:

  • Obtain fresh tumor tissue from surgical resection under sterile conditions.

  • Transport the tissue to the laboratory in a sterile container with a suitable growth medium on ice.

  • In a sterile biosafety cabinet, wash the tumor tissue with phosphate-buffered saline (PBS) containing antibiotics.

  • Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the immunodeficient mouse.

  • Implant a single tumor fragment subcutaneously into the flank of the mouse. The use of Matrigel mixed with the tumor fragment can improve engraftment rates.

  • Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.

  • Once a tumor reaches a certain size (e.g., 1000-1500 mm³), it can be harvested and passaged to a new cohort of mice for expansion.

ONC201 Administration in PDX Models

Objective: To deliver ONC201 to tumor-bearing mice in a consistent and reproducible manner.

Materials:

  • ONC201 powder

  • Vehicle for suspension (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles

  • Balance and weighing materials

  • Vortex mixer or sonicator

Protocol:

  • Calculate the required amount of ONC201 based on the body weight of the mice and the desired dose (e.g., 100-125 mg/kg).

  • Prepare the ONC201 suspension in the chosen vehicle. Ensure the powder is fully suspended by vortexing or brief sonication. The concentration should be calculated to deliver the correct dose in a manageable volume (e.g., 100-200 µL).

  • Administer the ONC201 suspension to the mice via oral gavage using a suitable gavage needle.

  • For weekly dosing, repeat the administration on the same day each week.

  • Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Tumor Growth Measurement and Efficacy Assessment

Objective: To quantify the effect of ONC201 on tumor growth in PDX models.

Materials:

  • Digital calipers

  • Data recording software

Protocol:

  • Begin tumor measurements when tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³).

  • Measure the length (longest dimension) and width (perpendicular to length) of the tumor using digital calipers.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Record tumor volumes and mouse body weights 2-3 times per week.

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a set duration.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mechanism of Action and Signaling Pathways

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It is a selective antagonist of the G protein-coupled receptor DRD2 and an allosteric agonist of the mitochondrial protease ClpP.[7][8]

The engagement of these targets leads to the activation of the integrated stress response (ISR), a key cellular signaling pathway involved in response to various cellular stresses.[7][9] This activation is a central component of ONC201's anti-tumor activity.[9]

Downstream of DRD2 antagonism, ONC201 leads to the dual inactivation of the pro-survival signaling pathways Akt and ERK.[7][8] This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL.[7][8]

ONC201_Mechanism_of_Action ONC201 ONC201 DRD2 DRD2/DRD3 ONC201->DRD2 Antagonizes ClpP Mitochondrial ClpP ONC201->ClpP Activates Akt_ERK Akt / ERK Signaling DRD2->Akt_ERK Inhibits ISR Integrated Stress Response (ISR) ClpP->ISR Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction ClpP->Mitochondrial_Dysfunction Induces FOXO3a FOXO3a Akt_ERK->FOXO3a Inhibits TRAIL TRAIL Upregulation FOXO3a->TRAIL Induces Apoptosis Tumor Cell Apoptosis ISR->Apoptosis TRAIL->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: ONC201 Mechanism of Action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating ONC201 in patient-derived xenograft models.

PDX_Workflow start Patient Tumor Sample Collection pdx_establishment PDX Model Establishment start->pdx_establishment pdx_expansion PDX Expansion (Passaging) pdx_establishment->pdx_expansion cohort_formation Cohort Formation (Randomization) pdx_expansion->cohort_formation treatment Treatment Initiation (ONC201 / Vehicle) cohort_formation->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit or study duration analysis Data Analysis & Tissue Harvesting for Biomarkers endpoint->analysis

Caption: Experimental workflow for ONC201 studies in PDX models.

References

Application Notes and Protocols for the Clinical Development of OY-201 (YL201) in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is based on publicly available information regarding the clinical development of the antibody-drug conjugate YL201, which is presumed to be the correct identity for the user-queried "OY-201." The experimental protocols provided are representative methodologies and should be adapted and validated for specific laboratory conditions.

Introduction

This compound (YL201) is an investigational antibody-drug conjugate (ADC) designed for the treatment of advanced solid tumors. It is composed of a monoclonal antibody targeting B7-homologue 3 (B7-H3), a transmembrane protein overexpressed in various cancers, linked to a topoisomerase I inhibitor payload.[1][2] This targeted delivery of a cytotoxic agent aims to enhance therapeutic efficacy while minimizing systemic toxicity. These application notes provide an overview of the clinical trial design for YL201 and detailed protocols for key experimental assays relevant to its development.

Clinical Trial Design: Phase 1a/1b Study in Advanced Solid Tumors

A Phase 1a/1b, multicenter, open-label, first-in-human study has been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of YL201 in patients with advanced solid tumors.[1][2]

Study Objectives:

  • Primary Objectives:

    • To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of YL201.

    • To evaluate the safety and tolerability of YL201.

  • Secondary Objectives:

    • To characterize the pharmacokinetic (PK) profile of YL201.

    • To assess the preliminary anti-tumor activity of YL201.

    • To explore the relationship between B7-H3 expression and clinical response.

Study Design:

The study consists of two parts:

  • Part 1: Dose Escalation: In this phase, cohorts of patients receive escalating doses of YL201 to determine the MTD.

  • Part 2: Dose Expansion: Once the MTD is established, additional patients are enrolled in disease-specific cohorts to further evaluate the safety, tolerability, and anti-tumor activity of YL201 at the recommended dose.

Patient Population

Eligible patients are adults with histologically or cytologically confirmed advanced solid tumors who have progressed on or are intolerant to standard therapies. Key inclusion criteria typically include an ECOG performance status of 0 or 1 and adequate organ function.

Data Presentation

Table 1: Summary of Phase 1a/1b Clinical Trial Results for YL201 in Solid Tumors

ParameterResult
Patient Population
Total Enrolled312[1][2]
Median Age57 years[3]
Tumor TypesExtensive-Stage Small Cell Lung Cancer (ES-SCLC), Nasopharyngeal Carcinoma (NPC), Non-Small Cell Lung Cancer (NSCLC), Esophageal Squamous Cell Carcinoma, and others.[1][2][3]
Safety and Tolerability
Maximum Tolerated Dose (MTD)2.8 mg/kg every 3 weeks[1][2]
Recommended Expansion Dose(s)2.0 mg/kg and 2.4 mg/kg every 3 weeks[1][2]
Most Common Grade ≥3 Treatment-Related Adverse Events
Neutropenia31.7%[1][2]
Leukopenia29.5%[1][2]
Anemia25.0%[1][2]
Preliminary Efficacy (Objective Response Rate - ORR)
ES-SCLC63.9%[1][2]
NPC48.6%[1][2]
Lung Adenocarcinoma28.6%[1][2]
Lymphoepithelioma-like Carcinoma54.2%[1][2]
Pharmacokinetics
CmaxData not publicly available
AUCData not publicly available
Half-lifeData not publicly available

Signaling Pathway and Experimental Workflow Diagrams

YL201 Mechanism of Action

YL201_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YL201 YL201 (ADC) B7H3 B7-H3 Receptor YL201->B7H3 Binding Internalization Internalization B7H3->Internalization Receptor-mediated endocytosis Tumor_Cell Tumor Cell Membrane Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release Linker Cleavage Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Prevents DNA re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of YL201 ADC.

Experimental Workflow for YL201 Clinical Trial

YL201_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Biopsy, Imaging, Blood Samples) Informed_Consent->Baseline_Assessment Dose_Escalation Dose Escalation (Part 1) Baseline_Assessment->Dose_Escalation Dose_Expansion Dose Expansion (Part 2) Dose_Escalation->Dose_Expansion MTD/RP2D Determined YL201_Administration YL201 Administration Dose_Escalation->YL201_Administration Dose_Expansion->YL201_Administration Monitoring Monitoring (Safety, PK/PD, Tumor Response) YL201_Administration->Monitoring Cycle 1 Monitoring->Dose_Escalation DLT Evaluation Data_Analysis Data Analysis Monitoring->Data_Analysis Results Results (MTD, RP2D, Efficacy) Data_Analysis->Results

Caption: Workflow of the YL201 Phase 1a/1b clinical trial.

Experimental Protocols

Protocol: B7-H3 Expression Analysis by Immunohistochemistry (IHC)

Objective: To determine the expression level of B7-H3 in tumor tissue samples.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody: Anti-B7-H3 monoclonal antibody

  • Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series (100%, 95%, 70%), 2 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate sections with a protein block (e.g., 3% hydrogen peroxide followed by serum block) to block endogenous peroxidase activity and non-specific binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-B7-H3 antibody at a pre-determined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides with wash buffer.

    • Incubate with a biotinylated secondary antibody followed by streptavidin-HRP, or directly with an HRP-conjugated secondary antibody, according to the manufacturer's instructions.

    • Wash slides with wash buffer.

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Scoring:

  • The percentage of B7-H3 positive tumor cells and the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) are assessed by a qualified pathologist. An H-score can be calculated by multiplying the percentage of positive cells by the intensity score.

Protocol: Topoisomerase I Activity Assay

Objective: To assess the inhibitory effect of the YL201 payload on topoisomerase I activity.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Recombinant human topoisomerase I

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • YL201 payload (released from the ADC) or a representative topoisomerase I inhibitor (e.g., camptothecin)

  • Agarose (B213101) gel and electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of the YL201 payload or control inhibitor.

    • Include a positive control (no inhibitor) and a negative control (no topoisomerase I).

  • Enzyme Addition and Incubation:

    • Add recombinant human topoisomerase I to each reaction tube (except the negative control).

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel (e.g., 1%).

    • Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize under UV light.

    • Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing inhibitor concentration.

Protocol: Bioanalytical Method for YL201 Pharmacokinetics

Objective: To quantify the concentration of total antibody and/or ADC in patient plasma samples. A ligand-binding assay (LBA) such as an ELISA is a common method.

Materials:

  • 96-well microtiter plates

  • Recombinant B7-H3 protein (for coating)

  • Patient plasma samples, calibration standards, and quality control samples

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (e.g., anti-human IgG-HRP conjugate)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant B7-H3 protein overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate with wash buffer.

    • Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate.

    • Add diluted patient plasma samples, calibration standards, and quality controls to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the anti-human IgG-HRP detection antibody and incubate for 1 hour at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with a stop solution, which will turn the color to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the calibration standards against their known concentrations.

    • Determine the concentration of YL201 in the patient samples by interpolating their absorbance values from the standard curve.

Conclusion

The clinical development of this compound (YL201) represents a promising targeted therapeutic strategy for patients with advanced solid tumors. The Phase 1a/1b clinical trial has demonstrated a manageable safety profile and encouraging anti-tumor activity. The provided protocols for key experimental assays are essential for the continued evaluation and development of this novel antibody-drug conjugate. Further clinical investigation in Phase 2 and 3 trials is warranted to fully elucidate the therapeutic potential of YL201.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ONC201 Resistance in Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ONC201 in glioma cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Unexpectedly low efficacy of ONC201 in our glioma cell line.

  • Potential Cause 1: Intrinsic Resistance. Your glioma cell line may have intrinsic resistance to ONC201. A key mechanism of resistance is the upregulation of the PI3K/Akt/mTOR signaling pathway.

    • Solution:

      • Assess Pathway Activation: Perform a western blot to determine the phosphorylation status of Akt (Ser473) and S6 ribosomal protein (Ser235/236), a downstream effector of mTOR. Increased phosphorylation in your cell line compared to sensitive lines suggests activation of this resistance pathway.

      • Combination Therapy: Consider a combination therapy approach. The PI3K inhibitor paxalisib has shown synergistic effects with ONC201 in preclinical models of glioma.

  • Potential Cause 2: EGFR-driven Resistance. Overexpression or activating mutations of the Epidermal Growth Factor Receptor (EGFR) can confer resistance to ONC201. This is thought to occur through the generation of a metabolic landscape that counteracts the therapeutic effects of ONC201.

    • Solution:

      • Evaluate EGFR Status: Check the EGFR expression and mutation status of your glioma cell line.

      • Combination with EGFR Inhibitors: If your cell line has high EGFR activity, consider combining ONC201 with an EGFR inhibitor.

  • Potential Cause 3: Low ClpP Expression. ONC201's mechanism of action involves the activation of the mitochondrial protease ClpP. Low expression of ClpP could lead to a diminished response.

    • Solution:

      • Assess ClpP Expression: Use western blotting or qPCR to determine the expression level of ClpP in your cell line.

      • Select Appropriate Cell Lines: If ClpP expression is low, consider using a different glioma cell line known to have higher ClpP expression for your experiments.

Issue 2: Difficulty in generating a stable ONC201-resistant glioma cell line.

  • Potential Cause: Suboptimal Dose Escalation. A rapid increase in ONC201 concentration can lead to widespread cell death, preventing the selection of a resistant population.

    • Solution:

      • Gradual Dose Escalation: Start with a low dose of ONC201 (e.g., at the IC25) and allow the cells to recover and repopulate.

      • Stepwise Increase: Once the cells are growing steadily, gradually increase the concentration of ONC201 in a stepwise manner. Monitor cell viability at each step.

      • Long-term Culture: Maintain the cells in the presence of the desired final concentration of ONC201 for an extended period to ensure the stability of the resistant phenotype.

Issue 3: Inconsistent results in apoptosis assays following ONC201 treatment.

  • Potential Cause 1: Timing of Assay. The induction of apoptosis by ONC201 is a time-dependent process.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing apoptosis in your specific cell line. Assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours) after ONC201 treatment.

  • Potential Cause 2: Assay Sensitivity. The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced by ONC201 in your experimental conditions.

    • Solution:

      • Multiple Assays: Use a combination of apoptosis assays to confirm your results. For example, complement Annexin V/PI staining with a caspase activity assay (e.g., Caspase-Glo 3/7).

      • Positive Controls: Include a known inducer of apoptosis as a positive control to ensure that the assay is working correctly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201 in glioma cells?

A1: ONC201 has a multi-faceted mechanism of action. It is a dopamine (B1211576) receptor D2 (DRD2) antagonist and a direct agonist of the mitochondrial caseinolytic protease P (ClpP). This leads to the activation of the integrated stress response (ISR), inactivation of AKT and ERK signaling pathways, and subsequent induction of the TRAIL (TNF-related apoptosis-inducing ligand) pathway, ultimately resulting in cancer cell death. In H3K27M-mutant diffuse midline gliomas, ONC201 has also been shown to disrupt metabolic and epigenetic pathways, reversing the reduction in H3K27me3.

Q2: What are the known mechanisms of resistance to ONC201 in glioma?

A2: The primary known mechanisms of resistance to ONC201 in glioma cells include:

  • Upregulation of the PI3K/Akt/mTOR signaling pathway: This pathway promotes cell survival and can counteract the pro-apoptotic effects of ONC201.

  • EGFR signaling: Overexpression or activating mutations in EGFR can lead to increased proliferation and resistance to ONC201-induced apoptosis.

  • Mutations in ClpP: As a direct target of ONC201, mutations in the ClpP gene can lead to acquired resistance.

Q3: What are the most promising combination therapies to overcome ONC201 resistance?

A3: Based on the known resistance mechanisms, the most promising combination therapies currently under investigation are:

  • ONC201 and a PI3K/Akt inhibitor (e.g., paxalisib): This combination is designed to overcome resistance mediated by the PI3K/Akt pathway and has shown synergistic cytotoxicity in preclinical models. Clinical trials are ongoing to evaluate this combination.

  • ONC201 and an EGFR inhibitor: For gliomas with activated EGFR signaling, combining ONC201 with an EGFR inhibitor is a rational approach to counteract this resistance mechanism.

  • ONC201 and a histone deacetylase (HDAC) inhibitor (e.g., panobinostat): Preclinical evidence suggests that combining ONC201 with other epigenetic modulators may be beneficial. Clinical trials are also exploring this combination.

Q4: How does the H3K27M mutation affect the response to ONC201?

A4: H3K27M-mutant diffuse midline gliomas have shown particular sensitivity to ONC201. The mechanism is linked to the drug's ability to disrupt integrated metabolic and epigenetic pathways, leading to an increase in the repressive H3K27me3 mark, which is pathognomonically reduced in these tumors.

Data Presentation

Table 1: Illustrative IC50 Values for ONC201 in Sensitive vs. Resistant Glioma Cell Lines

Cell LineTypeONC201 IC50 (µM) - SensitiveONC201 IC50 (µM) - ResistantFold Resistance
U87MGGlioblastoma2.5> 10> 4
SF8628H3.3 K27M-mutant DIPG1.07.57.5
DIPG007H3.3 K27M-mutant DIPG1.58.05.3

Note: These are representative values based on published literature and may vary depending on experimental conditions.

Table 2: Synergistic Effects of ONC201 in Combination with Paxalisib in Glioma Cell Lines

Cell LineCombinationCombination Index (CI)Interpretation
SF8628ONC201 (1 µM) + Paxalisib (0.5 µM)< 1Synergy
DIPG007ONC201 (1.5 µM) + Paxalisib (0.5 µM)< 1Synergy
U87MG-ResONC201 (5 µM) + Paxalisib (1 µM)< 1Synergy

Note: Combination Index (CI) values less than 1 indicate a synergistic interaction between the two drugs.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of ONC201 and/or combination drugs in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis for PI3K/Akt Pathway Activation

  • Cell Lysis: Treat glioma cells with ONC201 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat glioma cells with ONC201 for the determined optimal time point.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Gating Strategy:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

ONC201_Mechanism_of_Action ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP AKT_ERK Inactivation of Akt/ERK Signaling DRD2->AKT_ERK Mitochondria Mitochondrial Stress ClpP->Mitochondria ISR Integrated Stress Response (ISR) Mitochondria->ISR Epigenetic_Metabolic Epigenetic & Metabolic Disruption Mitochondria->Epigenetic_Metabolic ATF4 ATF4 Upregulation ISR->ATF4 TRAIL_pathway TRAIL Pathway Induction AKT_ERK->TRAIL_pathway ATF4->TRAIL_pathway Apoptosis Apoptosis TRAIL_pathway->Apoptosis H3K27me3 Increased H3K27me3 (in H3K27M-mutant glioma) Epigenetic_Metabolic->H3K27me3 H3K27me3->Apoptosis

Caption: ONC201's multi-pronged mechanism of action in glioma cells.

ONC201_Resistance_and_Overcoming_Strategies cluster_resistance Resistance Mechanisms cluster_strategies Overcoming Strategies PI3K_Akt PI3K/Akt/mTOR Upregulation Resistance ONC201 Resistance PI3K_Akt->Resistance EGFR EGFR Signaling Activation EGFR->Resistance Paxalisib Paxalisib (PI3K Inhibitor) Paxalisib->PI3K_Akt inhibits Synergistic_Apoptosis Synergistic Apoptosis Paxalisib->Synergistic_Apoptosis EGFRi EGFR Inhibitor EGFRi->EGFR inhibits EGFRi->Synergistic_Apoptosis ONC201 ONC201 Glioma_Cell Glioma Cell ONC201->Glioma_Cell ONC201->Synergistic_Apoptosis Glioma_Cell->PI3K_Akt Glioma_Cell->EGFR Resistance->ONC201 blocks

Caption: Key resistance pathways to ONC201 and targeted combination strategies.

Experimental_Workflow_Troubleshooting start Start Experiment treat_cells Treat Glioma Cells with ONC201 start->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay low_efficacy Low Efficacy? viability_assay->low_efficacy western_blot Western Blot for p-Akt, p-S6 low_efficacy->western_blot Yes apoptosis_assay Apoptosis Assay low_efficacy->apoptosis_assay No pathway_active Resistance Pathway Active? western_blot->pathway_active pathway_active->apoptosis_assay No combination_therapy Consider Combination Therapy (e.g., +Paxalisib) pathway_active->combination_therapy Yes inconsistent_results Inconsistent Results? apoptosis_assay->inconsistent_results time_course Perform Time-Course Experiment inconsistent_results->time_course Yes end Conclude inconsistent_results->end No time_course->apoptosis_assay combination_therapy->end

Caption: A logical workflow for troubleshooting common ONC201 experimental issues.

OY-201 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

OY-201 Technical Support Center

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice regarding the solubility and stability of this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility and stability, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound. Ensure the DMSO is of high purity and stored under desiccated conditions to prevent water absorption, which can affect solubility.

Q2: My this compound solution is showing precipitation after being diluted in aqueous media. What should I do?

A2: Precipitation upon dilution into aqueous buffers (like PBS or cell culture media) is a common issue for hydrophobic compounds like this compound. Please refer to the "Troubleshooting Guide: Compound Precipitation" below for a step-by-step resolution workflow. Key strategies include using a pre-warmed buffer, vortexing during dilution, and avoiding final concentrations that exceed the aqueous solubility limit.

Q3: What are the recommended storage conditions for this compound in its solid form and in solution?

A3: this compound is sensitive to temperature and light. Both the solid compound and stock solutions should be stored under specific conditions to ensure stability. Please see the data table below for detailed stability information.

Form Storage Temperature Protection Shelf Life
Solid (Lyophilized Powder)-20°CDesiccate, Protect from light24 months
Stock Solution (in DMSO)-80°CAliquot, Protect from light6 months

Q4: Is this compound stable at room temperature or 37°C for experimental use?

A4: this compound exhibits limited stability in aqueous solutions at physiological temperatures. We recommend preparing working dilutions immediately before use. For longer incubations (> 4 hours) at 37°C, a stability assessment is advised. Refer to the "Protocol: Assessing this compound Stability" for a suggested method.

Troubleshooting Guides

Guide 1: this compound Solubility Issues

This guide addresses common problems related to dissolving this compound.

Problem: this compound powder is not fully dissolving in DMSO.

  • Possible Cause 1: Incorrect solvent grade.

    • Solution: Use only anhydrous, high-purity DMSO. Water content can significantly decrease solubility.

  • Possible Cause 2: Insufficient mixing.

    • Solution: Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.

  • Possible Cause 3: Concentration is too high.

    • Solution: Do not exceed the maximum recommended stock concentration of 50 mM in DMSO.

Solubility Data for this compound
Solvent Solubility (at 25°C) Notes
DMSO≥ 50 mMRecommended for stock solutions
Ethanol (100%)~10 mMLower stability compared to DMSO
PBS (pH 7.4)< 10 µMProne to precipitation
Cell Culture Media + 10% FBS~25 µMSerum proteins can aid solubility
Guide 2: this compound Precipitation in Aqueous Media

This workflow helps resolve precipitation issues when preparing working solutions.

G start Precipitation observed in aqueous media? warm_media Warm aqueous media to 37°C before use start->warm_media Yes vortex Add this compound stock dropwise while vortexing the media warm_media->vortex check_solubility Is final concentration below 10 µM in PBS or 25 µM in media+FBS? vortex->check_solubility reduce_conc Lower the final concentration check_solubility->reduce_conc No use_carrier Consider using a carrier protein (e.g., BSA) or a solubilizing agent like Tween-80 check_solubility->use_carrier If already low success Precipitation Resolved check_solubility->success Yes fail Issue Persists: Contact Technical Support reduce_conc->fail use_carrier->fail

Caption: Workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (Molecular Weight: 500 g/mol ), add 200 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex for 2 minutes. If needed, sonicate or warm briefly in a 37°C water bath until the solution is clear.

  • Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store immediately at -80°C.

Protocol 2: Assessing this compound Stability in Solution via HPLC
  • Preparation: Prepare a 1 mM solution of this compound in the desired buffer (e.g., PBS, cell culture media).

  • Time Zero Sample (T0): Immediately inject a 10 µL sample onto a C18 reverse-phase HPLC column. This will serve as the baseline control.

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C in a cell culture incubator).

  • Time Point Sampling: At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of this compound remaining relative to the T0 sample. A decrease of >10% typically indicates significant degradation.

Signaling Pathway Context

This compound is an inhibitor of the hypothetical MAP4K7 kinase, which is an upstream regulator in the JNK signaling pathway. Understanding this context is crucial for designing experiments and interpreting results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Cellular Stress (e.g., UV, Cytokines) MAP4K7 MAP4K7 Stress->MAP4K7 MAP3K MAP3K (e.g., ASK1) MAP4K7->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun / AP-1 JNK->AP1 OY201 This compound OY201->MAP4K7 Response Gene Transcription (Inflammation, Apoptosis) AP1->Response

Caption: this compound inhibits MAP4K7 in the JNK signaling pathway.

Optimizing ONC201 Delivery to the Central Nervous System: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of ONC201 to the central nervous system (CNS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments aimed at evaluating and optimizing ONC201 delivery to the CNS.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of ONC201? ONC201 is a first-in-class, orally active small molecule imipridone that can cross the blood-brain barrier.[1][2] Its primary mechanism of action involves the antagonism of the dopamine (B1211576) receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[3][4] This dual activity triggers an integrated stress response, leading to the upregulation of the pro-apoptotic TRAIL pathway and subsequent cancer cell death.[1][5]

  • What is the rationale for using ONC201 for CNS tumors? ONC201's ability to penetrate the blood-brain barrier makes it a promising candidate for treating CNS malignancies.[1][2] It has shown preclinical and clinical activity in aggressive brain tumors, particularly H3 K27M-mutant diffuse midline gliomas.[6][7]

  • What are the known resistance mechanisms to ONC201 in CNS tumors? Resistance to ONC201 can be mediated by the upregulation of signaling pathways such as EGFR and PI3K/AKT.[1][8] Overexpression of EGFR has been shown to confer resistance to ONC201-induced apoptosis in H3K27M-mutant diffuse midline glioma cells.[1] Similarly, increased PI3K/AKT/mTOR signaling can decrease sensitivity to ONC201.[8]

  • What are the typical dosing regimens for ONC201 in clinical trials for CNS tumors? The recommended Phase 2 dose of ONC201 is 625 mg administered orally.[3] Dosing frequency has been explored at once every three weeks, once weekly, and twice weekly.[3][6][9] For pediatric patients, the dose is typically scaled by body weight.[3]

Troubleshooting Common Experimental Issues

Problem Potential Cause Troubleshooting Steps
Low in vitro efficacy of ONC201 in a CNS tumor cell line. The cell line may have intrinsic or acquired resistance.- Verify the expression of DRD2 and ClpP in your cell line. - Assess the activation of resistance pathways such as EGFR and PI3K/AKT.[1][8] - Consider combination therapy with inhibitors of these resistance pathways.[8] - Ensure the ONC201 used is the active angular isomer and has not degraded.[5]
High variability in ONC201 concentration in brain tissue samples. Inconsistent tissue homogenization or extraction efficiency.- Standardize the brain tissue homogenization protocol, ensuring complete disruption of the tissue. - Optimize the liquid-liquid extraction procedure to ensure consistent recovery of ONC201. - Use a stable isotope-labeled internal standard for LC-MS/MS quantification to correct for variability.[10]
Poor penetration of ONC201 in an in vitro blood-brain barrier (BBB) model. Compromised integrity of the in vitro BBB model.- Verify the tightness of the endothelial cell monolayer by measuring transendothelial electrical resistance (TEER).[11] - Ensure the expression of tight junction proteins (e.g., ZO-1, occludin) by immunofluorescence. - Check for the presence of efflux transporters (e.g., P-glycoprotein) that may be actively transporting ONC201 out of the "brain" side of the model.
Unexpected degradation of ONC201 in biological samples. ONC201 is sensitive to oxidation and light.- Protect samples from light during collection, processing, and storage.[1] - Store plasma and CSF samples at -80°C.[10] - For stability studies, consider the addition of antioxidants.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to ONC201's pharmacokinetics and clinical trial dosing in the context of CNS tumors.

Table 1: Pharmacokinetic Parameters of ONC201

ParameterValueSpecies/ContextReference
Plasma Half-life (T1/2) ~11.3 hoursAdult humans (625 mg dose)[13]
Time to Maximum Plasma Concentration (Tmax) ~1.8 hoursAdult humans (625 mg dose)[13]
Maximum Plasma Concentration (Cmax) ~3.6 µg/mL (~9.3 µM)Adult humans (625 mg dose)[13]
Intratumoral Concentration 600 nM - 9.3 µMAdult recurrent glioblastoma[14]
Brainstem Concentration 7 ± 1.7 µmol/LMouse model[14]
Thalamus Concentration 4.6 ± 1.4 µmol/LMouse model[14]

Table 2: ONC201 Dosing Regimens in Key CNS Tumor Clinical Trials

Clinical TrialPhasePatient PopulationONC201 DoseDosing ScheduleReference
NCT02525692 IIRecurrent Glioblastoma625 mgOnce every 3 weeks[3]
ACTION (NCT05580562) IIINewly Diagnosed H3 K27M-mutant Diffuse Glioma625 mg (or weight-based for pediatrics)Once or twice weekly[3][15]
NCT03416530 IPediatric Diffuse Midline GliomasWeight-based scaling of 625 mg adult doseOnce weekly[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to optimizing ONC201 delivery to the CNS.

Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes the establishment of an in vitro BBB model using co-culture of endothelial cells and astrocytes, followed by an assessment of ONC201 permeability.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • ONC201

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture hBMECs and astrocytes according to standard protocols.

  • Establishment of Co-culture Model:

    • Seed astrocytes on the bottom of a 24-well plate.

    • Once the astrocytes are confluent, place Transwell inserts into the wells.

    • Seed hBMECs on the apical side of the Transwell inserts.

    • Allow the co-culture to establish for 5-7 days.

  • BBB Integrity Assessment:

    • Measure the transendothelial electrical resistance (TEER) across the hBMEC monolayer using a TEER meter. A high TEER value (e.g., >150 Ω·cm²) indicates a tight barrier.[11]

    • Optionally, assess the permeability of a fluorescent marker with low BBB permeability (e.g., sodium fluorescein) to confirm barrier integrity.

  • ONC201 Permeability Assay:

    • Add ONC201 at the desired concentration to the apical (blood side) chamber of the Transwell.

    • At various time points (e.g., 1, 2, 4, 6, 24 hours), collect samples from the basolateral (brain side) chamber.

    • Quantify the concentration of ONC201 in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) of ONC201 across the in vitro BBB model.

Protocol 2: Quantification of ONC201 in Brain Tissue by LC-MS/MS

This protocol outlines the procedure for extracting and quantifying ONC201 from brain tissue homogenates.

Materials:

  • Brain tissue samples

  • Homogenizer

  • Acetonitrile (ACN)

  • Formic acid

  • Stable isotope-labeled ONC201 internal standard (SIL-IS)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen brain tissue.

    • Add a specific volume of a suitable buffer (e.g., PBS) to the tissue.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of brain homogenate, add the SIL-IS.

    • Add a 3-4 fold excess of cold ACN to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water with formic acid and ACN with formic acid.

    • Perform mass spectrometric detection using electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both ONC201 and the SIL-IS.[10]

  • Quantification:

    • Generate a standard curve using known concentrations of ONC201 spiked into blank brain homogenate.

    • Determine the concentration of ONC201 in the experimental samples by comparing the peak area ratio of ONC201 to the SIL-IS against the standard curve.

Visualizations

ONC201 Signaling Pathway

ONC201_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonism ClpP ClpP (Mitochondria) ONC201->ClpP Agonism Akt_ERK Akt/ERK Inactivation DRD2->Akt_ERK Inhibition Integrated_Stress_Response Integrated Stress Response ClpP->Integrated_Stress_Response FOXO3a FOXO3a Activation Akt_ERK->FOXO3a Dephosphorylation TRAIL_DR5 TRAIL/DR5 Upregulation Integrated_Stress_Response->TRAIL_DR5 FOXO3a->TRAIL_DR5 Transcription Apoptosis Apoptosis TRAIL_DR5->Apoptosis

Caption: Signaling pathway of ONC201 leading to cancer cell apoptosis.

Experimental Workflow for Assessing ONC201 CNS Delivery

ONC201_CNS_Delivery_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Interpretation invitro_bbb Establish In Vitro BBB Model permeability_assay ONC201 Permeability Assay invitro_bbb->permeability_assay lcms_invitro LC-MS/MS Analysis of Permeated ONC201 permeability_assay->lcms_invitro pk_analysis Pharmacokinetic Modeling lcms_invitro->pk_analysis animal_model Administer ONC201 to Animal Model sample_collection Collect Brain, CSF, and Plasma Samples animal_model->sample_collection tissue_processing Process and Homogenize Brain Tissue sample_collection->tissue_processing lcms_invivo LC-MS/MS Quantification of ONC201 tissue_processing->lcms_invivo lcms_invivo->pk_analysis efficacy_correlation Correlate CNS Concentration with Efficacy pk_analysis->efficacy_correlation

Caption: Workflow for evaluating ONC201 CNS delivery.

Troubleshooting Logic for Low ONC201 Efficacy

Caption: Logical steps for troubleshooting low ONC201 efficacy.

References

Troubleshooting inconsistent OY-201 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OY-201, a novel inhibitor of the STELLAR Kinase (STK1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my IC50 values for this compound in my in vitro kinase assays. What are the potential causes?

A1: Inconsistent IC50 values in kinase assays can stem from several factors.[1] Key areas to investigate include the stability and handling of reagents, the concentration of ATP used in the assay, and potential precipitation of the inhibitor.[1][2] Ensure that the STK1 enzyme is fresh and properly stored, and that the ATP concentration is standardized across experiments, ideally near the Km value for the kinase.[1][3]

Q2: this compound shows potent inhibition of STK1 in my biochemical assay, but I'm not seeing the expected effect in my cell-based assays. Why might this be?

A2: Discrepancies between biochemical and cellular assay results are a common challenge in drug development.[1][4] Several factors could be at play, including poor cell permeability of this compound, meaning it may not be effectively reaching its intracellular target.[1] Additionally, the compound could be subject to efflux pumps that actively remove it from the cell, or it may be rapidly metabolized into an inactive form.

Q3: My Western blots for phosphorylated downstream targets of STK1 are showing weak or no signal after this compound treatment. How can I troubleshoot this?

A3: Weak or no signal on a Western blot can be frustrating. First, ensure your primary antibodies for the phosphorylated targets are specific and used at the optimal concentration.[5] Sample preparation is also critical; always use phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation.[6] Also, confirm that you are loading a sufficient amount of protein per well.[7]

Q4: I'm observing a high degree of variability and "edge effects" in my 96-well plate cell viability assays with this compound. How can I minimize this?

A4: "Edge effects" in multi-well plates are often caused by increased evaporation and temperature fluctuations in the outer wells.[8] To mitigate this, a common practice is to fill the perimeter wells with sterile media or water and not use them for experimental samples.[8] Ensuring a uniform cell seeding density and allowing plates to equilibrate to room temperature before adding reagents can also help reduce variability.[8]

Troubleshooting Guides

Guide 1: Inconsistent In Vitro Kinase Assay Results

This guide provides a systematic approach to troubleshooting variable results in your this compound in vitro kinase assays.

Potential CauseTroubleshooting Steps
Reagent Instability Use fresh aliquots of this compound and STK1 enzyme for each experiment. Ensure proper storage conditions are maintained (-80°C for the enzyme).[2]
Variable ATP Concentration Standardize the ATP concentration across all assays. Determine the Km of ATP for your STK1 enzyme and use a concentration at or below this value to maximize inhibitor potency.[2][3]
Inhibitor Precipitation Visually inspect for any precipitate in your this compound stock solution and working dilutions. Test the solubility of this compound in the assay buffer. A brief sonication may help to fully dissolve the compound.[2]
Pipetting Inaccuracy Use calibrated pipettes, especially when preparing serial dilutions of this compound. Prepare a master mix of reagents to minimize pipetting errors between wells.[2]
Guide 2: Western Blotting Issues

Use this table to diagnose and resolve common problems encountered during Western blotting for STK1 pathway proteins.

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal - Insufficient primary antibody concentration. - Low abundance of the target protein. - Inefficient protein transfer.[9]- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). - Increase the amount of protein loaded per well.[7] - Verify transfer efficiency with a Ponceau S stain.[7]
High Background - Insufficient blocking. - Primary antibody concentration is too high.[9] - Excessive washing.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[7] - Decrease the primary antibody concentration. - Optimize the number and duration of wash steps.[7]
Non-specific Bands - Primary or secondary antibody is not specific enough. - Protein overloading.[7]- Use a more specific primary antibody. Ensure the secondary antibody is appropriate for the primary. - Reduce the amount of protein loaded on the gel.[5]

Experimental Protocols

Protocol 1: this compound In Vitro Kinase Assay

This protocol outlines a standard procedure for determining the IC50 of this compound against the STK1 enzyme.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute this compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a solution of recombinant STK1 enzyme in assay buffer.

    • Prepare a solution of the substrate peptide and ATP in assay buffer.

  • Assay Procedure :

    • Add the diluted this compound or vehicle control to the wells of a low-binding 96-well plate.

    • Add the STK1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis :

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of p-STK1 Downstream Target

This protocol describes the detection of a phosphorylated downstream target of STK1 in cell lysates following treatment with this compound.

  • Cell Treatment and Lysis :

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or a vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific for the phosphorylated downstream target overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Visualizations

OY201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STK1 STK1 Receptor->STK1 Activates Downstream_Kinase Downstream Kinase STK1->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Binds This compound This compound This compound->STK1 Inhibits

Caption: this compound inhibits the STK1 signaling pathway.

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Managing Off-Target Effects of ONC201 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and understand the potential off-target effects of ONC201 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with ONC201, but the cellular morphology does not resemble classical apoptosis. What could be the reason for this?

A1: This is a commonly observed phenomenon with ONC201. While initially thought to induce apoptosis via the TRAIL pathway, recent studies have shown that ONC201's primary mechanism of cytotoxicity in many cancer cell lines is through the induction of mitochondrial dysfunction, leading to a form of cell death that is distinct from classical apoptosis.[1][2][3] You may observe cell membrane ballooning followed by rupture.[2][3] This is often associated with depletion of cellular ATP and is independent of caspase activation.[1]

Q2: We are seeing variable IC50 values for ONC201 across different cancer cell lines. What factors could contribute to this variability?

A2: The sensitivity of cancer cell lines to ONC201 is highly dependent on their metabolic phenotype.[2][3][4]

  • Mitochondrial Dependence: Cell lines that are highly dependent on mitochondrial respiration for their energy needs are generally more sensitive to ONC201.[1][2][3][4]

  • Glycolytic Dependence: Conversely, cells that are more reliant on glycolysis may exhibit resistance to ONC201.[2][3][4]

  • Expression of ONC201 Targets: While the mitochondrial protease ClpP is a key target, the expression levels of other potential targets, such as the dopamine (B1211576) receptor D2 (DRD2), could also influence sensitivity.[5][6]

  • Activation of Resistance Pathways: Upregulation of survival pathways, such as PI3K/AKT/mTOR or EGFR signaling, can confer resistance to ONC201.[7][8]

Q3: How can we differentiate between on-target mitochondrial effects and non-specific cytotoxicity in our experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are a few strategies:

  • Use ONC201-resistant cell lines as controls: Compare the effects of ONC201 on your sensitive cell line with its effects on a cell line known to be resistant (e.g., cells with reduced mitochondrial DNA or those deficient in fumarate (B1241708) hydratase).[1][3][4]

  • Assess mitochondrial-specific functions: Measure parameters directly related to mitochondrial function, such as oxygen consumption rate (OCR), cellular ATP levels, and mitochondrial membrane potential.[1][9] A significant decrease in these parameters would suggest an on-target effect.

  • Knockdown of the primary target: Use siRNA or other gene-editing techniques to knock down ClpP, the primary mitochondrial target of ONC201. A reduction in ONC201-induced cytotoxicity in the knockdown cells would confirm on-target activity.[10]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of ONC201 to its target proteins within the cell.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability assays.
Potential Cause Troubleshooting Step
Cellular metabolism changes with passage number. Use cells within a consistent and low passage number range for all experiments. Regularly check the metabolic phenotype of your cells.
Variability in glucose concentration in media. ONC201's cytotoxicity is enhanced in low-glucose conditions.[1][3] Ensure consistent glucose concentrations in your cell culture media for all experiments.
Inconsistent drug preparation. Prepare fresh stock solutions of ONC201 and use them within a defined period. Avoid repeated freeze-thaw cycles.
Cell density at the time of treatment. Seed cells at a consistent density for all experiments, as cell density can affect metabolism and drug response.
Issue 2: Unexpected upregulation of stress response pathways.
Potential Cause Troubleshooting Step
ONC201 induces the integrated stress response. This is a known on-target effect of ONC201.[2][6] You can monitor the expression of key stress response markers like ATF4 and CHOP by Western blot or qPCR to confirm this.
Off-target effects on other cellular processes. To confirm that the stress response is linked to mitochondrial effects, assess if the induction of stress markers is attenuated in ONC201-resistant, glycolysis-dependent cell lines.
Issue 3: Lack of efficacy in a specific cancer cell line.
Potential Cause Troubleshooting Step
The cell line is primarily glycolytic. Assess the metabolic profile of your cell line (e.g., using a Seahorse analyzer). If the cells are highly glycolytic, they are likely to be resistant to ONC201.[2][3][4]
Presence of resistance mechanisms. Investigate the activation status of known resistance pathways such as PI3K/AKT/mTOR and EGFR signaling using Western blotting for key phosphorylated proteins.[7][8]
Low expression of the ONC201 target, ClpP. Check the expression level of ClpP in your cell line by Western blot or mass spectrometry.

Quantitative Data Summary

Table 1: Reported IC50 Values of ONC201 in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
Multiple Breast and Endometrial Cancer LinesBreast and Endometrial Cancer0.78 to 14[1]
Multiple Myeloma Cell LinesMultiple Myeloma1 to 1.5[16]

Key Experimental Protocols

Assessment of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This protocol provides a general outline for measuring OCR using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Calibrant solution

  • Assay medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • ONC201

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with the desired concentrations of ONC201 for the specified duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the calibrant solution.

  • Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure OCR at baseline and after the sequential injection of the stress test compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a conceptual overview of CETSA to determine if ONC201 binds to a target protein in cells.

Materials:

  • Cell culture reagents

  • ONC201

  • PBS and lysis buffer with protease inhibitors

  • Thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein of interest (e.g., ClpP)

Procedure:

  • Cell Treatment: Treat cultured cells with ONC201 or a vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blotting.

  • Data Interpretation: If ONC201 binds to the target protein, it will stabilize the protein, leading to less precipitation upon heating. This will be observed as a higher amount of the target protein in the soluble fraction at elevated temperatures in the ONC201-treated samples compared to the vehicle-treated samples.

Visualizations

ONC201_Signaling_Pathways cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_stress Integrated Stress Response ONC201 ONC201 ClpP ClpP ONC201->ClpP Activates ATF4 ATF4 ONC201->ATF4 Induces Akt_ERK Akt/ERK Signaling ONC201->Akt_ERK Inhibits DRD2 DRD2 ONC201->DRD2 Antagonizes Mito_Resp Mitochondrial Respiration ClpP->Mito_Resp Inhibits Mito_Damage Mitochondrial Damage ClpP->Mito_Damage ATP ATP Depletion Mito_Resp->ATP Cell_Death Cell Death (Non-Apoptotic) ATP->Cell_Death Mito_Damage->Cell_Death CHOP CHOP ATF4->CHOP DRD2->Akt_ERK Regulates

Caption: ONC201 signaling pathways in cancer cells.

Troubleshooting_Workflow Start Unexpected Experimental Result with ONC201 Q1 Is the cell death morphology non-apoptotic? Start->Q1 Q2 Is there high variability in IC50 values? Start->Q2 Q3 Is there a lack of efficacy? Start->Q3 A1_Yes Expected outcome: ONC201 induces non-apoptotic cell death via mitochondrial dysfunction. Q1->A1_Yes Yes A1_No Investigate other potential cell death pathways. Q1->A1_No No A2_Yes Assess cell line's metabolic phenotype (mitochondrial vs. glycolytic dependence). Q2->A2_Yes Yes A2_No Proceed with further mechanistic studies. Q2->A2_No No A3_Yes Check for resistance mechanisms: - Glycolytic phenotype - Upregulated survival pathways (Akt, EGFR) - Low ClpP expression Q3->A3_Yes Yes A3_No Proceed with dose-response and time-course studies. Q3->A3_No No

Caption: Troubleshooting workflow for ONC201 experiments.

References

OY-201 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OY-201. The information is designed to address specific issues that may be encountered during dose-response experiments and to provide detailed protocols for optimizing experimental outcomes.

Fictional Compound Disclaimer

This compound is a fictional inhibitor of the MEK1/2 signaling pathway, created for illustrative purposes. The data, protocols, and troubleshooting advice provided are based on established principles for working with kinase inhibitors in cell-based assays.

Mechanism of Action: this compound

This compound is a potent, selective, and ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This leads to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival.

OY201_Pathway cluster_upstream Upstream Activators cluster_target This compound Target Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival This compound This compound This compound->MEK1/2

Caption: this compound inhibits the MEK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 value for this compound?

A1: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line, assay conditions, and exposure time.[1][2] Different cell types can yield vastly different IC50 values.[1] For example, a 48-hour treatment in a sensitive cancer cell line like HT-29 might yield a lower IC50 compared to a less sensitive line. It is crucial to determine the IC50 empirically in your specific experimental system.

Q2: My dose-response curve is flat or shows a very weak response. What are the possible causes?

A2: A flat or weak response suggests that this compound is not producing the expected inhibitory effect in the tested concentration range.[3] Potential causes include:

  • Inactive Compound: Ensure this compound has been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.[3]

  • Inappropriate Assay: For cell cycle inhibitors like this compound, metabolic assays (e.g., MTT, resazurin) can be misleading. These inhibitors may cause cell cycle arrest without immediate cell death, leading to an increase in cell size and metabolic activity, which can mask the anti-proliferative effect.[2] Consider using assays that measure cell number (e.g., crystal violet, CyQUANT) or DNA synthesis (e.g., BrdU incorporation).

  • Insufficient Incubation Time: The incubation period may be too short to observe a significant biological effect.[3] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

  • Low Target Expression: The chosen cell line may have low expression levels of MEK1/2 or a downstream dependency on the MEK/ERK pathway.[4] Confirm target expression using methods like Western blotting or qPCR.[4]

Q3: I'm observing high variability between my replicate wells. What can I do to improve consistency?

A3: High variability can obscure the true dose-response relationship and make it difficult to obtain a reliable IC50 value.[4][5] Common sources of variability and their solutions include:

  • Inconsistent Cell Seeding: An uneven distribution of cells is a primary cause of variability.[6] Ensure your cell suspension is homogenous before and during plating by gentle swirling and proper mixing.[6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents can introduce significant errors.[4] Ensure your pipettes are calibrated and use proper pipetting techniques.[4][7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations.[5] It is best to avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[4][5]

Q4: My dose-response curve is not sigmoidal (e.g., U-shaped or has a very steep/shallow slope). What does this indicate?

A4: A non-sigmoidal curve can point to complex biological effects or experimental artifacts.[3]

  • U-shaped (Hormetic) Curve: A biphasic response, where a low dose stimulates and a high dose inhibits, can be a true biological effect or an artifact.[3] This can sometimes be caused by off-target effects at different concentrations.

  • Steep or Shallow Slope: The Hill slope of the curve provides information about the cooperativity of the inhibitor-target interaction. A very steep or shallow slope might indicate complex binding kinetics, multiple binding sites, or potential artifacts in the assay.[8]

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, leading to a plateau or even an increase in signal at the highest concentrations. Visually inspect the wells for any signs of precipitation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your dose-response experiments with this compound.

Problem Possible Cause Recommended Solution
High Background Signal Reagent ContaminationUse sterile techniques when handling all reagents.[6]
Compound InterferenceRun controls with this compound in cell-free media to check for direct interaction with assay reagents (e.g., absorbance or fluorescence).[6]
Media ComponentsPhenol (B47542) red in culture media can interfere with colorimetric assays.[6] Use phenol red-free media for the duration of the assay.[9]
Inconsistent IC50 Values Across Experiments Cell Passage NumberHigh passage numbers can lead to phenotypic drift.[10] Use cells within a consistent, low passage number range for all experiments.
Cell DensityThe initial cell seeding density can affect the apparent IC50.[3] Optimize and standardize the cell number for each experiment.
Serum ConcentrationComponents in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[3][11] Maintain a consistent serum percentage across all experiments.
Curve Does Not Reach a Bottom Plateau (0% Inhibition) Incomplete InhibitionThe highest concentration of this compound used may not be sufficient to achieve maximum inhibition. Extend the concentration range.
Cell ResistanceThe cell line may have intrinsic or acquired resistance mechanisms to MEK inhibition.
Curve Does Not Reach a Top Plateau (100% Viability) Solvent ToxicityIf this compound is dissolved in a solvent like DMSO, the final concentration in the wells may be toxic to the cells.[5] Ensure the final solvent concentration is non-toxic (typically <0.5%) and include a vehicle-only control.[5]

Experimental Protocols

Protocol 1: this compound Dose-Response Determination using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps for determining the IC50 of this compound using a standard MTT assay, which measures metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of this compound in culture medium.[12] A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include vehicle control (medium with the same final concentration of DMSO) and no-treatment control wells.[13]

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[13]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

    • After incubation, a purple formazan (B1609692) product will be visible.[5]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression (four-parameter logistic fit) to determine the IC50 value.[13]

DoseResponse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B D Treat cells with This compound or vehicle B->D C Prepare this compound serial dilutions C->D E Incubate for desired duration (e.g., 48h) D->E F Add MTT reagent and incubate E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % Viability and plot dose-response curve H->I J Determine IC50 via non-linear regression I->J

References

Technical Support Center: Improving the Therapeutic Index of ONC201

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONC201. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the therapeutic index of ONC201 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic index of ONC201 based on preclinical studies?

A1: ONC201 exhibits a wide therapeutic index in preclinical models, demonstrating a significant window between its efficacious doses and those causing adverse effects.[1][2][3] GLP (Good Laboratory Practice) toxicology studies have been conducted in rats and dogs to determine the safety profile. The No Observed Adverse Event Level (NOAEL) was found to be ≥125 mg/kg in rats and ≥42 mg/kg in dogs.[1] These doses are approximately 10-fold higher than the effective therapeutic doses observed in preclinical cancer models.[1][2] In vitro studies further support this wide therapeutic index by showing that ONC201 induces significant apoptosis in tumor cells at concentrations that only cause modest, non-apoptotic, and reversible anti-proliferative effects in normal cells.[1][3]

Q2: How does the cytotoxicity of ONC201 differ between cancerous and normal cells?

A2: ONC201 demonstrates preferential cytotoxicity towards cancer cells while largely sparing normal cells.[1][3][4] Studies have shown a distinct dose-response relationship between tumor and normal cell lines. While ONC201 induces significant apoptosis in a variety of cancer cell lines, its effect on normal human fibroblasts at similar concentrations is primarily a modest and reversible inhibition of proliferation, without inducing cell death.[1][3] This selectivity is attributed to the differential induction of the pro-apoptotic receptor DR5, which is upregulated in tumor cells but not in normal cells upon ONC201 treatment.[1][3]

Troubleshooting Guide

Issue 1: Suboptimal Anti-Tumor Efficacy or Acquired Resistance to ONC201 Monotherapy

Possible Cause:

  • Activation of bypass signaling pathways: Upregulation of compensatory survival pathways, such as the PI3K/AKT/mTOR or EGFR signaling cascades, can confer resistance to ONC201.[5][6][7]

  • Insufficient induction of the Integrated Stress Response (ISR): The anti-tumor activity of ONC201 is partly dependent on the activation of the ISR pathway, leading to the upregulation of pro-apoptotic factors.[8][9][10][11] In some cell lines, this response may be blunted.

  • Tumor heterogeneity: Pre-existing subclones within the tumor may harbor intrinsic resistance mechanisms.

Suggested Solutions:

  • Combination Therapy:

    • With PI3K/Akt inhibitors (e.g., Paxalisib): The combination of ONC201 with a PI3K/Akt inhibitor like paxalisib has shown synergistic cytotoxicity in preclinical models of diffuse intrinsic pontine glioma (DIPG), particularly in cells showing resistance to ONC201 monotherapy due to upregulated PI3K/AKT signaling.[6][7] This combination is currently being evaluated in clinical trials (NCT05009992).[7][12][13]

    • With Radiotherapy: Preclinical studies have demonstrated synergy between ONC201 and radiation in glioblastoma (GBM), DIPG, and atypical teratoid rhabdoid tumor (ATRT) cell lines.[14][15][16] The combination has been shown to prolong survival in mouse models of GBM.[16][17][18]

    • With Temozolomide (TMZ): Synergy has also been observed in preclinical models when combining ONC201 with the alkylating agent temozolomide.[14][15] A triple combination of ONC201, radiotherapy, and TMZ has shown significant tumor burden reduction and prolonged survival in a GBM mouse orthotopic model.[17][18]

  • Investigate Resistance Mechanisms:

    • Perform western blot analysis to assess the phosphorylation status of key proteins in the Akt and ERK pathways.

    • Use RT-qPCR to measure the expression levels of ISR markers such as ATF4 and CHOP, and the TRAIL receptor DR5.

    • Consider genomic and transcriptomic profiling of resistant cells to identify potential mutations or alterations in pathways like EGFR signaling.[5]

Issue 2: Concerns Regarding ONC201 Solubility and Stability in Experimental Setups

Possible Cause:

  • Physicochemical properties of ONC201: ONC201 is known to have poor solubility and chemical instability under certain conditions, being sensitive to light and oxidation.[19][20][21]

  • Improper storage and handling: Exposure to light or non-optimal pH can lead to degradation of the compound.[19][21]

Suggested Solutions:

  • Solubilization and Formulation:

    • For in vitro experiments, dissolve ONC201 in an appropriate solvent like DMSO at a high concentration to create a stock solution, which can then be diluted in culture medium to the final working concentration.

    • For in vivo studies in animals, ONC201 can be administered by oral gavage. Formulations may involve suspending the compound in a suitable vehicle. For patients with swallowing difficulties, capsules can be opened and the contents dissolved in approved diluents.[22]

  • Storage and Handling:

    • Protect ONC201 solutions from light by using amber vials or wrapping containers in foil.

    • Studies have shown that an acidic environment (pH < 6) enhances the stability of ONC201 in solution against oxidation and photo-oxidation.[19][21] Therefore, consider using a buffered solution with a slightly acidic pH for storage.

    • Prepare fresh dilutions from stock solutions for each experiment to minimize degradation.

Data Presentation

Table 1: Preclinical Safety and Therapeutic Index of ONC201

ParameterSpeciesValueReference
No Observed Adverse Event Level (NOAEL)Rat≥125 mg/kg[1]
No Observed Adverse Event Level (NOAEL)Dog≥42 mg/kg[1]
In Vitro Cytotoxicity (IC50) - Ovarian Cancer Cell LinesHuman2.1 - 4.2 µM[23]
In Vitro Cytotoxicity (IC50) - Head & Neck Squamous Cell CarcinomaHuman4.0 - >20 µM[24]

Table 2: Synergistic Effects of ONC201 in Combination Therapies (Preclinical Data)

CombinationCancer TypeMetricValueReference
ONC201 + RadiationGlioblastoma (GBM)Combination Index0.51[15]
ONC201 + TemozolomideGlioblastoma (GBM)Combination Index0.21[15]
ONC201 + RadiationGlioblastoma (GBM)Median Survival (in vivo)Not reached in combo vs. 100 days (Rad only)[16]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of ONC201 and Paxalisib

  • Cell Culture: Plate DIPG or other glioma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of ONC201 and Paxalisib in DMSO. Make serial dilutions of each drug and in combination at a constant ratio.

  • Treatment: Treat the cells with varying concentrations of ONC201, Paxalisib, or the combination for 72 hours. Include a vehicle control (DMSO).

  • Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Efficacy of ONC201 and Radiotherapy Combination in an Orthotopic Glioblastoma Mouse Model

  • Animal Model: Establish orthotopic glioblastoma xenografts in immunocompromised mice by intracranial injection of human GBM cells (e.g., U-251) expressing luciferase.

  • Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment Groups: Once tumors are established, randomize mice into four groups: (1) Vehicle control, (2) ONC201 alone (e.g., 100 mg/kg, oral gavage, weekly), (3) Radiotherapy alone (e.g., 2 Gy local irradiation, weekly), and (4) ONC201 and Radiotherapy combination.

  • Treatment Administration: Administer treatments for a defined period (e.g., four weeks).

  • Efficacy Assessment: Monitor animal survival and tumor burden via bioluminescence imaging.

  • Toxicity Assessment: Monitor animal weight and general health throughout the study to assess treatment-related toxicity.

  • Data Analysis: Compare survival curves between the different treatment groups using Kaplan-Meier analysis and log-rank tests.

Visualizations

ONC201_Signaling_Pathway cluster_upstream Upstream Targets cluster_downstream Downstream Effects ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP Akt_ERK Akt/ERK Inactivation DRD2->Akt_ERK ISR Integrated Stress Response (ISR) ClpP->ISR FOXO3a FOXO3a Activation Akt_ERK->FOXO3a ATF4 ATF4 Activation ISR->ATF4 TRAIL TRAIL Upregulation FOXO3a->TRAIL DR5 DR5 Upregulation ATF4->DR5 Apoptosis Apoptosis TRAIL->Apoptosis DR5->Apoptosis Experimental_Workflow_Synergy start Start: Plate Cancer Cells treatment Treat with ONC201, Drug B, or Combination start->treatment incubation Incubate for 72 hours treatment->incubation viability Assess Cell Viability (e.g., CellTiter-Glo) incubation->viability analysis Calculate IC50 and Combination Index (CI) viability->analysis result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) analysis->result Troubleshooting_Logic issue Issue: Suboptimal Efficacy or Resistance cause1 Possible Cause: Bypass Pathway Activation issue->cause1 cause2 Possible Cause: Insufficient ISR Induction issue->cause2 solution1 Solution: Combination Therapy (e.g., + Paxalisib, + Radiation) cause1->solution1 solution2 Solution: Investigate Resistance (Western Blot, RT-qPCR) cause2->solution2

References

Technical Support Center: ONC201 Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC201.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201?

ONC201 is a first-in-class small molecule of the imipridone class with a multi-faceted mechanism of action.[1][2] It functions as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease Caseinolytic Protease P (ClpP).[3][4][5] This dual activity leads to the induction of the integrated stress response (ISR), inactivation of Akt/ERK signaling pathways, and subsequent upregulation of the pro-apoptotic protein TRAIL and its receptor DR5, ultimately triggering cancer cell death.[1][6][7][8]

Q2: In which cancer types has ONC201 shown the most promise clinically?

ONC201 has demonstrated significant clinical activity in recurrent H3 K27M-mutant diffuse midline gliomas.[9][10][11] It has also shown promise in other neuroendocrine tumors, such as pheochromocytoma-paraganglioma (PC-PG) and desmoplastic small round cell tumors (DSRCT).[5][12][13]

Q3: What is the recommended Phase 2 dose and schedule for ONC201?

The recommended Phase 2 dose (RP2D) for ONC201 is 625 mg, administered orally.[1] The dosing schedule has varied across clinical trials, with both once-weekly and once-every-three-weeks regimens being investigated.[1][4] In pediatric patients, the dose is scaled by body weight.[3][14]

Q4: What are the common adverse events associated with ONC201 treatment?

ONC201 is generally well-tolerated.[9][13] The most common treatment-related adverse events are typically low-grade and include fatigue, nausea, headache, decreased lymphocyte count, and vomiting.[3][9][11] Grade 3 toxicities have been reported in a minority of patients and include fatigue, maculopapular rash, and headache.[9] No treatment-related deaths have been reported in the cited studies.[9]

Q5: How does ONC201 cross the blood-brain barrier?

Preclinical studies in rodents have shown that ONC201 can penetrate the intact blood-brain barrier, achieving concentrations in the brain tissue that are five-fold higher than in plasma.[15] This is a critical feature for its efficacy in brain tumors like glioblastoma.[1][10]

Troubleshooting Guides

Problem: Suboptimal or lack of response to ONC201 in vitro.

  • Possible Cause 1: Resistance Mechanisms.

    • Solution: Investigate potential resistance pathways. Upregulation of the PI3K/AKT/mTOR signaling axis has been identified as a mechanism of resistance.[16] Co-treatment with a PI3K/AKT inhibitor, such as paxalisib, may restore sensitivity.[16] Additionally, EGFR signaling has been implicated in ONC201 resistance in H3K27M-mutant diffuse midline glioma.[17]

  • Possible Cause 2: Low DRD2 Expression.

    • Solution: Assess the expression levels of DRD2 in your cancer cell lines. Central nervous system cancers tend to have the highest DRD2 gene essentiality scores.[18] Cell lines with low or absent DRD2 expression may be inherently less sensitive to ONC201.

  • Possible Cause 3: Impaired Integrated Stress Response.

    • Solution: Verify the activation of the integrated stress response (ISR) upon ONC201 treatment by measuring the expression of key ISR markers like ATF4 and CHOP.[6][19] A compromised ISR pathway may lead to reduced efficacy.

Problem: Difficulty in assessing ONC201 target engagement in preclinical models.

  • Solution: Several pharmacodynamic markers can be monitored. In clinical trials, an increase in serum prolactin levels has been used as a marker of DRD2 antagonism.[1] In cellular assays, you can assess the downstream effects of ONC201's mechanism, such as the dephosphorylation of Akt and ERK, and the upregulation of TRAIL and DR5.[1][7]

Quantitative Data Summary

Table 1: ONC201 Efficacy in Recurrent H3 K27M-Mutant Diffuse Midline Glioma

MetricValue95% Confidence IntervalSource
Overall Response Rate (ORR)20%10.0% to 33.7%[11]
Disease Control Rate (DCR)40%26.4% to 54.8%[11]
Median Duration of Response11.2 months3.8 to not reached[11]
Median Time to Response8.3 months1.9 to 15.9 months[11]

Table 2: Common Treatment-Related Adverse Events (Any Grade) in H3 K27M-Mutant Glioma Patients (n=50)

Adverse EventPercentage of PatientsSource
Fatigue34%[9]
Nausea18%[9]
Decreased Lymphocyte Count14%[9]
Headache10%[9]
Vomiting10%[9]

Table 3: In Vitro Activity of ONC201 and Related Compounds on ClpP

CompoundHalf Maximal Activation Dose (Casein Proteolysis)Source
ONC201~1.25 µM[20][21]
TR-57 (analogue)~200 nM[20][21]

Experimental Protocols

1. Cell Viability Assay (General Protocol)

  • Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of ONC201 in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of ONC201. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the log of ONC201 concentration and fitting the data to a dose-response curve.

2. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To assess the effect of ONC201 on the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression of apoptosis-related proteins.

  • Methodology:

    • Treat cancer cells with ONC201 at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved PARP, cleaved caspase-3, ATF4, CHOP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Workflows

ONC201_Mechanism_of_Action cluster_drug ONC201 cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_effectors Effector Molecules cluster_outcome Cellular Outcome ONC201 ONC201 DRD2 DRD2/3 ONC201->DRD2 Antagonizes ClpP Mitochondrial ClpP ONC201->ClpP Agonizes Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inhibits ISR Integrated Stress Response (ISR) ClpP->ISR Activates FOXO3a FOXO3a Akt_ERK->FOXO3a Activates (dephosphorylation) ATF4 ATF4/CHOP ISR->ATF4 Induces TRAIL TRAIL Upregulation FOXO3a->TRAIL Transcription DR5 DR5 Upregulation ATF4->DR5 Transcription Apoptosis Apoptosis TRAIL->Apoptosis DR5->Apoptosis

Caption: ONC201 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines treatment ONC201 Treatment (Dose-Response/Time-Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (pAkt, pERK, Caspases) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis xenograft Orthotopic/Subcutaneous Xenograft Model viability->xenograft Positive results inform in vivo studies dosing Oral ONC201 Dosing xenograft->dosing tumor_growth Tumor Growth Measurement dosing->tumor_growth survival Survival Analysis tumor_growth->survival

Caption: Preclinical experimental workflow for ONC201 evaluation.

References

OY-201 formulation for improved bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

OY-201 Formulation Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the this compound formulation. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental evaluation of the this compound formulation.

Issue/Question Potential Cause(s) Suggested Solution(s)
1. Inconsistent Dissolution Profile 1. Improper deaeration of the dissolution medium.2. Variation in powder dispersion.3. Inadequate mixing speed (RPM).1. Ensure the dissolution medium is properly deaerated according to USP standards.2. Use a standardized method for introducing the formulation into the vessel to ensure consistent wetting and dispersion.3. Verify and calibrate the rotation speed of the paddle or basket.
2. High Variability in In Vivo Pharmacokinetic Data 1. Differences in animal health, age, or fasting state.2. Inconsistent dosing technique.3. Issues with blood sample collection and processing.1. Ensure a homogenous animal population and strict adherence to fasting protocols.2. Standardize the gavage or administration technique to minimize variability.3. Use consistent time points for sampling and standardize sample handling and storage procedures.
3. This compound Formulation Does Not Enhance Bioavailability as Expected 1. The active pharmaceutical ingredient (API) may not be a substrate for the mechanism targeted by this compound (e.g., P-gp efflux).2. The in vitro-in vivo correlation (IVIVC) is poor.3. The formulation is not stable in the gastrointestinal environment.1. Confirm that the API's low bioavailability is due to a mechanism that this compound is designed to overcome.2. Re-evaluate the in vitro testing conditions to better mimic the in vivo environment.3. Conduct stability studies of the this compound formulation in simulated gastric and intestinal fluids.
4. Precipitation of API During In Vitro Dissolution 1. The concentration of the API exceeds its solubility in the dissolution medium.2. The pH of the medium is not optimal for the API's solubility.1. Use a larger volume of dissolution medium or switch to a medium with a higher solubilizing capacity (e.g., containing surfactants).2. Adjust the pH of the dissolution medium to a range where the API has higher solubility.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the bioavailability enhancement of the this compound formulation?

A1: The this compound formulation is designed to improve the oral bioavailability of poorly soluble and/or poorly permeable active pharmaceutical ingredients (APIs). Its primary mechanism involves the inhibition of intestinal P-glycoprotein (P-gp) efflux pumps. By inhibiting P-gp, this compound reduces the efflux of the co-administered API from the enterocytes back into the intestinal lumen, thereby increasing the net absorption into the systemic circulation.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation API_Lumen API API_Intra Intracellular API API_Lumen->API_Intra OY201_Lumen This compound Pgp P-glycoprotein (P-gp) Efflux Pump OY201_Lumen->Pgp Inhibition Pgp->API_Lumen Efflux API_Intra->Pgp Binding API_Blood API in Blood API_Intra->API_Blood Absorption

Caption: this compound mechanism of action via P-gp inhibition.

Q2: What are the key excipients in the this compound formulation?

A2: The this compound formulation is a proprietary blend of generally recognized as safe (GRAS) excipients. The primary components are a non-ionic surfactant and a hydrophilic polymer, which act synergistically to improve the solubility and membrane permeability of the API. Full details are available under a confidentiality agreement.

Q3: Can the this compound formulation be adapted for different APIs?

A3: Yes, the this compound platform is designed to be versatile. However, the ratio of excipients may need to be optimized for each specific API based on its physicochemical properties, such as its logP, pKa, and solubility. It is recommended to perform a compatibility and optimization study for each new API.

Quantitative Data Summary

The following tables summarize the comparative performance of a model API in a standard formulation versus the this compound formulation.

Table 1: In Vitro Solubility and Dissolution

Parameter Standard Formulation This compound Formulation
Aqueous Solubility (pH 6.8) 0.05 µg/mL15.2 µg/mL
% Dissolved at 30 min (pH 6.8) 15%85%
Time to 80% Dissolution (T80) > 120 minutes25 minutes

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

Parameter Standard Formulation This compound Formulation
Cmax (ng/mL) 150 ± 35780 ± 95
Tmax (hr) 2.01.0
AUC0-24 (ng·hr/mL) 1,2007,500
Relative Bioavailability -625%

Experimental Protocols

1. Protocol: In Vitro Dissolution Testing

  • Apparatus: USP Apparatus II (Paddle Method)

  • Medium: 900 mL of simulated intestinal fluid (pH 6.8) without enzymes.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 RPM

  • Procedure:

    • Deaerate the dissolution medium.

    • Place one dose of the formulation into each vessel.

    • Begin paddle rotation.

    • Withdraw 5 mL samples at 5, 15, 30, 45, 60, and 120 minutes.

    • Replace the withdrawn volume with fresh medium.

    • Filter the samples and analyze the API concentration using a validated HPLC method.

2. Protocol: In Vivo Pharmacokinetic Study in Rats

  • Subjects: Male Sprague-Dawley rats (250-300g), fasted overnight.

  • Dosing: Administer the formulation via oral gavage at a dose of 10 mg/kg of the API.

  • Blood Sampling: Collect approximately 0.2 mL of blood from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.

  • Analysis: Determine the API concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Fasting Overnight Fasting of Rats Dosing Oral Gavage Dosing Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc

Caption: Workflow for an in vivo pharmacokinetic study.

3. Protocol: Troubleshooting Unexpected In Vivo Results

This logical workflow guides the investigation into lower-than-expected bioavailability from an in vivo study.

G Start Unexpectedly Low In Vivo Bioavailability CheckFormulation Verify Formulation Integrity and Dose Accuracy Start->CheckFormulation CheckInVitro Re-run In Vitro Dissolution CheckFormulation->CheckInVitro Yes FormulationIssue Root Cause: Formulation or Dosing Error CheckFormulation->FormulationIssue No CheckAssay Validate Bioanalytical Method CheckInVitro->CheckAssay Yes DissolutionIssue Root Cause: Poor In Vivo Dissolution CheckInVitro->DissolutionIssue No AssayIssue Root Cause: Analytical Method Inaccuracy CheckAssay->AssayIssue No InvestigateMetabolism Investigate First-Pass Metabolism CheckAssay->InvestigateMetabolism Yes

Caption: Troubleshooting decision tree for in vivo studies.

ONC201 Technical Support Center: Mitigating Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating cellular stress responses induced by ONC201.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201?

A1: ONC201 is a first-in-class small molecule of the imipridone class that primarily induces the Integrated Stress Response (ISR) in cancer cells.[1][2][3][4][5][6][7] This is a cellular stress response that, upon activation by ONC201, leads to the upregulation of the transcription factor ATF4.[1][2][3][8] ATF4, in turn, promotes the expression of pro-apoptotic proteins such as CHOP and the TRAIL receptor DR5, ultimately leading to cancer cell death.[1][2][3] Additionally, ONC201 has been shown to be an antagonist of the dopamine (B1211576) D2/3 receptors and an allosteric agonist of the mitochondrial protease ClpP, which contributes to its anti-cancer effects.[7][9][10][11]

Q2: What are the key signaling pathways activated by ONC201-induced cellular stress?

A2: The central pathway activated by ONC201 is the Integrated Stress Response (ISR). This is initiated by the activation of the eIF2α kinases HRI and PKR, which then phosphorylate eIF2α.[1][2][3] This phosphorylation leads to the preferential translation of ATF4 mRNA. ATF4 then transcriptionally upregulates genes involved in apoptosis, such as CHOP and DR5.[1][2][3] In some cancer types, ONC201 can also inactivate the pro-survival kinases AKT and ERK, leading to the activation of the transcription factor FOXO3a and subsequent induction of the pro-apoptotic ligand TRAIL.[1][7][12]

Q3: Is the cellular response to ONC201 consistent across all cancer cell lines?

A3: No, the response to ONC201 can be cell-type specific. While the induction of the ISR is a common mechanism, the downstream effects and the dependence on specific pathways (e.g., TRAIL-dependent vs. TRAIL-independent apoptosis) can vary between solid tumors and hematological malignancies, and even between different cell lines of the same cancer type.[12] For example, some breast cancer cell lines undergo ONC201-induced cell death that is independent of TRAIL receptors and caspases.[13][14]

Q4: What is the role of mitochondria in ONC201-induced cellular stress?

A4: Mitochondria play a crucial role in the mechanism of action of ONC201. The drug has been shown to target and activate the mitochondrial protease ClpP.[11] This can lead to mitochondrial dysfunction, including the inhibition of mitochondrial respiration, depletion of cellular ATP, and a reduction in mitochondrial DNA.[13] This mitochondrial stress contributes to the activation of the ISR.[14] Cells that are highly dependent on glycolysis may exhibit resistance to ONC201.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant decrease in cell viability after ONC201 treatment. 1. Cell line is resistant to ONC201. 2. Suboptimal concentration or treatment duration. 3. Incorrect assessment of cell death. 1. Check for high expression of resistance markers like EGFR or hyperactive AKT signaling. [15][16] Consider co-treatment with an EGFR or PI3K/AKT inhibitor.[15] 2. Perform a dose-response and time-course experiment. Effective concentrations typically range from 0.1 to 10 µM, with treatment times of 48-96 hours.[1][17] 3. Use multiple assays to assess cell viability and death. ONC201 can induce non-apoptotic cell death in some cell lines.[13] Consider using a membrane integrity assay (e.g., propidium (B1200493) iodide staining) in addition to metabolic assays (e.g., MTS/MTT).
Unable to detect activation of the Integrated Stress Response (ISR). 1. Timing of the experiment is not optimal. 2. Antibodies for Western blotting are not working correctly. 3. The cell line has a dysfunctional ISR pathway. 1. Perform a time-course experiment. ATF4 protein levels typically increase within 12-24 hours of ONC201 treatment.[1][3] 2. Validate antibodies using a positive control. Treatment with a known ER stress inducer like brefeldin A can be used to confirm antibody reactivity for ISR markers.[3] 3. Test the functionality of the ISR pathway. Treat cells with an ER stress inducer and check for ATF4 and CHOP induction.
Observed cell cycle arrest but no significant apoptosis. 1. The primary effect of ONC201 in the specific cell line is anti-proliferative rather than pro-apoptotic. 2. Insufficient drug concentration to induce apoptosis. 1. This can be a valid outcome. ONC201 has been shown to cause cell cycle arrest.[1][2] Analyze markers of cell cycle progression such as cyclin D1.[1] 2. Increase the concentration of ONC201. A dose-response experiment will help determine if higher concentrations can trigger apoptosis.
Development of acquired resistance to ONC201 in vitro. 1. Upregulation of pro-survival signaling pathways. 2. Alterations in mitochondrial metabolism. 1. Analyze resistant clones for changes in key signaling molecules. Increased phosphorylation of AKT or expression of EGFR are potential mechanisms.[15][16] 2. Assess the metabolic profile of resistant cells. A shift towards glycolysis could confer resistance.[13]

Experimental Protocols

Western Blotting for ISR Markers

This protocol details the detection of key Integrated Stress Response (ISR) markers, such as ATF4 and phosphorylated eIF2α, in cell lysates following ONC201 treatment.

Materials:

  • ONC201

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-ATF4, anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of ONC201 or vehicle control (e.g., DMSO) for the specified duration (e.g., 12, 24, or 48 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Cell Viability Assay (MTT/MTS)

This protocol is for assessing the effect of ONC201 on cell proliferation and viability.

Materials:

  • ONC201

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of ONC201 concentrations for 48-96 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

Assessment of Mitochondrial Respiration (Seahorse Assay)

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial function after ONC201 treatment.

Materials:

  • ONC201

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treatment: Treat cells with ONC201 for the desired duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse Analysis: Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge. Place the cell culture microplate in the Seahorse XF Analyzer and run the assay to measure OCR and ECAR at baseline and after the sequential injection of the compounds.

Data Presentation

Parameter Cell Line ONC201 Concentration Treatment Duration Observed Effect Reference
IC50 Breast Cancer Cell Lines0.8 - 5 µM5 daysReduced cell viability[18]
ATF4 Protein Expression HCT1160 - 10 µM3 - 24 hoursDose- and time-dependent increase[3]
Mitochondrial DNA Content MB2315 µM48 hoursSignificant reduction[5]
Cell Growth Inhibition CTCL Cell Lines1.25 - 10 µM48 - 96 hoursTime-dependent inhibition[17]

Visualizations

ONC201_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria cluster_outcome Outcome ONC201 ONC201 HRI HRI ONC201->HRI Activates PKR PKR ONC201->PKR Activates AKT AKT ONC201->AKT Inhibits ERK ERK ONC201->ERK Inhibits ClpP ClpP ONC201->ClpP Activates eIF2a eIF2α HRI->eIF2a Phosphorylates PKR->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Increases Translation FOXO3a FOXO3a AKT->FOXO3a Inhibits ERK->FOXO3a Inhibits TRAIL_gene TRAIL Gene FOXO3a->TRAIL_gene Upregulates CHOP CHOP ATF4->CHOP Upregulates DR5_gene DR5 Gene ATF4->DR5_gene Upregulates CHOP->DR5_gene Upregulates Apoptosis Apoptosis / Cell Death DR5_gene->Apoptosis TRAIL_gene->Apoptosis Mito_Stress Mitochondrial Stress ClpP->Mito_Stress Mito_Stress->HRI

Caption: ONC201 signaling pathway leading to cellular stress and apoptosis.

Experimental_Workflow start Start: Treat cells with ONC201 viability Assess Cell Viability (MTT/MTS Assay) start->viability isr_check Check for ISR Activation (Western Blot for ATF4, p-eIF2α) viability->isr_check mito_stress Evaluate Mitochondrial Stress (Seahorse, ATP Assay) isr_check->mito_stress apoptosis Measure Apoptosis (Caspase Assay, PARP Cleavage) mito_stress->apoptosis troubleshoot Troubleshoot based on results apoptosis->troubleshoot end End: Conclude experiment troubleshoot->end

Caption: Experimental workflow for assessing ONC201-induced cellular stress.

Troubleshooting_Logic start Problem: No ONC201 Efficacy cause1 Possible Cause 1: Cell Line Resistance start->cause1 cause2 Possible Cause 2: Suboptimal Protocol start->cause2 solution1a Solution: Check resistance markers (EGFR, p-AKT) cause1->solution1a solution2a Solution: Optimize dose and time cause2->solution2a solution1b Solution: Co-treat with inhibitors solution1a->solution1b solution2b Solution: Use multiple viability assays solution2a->solution2b

Caption: Logical workflow for troubleshooting lack of ONC201 efficacy.

References

Validation & Comparative

ONC201 vs. Antipsychotic DRD2 Inhibitors in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of ONC201, a first-in-class imipridone, and other established Dopamine Receptor D2 (DRD2) inhibitors, primarily repurposed antipsychotic medications such as pimozide (B1677891), haloperidol, and risperidone (B510). This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, efficacy, and experimental foundations.

Introduction

The Dopamine Receptor D2 (DRD2) has emerged as a promising therapeutic target in oncology. Its overexpression has been linked to the proliferation and survival of various cancer cells. While the novel agent ONC201 was specifically developed to target this pathway in cancer, several existing antipsychotic drugs, which also function as DRD2 antagonists, have been investigated for their anti-neoplastic potential. This guide aims to provide a direct comparison of their performance based on available experimental data.

Mechanism of Action

ONC201 exhibits a dual mechanism of action by acting as a selective antagonist of DRD2 and an allosteric agonist of the mitochondrial protease ClpP.[1] This unique combination leads to the activation of the integrated stress response, upregulation of the TRAIL death receptor DR5, and inactivation of the pro-survival Akt/ERK signaling pathways, ultimately inducing apoptosis in cancer cells.[1]

In contrast, the anti-cancer effects of repurposed antipsychotics like pimozide, haloperidol, and risperidone are primarily attributed to their DRD2 antagonism. However, their mechanisms are often more varied and less specific, involving the modulation of other signaling pathways such as STAT3, RAF/ERK, and the induction of reactive oxygen species (ROS).

Preclinical Efficacy: In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ONC201 and other DRD2 inhibitors across a range of cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

DrugCancer TypeCell LineIC50 (µM)Citation
ONC201 GlioblastomaH3.3K27M-mutant glioma cells (panel)4.6 ± 0.7[2]
GlioblastomaU87, U251, T98Not specified in retrieved results
Pimozide Brain CancerU-87MG12-16 (48h)[1]
Brain CancerDaoy12-16 (48h)[1]
Brain CancerGBM 2812-16 (48h)[1]
Brain CancerU-251MG12-16 (48h)[1]
Breast CancerMCF-74 (24h)[3]
Breast CancerMDA-MB-2318 (24h)[3]
Haloperidol GlioblastomaU8723 (72h)[1]
GlioblastomaT9835 (72h)[1]
GlioblastomaU25138 (72h)[1]
Risperidone Triple-Negative Breast CancerMDA-MB-46846.53 - 49.76 (72h)
Triple-Negative Breast CancerMDA-MB-23146.53 - 49.76 (72h)
Colorectal CancerSW480Dose-dependent viability decrease[4]

Preclinical Efficacy: In Vivo Studies

This section details the outcomes of in vivo studies using animal models to assess the anti-tumor efficacy of these DRD2 inhibitors.

DrugCancer TypeAnimal ModelTreatment ProtocolKey FindingsCitation
Pimozide Breast CancerMDA-MB-231 xenograft in SCID mice20 mg/kg i.p. for 5 days a week65% reduction in tumor volume.[5]
Risperidone Colorectal CancerSW480 xenograft in nude mice1 mg/kgMarkedly lower mean tumor volume compared to control.[4]
Haloperidol GlioblastomaNot specified in retrieved resultsNot specified in retrieved resultsSynergistic antitumor effect with temozolomide.[6]

Clinical Trial Data

ONC201 has undergone several clinical trials, particularly for high-grade gliomas.

DrugTrial IdentifierCancer TypeKey FindingsCitation
ONC201 NCT02525692Recurrent GlioblastomaMedian OS of 41.6 weeks; PFS6 of 11.8%. A patient with H3 K27M-mutant glioblastoma showed a partial response.[7]
ONC201 Multiple trialsThalamic H3 K27M-mutant gliomaFor patients treated post-radiation before recurrence, median PFS and OS were not reached at a median follow-up of 21.9 months, surpassing historical OS of 13.5 months.[8]

Clinical data on the anti-cancer efficacy of pimozide, haloperidol, and risperidone are limited and primarily consist of case reports or retrospective studies, which are not detailed here.

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by ONC201 and the other DRD2 inhibitors.

ONC201_Mechanism cluster_cell Cancer Cell ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ClpP ClpP (Mitochondria) ONC201->ClpP Agonizes Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inhibits ISR Integrated Stress Response (ISR) ClpP->ISR Activates Apoptosis Apoptosis Akt_ERK->Apoptosis Inhibits DR5 DR5 ISR->DR5 Upregulates DR5->Apoptosis Induces

Caption: ONC201 dual mechanism of action.

Antipsychotics_Mechanism cluster_cell Cancer Cell Antipsychotics Pimozide, Haloperidol, Risperidone DRD2 DRD2 Antipsychotics->DRD2 Antagonizes STAT3 STAT3 Antipsychotics->STAT3 Inhibits RAF_ERK RAF/ERK Antipsychotics->RAF_ERK Inhibits ROS Reactive Oxygen Species (ROS) Antipsychotics->ROS Induces Apoptosis Apoptosis DRD2->Apoptosis Inhibits STAT3->Apoptosis Inhibits RAF_ERK->Apoptosis Inhibits ROS->Apoptosis Induces

Caption: Antipsychotic DRD2 inhibitor mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ONC201, pimozide, haloperidol, or risperidone) or vehicle control (DMSO). Cells are typically incubated for 24, 48, or 72 hours.[1][3]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.[9]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by the test compounds.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound or vehicle control for the specified duration (e.g., 48 hours).[10]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is determined using the flow cytometry software.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

  • Protein Extraction: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Implantation: Athymic nude mice (e.g., 4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS/Matrigel).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration: The test compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, 5 days a week). The control group receives the vehicle.[5]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treatment groups.

Conclusion

ONC201 demonstrates a targeted and dual mechanism of action against cancer cells, with promising clinical activity, particularly in H3 K27M-mutant gliomas. Repurposed antipsychotic DRD2 inhibitors, such as pimozide, haloperidol, and risperidone, also exhibit anti-cancer properties in preclinical models, although their mechanisms appear to be more pleiotropic and their clinical efficacy in oncology is less established. This guide provides a foundational comparison to aid researchers in evaluating these compounds for further investigation and potential therapeutic development. The provided experimental protocols offer a starting point for replicating and expanding upon these findings.

References

A Comparative Analysis of ONC201 and Standard Therapies for H3K27M-Mutant Diffuse Midline Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug ONC201 (dordaviprone), initially referred to as OY-201, and the current standard of care for a specific and aggressive type of brain tumor: H3K27M-mutant diffuse midline glioma. This malignancy, most commonly affecting children and young adults, has a dismal prognosis with limited effective treatment options beyond radiation therapy.[1][2][3][4] This document summarizes available efficacy and safety data, details experimental methodologies, and visualizes key pathways to inform ongoing research and drug development efforts.

Executive Summary

ONC201, a first-in-class small molecule antagonist of the dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP, has demonstrated promising single-agent activity in patients with recurrent H3K27M-mutant diffuse midline glioma.[1][2][3] Clinical trial data suggest that ONC201 can lead to durable responses and an improvement in overall survival compared to historical outcomes for this patient population.[4][5] The standard of care, primarily radiotherapy with or without temozolomide (B1682018), offers limited long-term benefit for these tumors.[6][7][8] While direct comparative trials are ongoing, this guide consolidates the current evidence to facilitate a scientific evaluation of ONC201's potential.

Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of ONC201 and standard therapies in patients with H3K27M-mutant diffuse midline glioma. It is important to note that the data for ONC201 is derived from single-arm clinical trials and expanded access programs, and not from direct head-to-head comparisons with standard of care.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS)

TreatmentPatient PopulationMedian Overall Survival (OS)Progression-Free Survival (PFS)Source(s)
ONC201 Non-recurrent H3K27M-mutant diffuse midline glioma21.7 monthsNot Reported[5]
ONC201 Recurrent H3K27M-mutant diffuse midline glioma13.7 months6-month PFS rate: 35.1%[9]
Standard of Care (Radiotherapy) H3K27M-altered diffuse midline gliomas10 months7 months[10]
Standard of Care (Radiotherapy +/- Temozolomide) H3K27M-mutant diffuse midline glioma9.0 - 15.5 months6.4 - 8.5 months[6][7][11]

Table 2: Tumor Response Rates for ONC201 in Recurrent H3K27M-Mutant Diffuse Midline Glioma

Response MetricResult95% Confidence IntervalSource(s)
Overall Response Rate (ORR) by RANO-HGG criteria 20.0%10.0% - 33.7%[1][9]
Disease Control Rate 40%Not Reported[9]
Median Duration of Response (DoR) 11.2 months3.8 months - Not Reached[1][9]
Median Time to Response 8.3 months1.9 - 15.9 months[9]

Safety and Tolerability

A crucial aspect of any therapeutic comparison is the safety profile. Both ONC201 and standard glioma therapies have associated adverse events.

Table 3: Common Treatment-Related Adverse Events

TreatmentCommon Adverse Events (Any Grade)Common Grade 3 or Higher Adverse EventsSource(s)
ONC201 Fatigue, nausea, headache, vomiting, decreased lymphocyte countFatigue, maculopapular rash, decreased lymphocyte count, headache[1][2]
Temozolomide + Radiation Nausea, vomiting, fatigue, anorexia, thrombocytopenia, anemia, leukopenia, neutropenia, lymphopeniaLeukopenia, neutropenia, lymphopenia, thrombocytopenia, anemia[12][13][14][15]

ONC201 has been generally well-tolerated in clinical trials, with no treatment-related deaths reported.[2] The most common severe adverse event is fatigue.[1] In contrast, the combination of temozolomide and radiation can lead to more significant myelosuppression.[12][13]

Mechanisms of Action

The therapeutic approaches of ONC201 and temozolomide are fundamentally different, targeting distinct cellular pathways.

ONC201 Signaling Pathway

ONC201 is a small molecule that penetrates the blood-brain barrier. Its primary mechanisms of action are the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial protease ClpP. This dual action leads to the induction of the integrated stress response, which in turn upregulates the expression of the pro-apoptotic protein TRAIL and its receptor DR5, ultimately triggering cancer cell death.

ONC201_Mechanism ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Activation ONC201->ClpP ISR Integrated Stress Response (ISR) DRD2->ISR ClpP->ISR Akt_ERK Akt/ERK Inactivation ISR->Akt_ERK FOXO3a FOXO3a Activation Akt_ERK->FOXO3a TRAIL_DR5 TRAIL & DR5 Upregulation FOXO3a->TRAIL_DR5 Apoptosis Apoptosis TRAIL_DR5->Apoptosis

Caption: Simplified signaling pathway of ONC201 leading to apoptosis.
Temozolomide Mechanism of Action

Temozolomide is an oral alkylating agent that crosses the blood-brain barrier. It is a prodrug that, at physiological pH, converts to its active metabolite, MTIC. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage leads to cell cycle arrest and apoptosis. The efficacy of temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).

Temozolomide_Mechanism Temozolomide Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Conversion DNA_Methylation DNA Methylation (O6-methylguanine) MTIC->DNA_Methylation Methylates DNA Tumor Cell DNA DNA_Methylation->DNA Reversed by DNA_Damage DNA Damage DNA_Methylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MGMT MGMT Repair Enzyme MGMT->DNA_Methylation

Caption: Mechanism of action of Temozolomide leading to tumor cell death.

Experimental Protocols

The efficacy and safety data for ONC201 in H3K27M-mutant glioma are primarily derived from a series of clinical trials and an expanded access program. Below are summarized methodologies for key studies.

ONC201 Clinical Trial (NCT03416530)
  • Study Design: This was a Phase 1, open-label, multi-center, dose-escalation, and dose-expansion study of oral ONC201 in pediatric patients with newly diagnosed Diffuse Intrinsic Pontine Glioma (DIPG) and recurrent/refractory H3K27M-mutant gliomas.[16]

  • Patient Population: The trial enrolled pediatric patients (2 to less than 19 years of age) with a confirmed H3K27M mutation who had completed at least one line of prior therapy.[16]

  • Intervention: ONC201 was administered orally. The recommended Phase 2 dose (RP2D) was determined to be the adult RP2D (625 mg) scaled by body weight, administered once weekly.[17][18]

  • Primary Endpoint: The primary endpoint was to determine the RP2D of ONC201.[17]

  • Assessments: Safety was assessed through the monitoring of adverse events. Tumor assessments were conducted using Response Assessment in Neuro-Oncology (RANO) criteria.[19]

ONC201_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Protocol cluster_assessment Endpoints and Assessments P Pediatric Patients (2 to <19 years) with H3K27M-mutant glioma C Inclusion Criteria: - Prior Therapy - KPS/LPS >= 50 P->C D ONC201 Oral Administration (Dose escalation/expansion) C->D S Weekly Dosing (RP2D: 625mg scaled by weight) D->S SA Safety Assessment: Adverse Event Monitoring S->SA EA Efficacy Assessment: Tumor Response (RANO criteria) S->EA PE Primary Endpoint: Determine Recommended Phase 2 Dose (RP2D) SA->PE EA->PE

Caption: Workflow for the NCT03416530 clinical trial.
ONC201 Expanded Access Program (NCT03134131)

  • Program Objective: To provide ONC201 to eligible patients with previously-treated H3K27M-mutant glioma and/or midline high-grade gliomas who could not participate in a clinical trial.[20][21]

  • Patient Population: Eligible patients were at least 3 years of age with a qualifying glioma diagnosis and had previously received radiotherapy.[20]

  • Intervention: ONC201 was administered orally.[20]

  • Data Collection: While the primary purpose was treatment access, safety and efficacy data were collected.

Standard of Care: The Stupp Protocol

For newly diagnosed glioblastoma (though its efficacy in the H3K27M-mutant subtype is debated), the standard of care often follows the Stupp protocol.

  • Procedure:

    • Maximal safe surgical resection of the tumor.

    • Concurrent radiotherapy (typically 60 Gy in 30 fractions over 6 weeks) with daily oral temozolomide.

    • Adjuvant temozolomide for six cycles.

Conclusion

The emergence of ONC201 represents a significant development in the therapeutic landscape for H3K27M-mutant diffuse midline glioma, a disease with a dire prognosis. The available data suggests that ONC201 offers a novel mechanism of action and has the potential to improve outcomes for this specific patient population, with a generally manageable safety profile. Standard therapies, while established for gliomas more broadly, have demonstrated limited efficacy in this molecularly distinct subgroup.

The ongoing Phase 3 ACTION trial (NCT05580562), a randomized, double-blind, placebo-controlled study, will be critical in definitively establishing the efficacy of ONC201 in newly diagnosed H3K27M-mutant diffuse glioma following radiotherapy.[3][5] The results of this trial will be instrumental in shaping the future standard of care for this devastating disease. Researchers and clinicians are encouraged to monitor the progress of this and other related studies to stay at the forefront of glioma therapeutics.

References

A Comparative Analysis of ONC201 and Its Analogs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the first-in-class anti-cancer agent ONC201 and its promising analogs. ONC201 has shown significant therapeutic potential, particularly in H3K27M-mutant diffuse midline gliomas, by targeting key cellular pathways.[1][2] This document delves into the mechanism of action, comparative efficacy, and experimental data of ONC201 and its derivatives, offering valuable insights for ongoing research and drug development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

ONC201 and its analogs, known as imipridones, exert their anti-cancer effects through a unique dual mechanism involving the antagonism of the Dopamine Receptor D2 (DRD2) and the allosteric agonism of the mitochondrial protease ClpP.[3][4][5] This dual action triggers a cascade of downstream events that collectively lead to cancer cell death.

The primary signaling pathways affected include:

  • Inhibition of Akt/ERK Signaling: ONC201 and its analogs dually inhibit the phosphorylation of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[3][6]

  • Induction of the TRAIL Pathway: Nuclear FOXO3a activates the transcription of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL), leading to apoptosis.[3][6]

  • Activation of the Integrated Stress Response (ISR): These compounds activate the ISR, resulting in the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL, further sensitizing cancer cells to apoptosis.[6][7]

  • Mitochondrial Dysfunction: By activating ClpP, ONC201 and its analogs disrupt mitochondrial protein homeostasis, leading to impaired oxidative phosphorylation, increased reactive oxygen species (ROS) production, and ultimately, mitochondrial-mediated apoptosis.[1][7]

Comparative Efficacy of ONC201 and Its Analogs

Several analogs of ONC201 have been developed with the aim of improving potency, pharmacokinetic properties, and efficacy in a broader range of cancers. Key analogs include ONC206, ONC212, and the fluorinated derivatives TBP-134 and TBP-135.

ONC206: The Potent Successor

ONC206 has demonstrated significantly higher potency compared to ONC201 in various cancer cell lines, including diffuse midline glioma.[1][5] While sharing a similar mechanism of action, ONC206 exhibits stronger binding to ClpP and more pronounced effects on mitochondrial function.[1] Interestingly, studies have revealed differential effects on glycolysis, with ONC201 reducing and ONC206 promoting it.[1] The combination of ONC201 and ONC206 has shown synergistic or additive effects in vitro and in vivo.[1]

ONC212: Rapid Action and Broad-Spectrum Activity

ONC212 is characterized by its rapid kinetics of activity and broad-spectrum efficacy across a wide range of solid and hematological malignancies.[4][6] It has shown particular promise in melanoma and pancreatic cancer models that are less sensitive to ONC201.[6][8][9] ONC212 activates similar signaling pathways as ONC201, including the ISR and inhibition of Akt/ERK, but with a faster onset of action.[6]

TBP-134 and TBP-135: Targeting Pancreatic Cancer

The fluorinated analogs TBP-134 and TBP-135 have shown superior efficacy compared to ONC201 in pancreatic cancer cell lines.[10][11] Notably, TBP-134 exhibited the highest potency, suggesting that the position of fluorination influences the apoptotic mechanism.[10][11] These analogs induce G2/M phase cell cycle arrest followed by apoptosis in pancreatic cancer cells.[10][11]

Quantitative Data Summary

The following tables summarize the comparative in vitro efficacy of ONC201 and its analogs across various cancer cell lines.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
ONC201 PANC-1Pancreatic Cancer6.1[10][11]
HCT116Colorectal Cancer~1-5
MultipleDiffuse Midline GliomaVaries[1]
ONC206 MultipleDiffuse Midline Glioma~5-7 fold lower than ONC201[5]
IMR-32Neuroblastoma0.5[2]
ONC212 MultiplePancreatic Cancer1-40[8]
AsPC1Pancreatic Cancer0.09
HPAFIIPancreatic Cancer0.47[12]
TBP-134 PANC-1Pancreatic Cancer0.35[10][11]
TBP-135 PANC-1Pancreatic Cancer1.8[10][11]

Signaling Pathway and Experimental Workflow Diagrams

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DRD2 DRD2 Akt Akt DRD2->Akt ERK ERK DRD2->ERK DR5 DR5 Apoptosis Apoptosis DR5->Apoptosis FOXO3a FOXO3a Akt->FOXO3a ERK->FOXO3a FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocation ISR Integrated Stress Response (ISR) ISR->DR5 Upregulation ClpP ClpP Mito_Dysfunction Mitochondrial Dysfunction ClpP->Mito_Dysfunction Mito_Dysfunction->Apoptosis TRAIL_Gene TRAIL Gene FOXO3a_nuc->TRAIL_Gene Activation TRAIL TRAIL TRAIL_Gene->TRAIL Transcription ONC201 ONC201 & Analogs ONC201->DRD2 Antagonism ONC201->Akt Inhibition ONC201->ERK Inhibition ONC201->ISR Activation ONC201->ClpP Agonism TRAIL->DR5 Binding

Caption: ONC201 and its analogs' mechanism of action.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with ONC201 or Analogs start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis western->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: General experimental workflow for comparative analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[13]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • ONC201 and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of ONC201 or its analogs for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

This protocol is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.[14][15]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

This guide provides a foundational comparison of ONC201 and its analogs. Further research is warranted to fully elucidate the therapeutic potential and optimal clinical applications of these promising anti-cancer agents.

References

Validating ONC201 as a therapeutic target in neuro-oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison and Validation Guide for Researchers and Drug Development Professionals

Introduction

ONC201, also known as dordaviprone (and recently approved as Modeyso™), has emerged as a promising therapeutic agent in the challenging landscape of neuro-oncology, particularly for gliomas harboring the H3 K27M mutation.[1][2] This guide provides a comprehensive analysis of ONC201, comparing its performance with alternative treatments and presenting supporting experimental data to validate its therapeutic targeting.

Mechanism of Action: A Dual-Pronged Attack

ONC201 exhibits a unique mechanism of action, functioning as a bitopic antagonist of dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[3][4] This dual activity disrupts key cellular pathways in cancer cells.

Antagonism of DRD2, which is overexpressed in high-grade gliomas, leads to the dual inactivation of Akt and ERK signaling pathways.[5][6] This, in turn, results in the dephosphorylation of the transcription factor FOXO3A, which then translocates to the nucleus to activate the transcription of the pro-apoptotic TNF-related apoptosis inducing ligand (TRAIL).[5][7] Concurrently, ONC201 activates the integrated stress response (ISR), leading to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL.[5] The combined upregulation of both the ligand (TRAIL) and its receptor (DR5) triggers apoptosis in cancer cells.[5]

Furthermore, ONC201's agonistic effect on ClpP, a mitochondrial protease, leads to its hyperactivation and the degradation of mitochondrial proteins, causing mitochondrial dysfunction and further contributing to apoptosis.[4][8][9] This disruption of mitochondrial metabolism has been shown to reverse the epigenetic phenotype of H3 K27M-mutant diffuse midline gliomas (DMG).[9]

ONC201_Mechanism_of_Action ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 ClpP ClpP ONC201->ClpP ISR ISR ONC201->ISR Akt_ERK Akt_ERK DRD2->Akt_ERK Mitochondria Mitochondria ClpP->Mitochondria FOXO3A FOXO3A Akt_ERK->FOXO3A TRAIL TRAIL FOXO3A->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis DR5 DR5 ISR->DR5 DR5->Apoptosis Mitochondria->Apoptosis

Efficacy in Neuro-Oncology: Clinical Trial Highlights

ONC201 has demonstrated significant promise in clinical trials, particularly in patients with H3 K27M-mutant diffuse midline gliomas, a patient population with a historically poor prognosis.[3][10]

Clinical Trial Patient Population Dosage Key Outcomes Reference
Phase II (NCT02525692) Recurrent Glioblastoma (GBM) and H3 K27M-mutant diffuse glioma625 mg orally every 1 or 3 weeksShowed preliminary signs of efficacy. In a subset of H3 K27M-mutant glioma patients, an overall response rate (ORR) of 20% was observed.[4][5][11]
Pooled Analysis Recurrent H3 K27M-mutant diffuse midline glioma (n=50)625 mg orally weekly or bi-weeklyORR of 20.0%; Disease Control Rate of 40.0%; Median Duration of Response of 11.2 months.[12]
ONC013 Arm B Adult recurrent H3 K27M-mutant diffuse glioma (n=30)Not SpecifiedORR of 16.7%; Median Duration of Response of 15.1 months.[13]
ONC014 Arm F Pediatric recurrent H3 K27M-mutant diffuse glioma (n=11)Not Specified18.2% radiographic response rate.[13]
ACTION (Phase III, NCT05580562) Newly diagnosed H3 K27M-mutant diffuse glioma (post-radiotherapy)Placebo vs. once-weekly or twice-weekly ONC201Ongoing, designed to evaluate overall survival (OS) and progression-free survival (PFS).[3][14][15]

Comparison with Standard of Care and Alternative Therapies

The current standard of care for newly diagnosed high-grade gliomas typically involves surgical resection followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ).[10] However, for H3 K27M-mutant diffuse midline gliomas, effective systemic therapies are lacking.[3]

Therapeutic Agent Mechanism of Action Efficacy in H3 K27M-mutant Glioma Common Side Effects
ONC201 (Dordaviprone) DRD2/3 antagonist and ClpP agonistORR of ~20-30% in recurrent settings; durable responses observed.[9][12]Generally well-tolerated; fatigue is the most common grade 3 or higher treatment-related adverse event.[4]
Temozolomide (TMZ) Alkylating agent, induces DNA damageLimited efficacy in H3 K27M-mutant gliomas.Myelosuppression, nausea, vomiting, fatigue.
Radiation Therapy Induces DNA damage in cancer cellsStandard of care, but tumors invariably recur.Fatigue, skin changes, hair loss, potential for long-term neurocognitive effects.
Panobinostat Histone deacetylase (HDAC) inhibitorBeing investigated in combination with ONC201.[16]Diarrhea, fatigue, nausea, myelosuppression.
Paxalisib PI3K/mTOR inhibitorBeing investigated in combination with ONC201.[16][17]Hyperglycemia, rash, diarrhea.
CAR T-cell Therapy Genetically engineered T-cells targeting tumor antigens (e.g., GD2)Early-phase trials ongoing for recurrent/refractory tumors.[18]Cytokine release syndrome, neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of ONC201.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate glioma cells (e.g., H3 K27M-mutant cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of ONC201 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of ONC201 that inhibits cell growth by 50%).

Cell_Viability_Workflow A Seed Glioma Cells B Treat with ONC201 A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Lyse ONC201-treated and control glioma cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, FOXO3A, TRAIL, DR5, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Studies in Mice
  • Cell Implantation: Orthotopically implant human glioma cells (e.g., H3 K27M-mutant patient-derived xenografts) into the brains of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer ONC201 orally at a specified dose and schedule (e.g., 625 mg/kg weekly). The control group receives a vehicle.

  • Tumor Volume and Survival Monitoring: Measure tumor volume regularly and monitor the overall health and survival of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and cell proliferation).

Conclusion and Future Directions

ONC201 has demonstrated a favorable safety profile and promising efficacy, particularly in the challenging context of H3 K27M-mutant diffuse midline gliomas.[10][12] Its unique dual mechanism of action provides a strong rationale for its therapeutic application. The ongoing Phase III ACTION trial will be pivotal in confirming its benefit as a frontline therapy.[15] Future research will likely focus on combination strategies to further enhance its efficacy and overcome potential resistance mechanisms.[16] The development of ONC201 represents a significant step forward in providing targeted therapies for patients with devastating brain tumors.

References

Navigating Patient Stratification in Oncology: A Comparative Guide to the OY-201 Biomarker and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for the "OY-201" biomarker did not yield specific results. It is highly probable that this is a typographical error and the intended subject is related to similarly named investigational oncology drugs. This guide will focus on ONCR-201 , an anti-Epithelial Membrane Protein 2 (EMP2) monoclonal antibody, and therefore considers EMP2 as the primary biomarker for patient stratification. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of EMP2 as a biomarker with other alternatives, supported by available data.

Introduction to Biomarker-Driven Patient Stratification

The precise stratification of patients is a cornerstone of personalized medicine in oncology.[1][2] Identifying patients who are most likely to respond to a specific therapy minimizes exposure to ineffective treatments and associated toxicities.[2][3] Biomarkers, which can be genes, proteins, or other measurable substances, are critical tools for this stratification.[2][4] An ideal biomarker for patient stratification should be sensitive, specific, and reliably predictive of treatment response.[4]

This guide provides a comparative overview of EMP2, the target of the investigational antibody ONCR-201, as a biomarker for patient stratification in relevant malignancies, and contrasts it with other established and emerging biomarkers.

This compound (assumed ONCR-201 and its biomarker EMP2) vs. Alternative Biomarkers

The following table summarizes the characteristics of EMP2 as a biomarker for ONCR-201 and compares it with alternative biomarkers used for patient stratification in cancers where EMP2 is overexpressed, such as triple-negative breast cancer (TNBC), ovarian, and endometrial cancers.[5]

Biomarker CategorySpecific BiomarkerCancers of InterestMethod of DetectionAdvantagesDisadvantages
Target of ONCR-201 EMP2 (Epithelial Membrane Protein 2) Triple-Negative Breast Cancer, Ovarian Cancer, Endometrial Cancer, Glioblastoma[5]Immunohistochemistry (IHC), Flow CytometryHigh expression in several epithelial malignancies with limited expression in normal tissues, suggesting a good therapeutic window.[5][6] Preclinical data suggests it may work as a monotherapy and in combination with other treatments.[5]Currently in preclinical/early clinical development, so limited clinical validation data is available. The predictive value for ONCR-201 response is still under investigation.
Standard of Care Biomarkers ER/PR/HER2 Breast CancerImmunohistochemistry (IHC), In Situ Hybridization (ISH)Well-established, routinely used in clinical practice to guide hormone therapy and HER2-targeted therapy. Strong predictive value for response to specific treatments.Not applicable for triple-negative breast cancer.
BRCA1/BRCA2 Breast Cancer, Ovarian Cancer, Pancreatic CancerNext-Generation Sequencing (NGS)Strong predictive marker for response to PARP inhibitors. Also a prognostic and hereditary risk marker.Mutations are present in a subset of patients.
Emerging Biomarkers PD-L1 Various Solid Tumors, including TNBCImmunohistochemistry (IHC)Predictive biomarker for response to immune checkpoint inhibitors.Variable expression, different antibody clones and scoring systems can lead to inconsistent results.
Tumor Mutational Burden (TMB) Various Solid TumorsNext-Generation Sequencing (NGS)Pan-cancer potential as a predictor of response to immunotherapy.Lack of standardized testing and interpretation. High cost and complexity of the assay.
CEACAM5/CEACAM6 Colorectal, Pancreatic, Ovarian Cancer[6]Immunohistochemistry (IHC)Target for the investigational antibody NEO-201, showing promise in preclinical models.[6][7]Still in clinical development, with limited data on predictive value for patient stratification.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are generalized protocols for the detection of EMP2 and a common alternative, PD-L1, using immunohistochemistry.

Protocol 1: Immunohistochemical Staining for EMP2

Objective: To detect the expression of Epithelial Membrane Protein 2 (EMP2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • Primary antibody: Anti-EMP2 monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash buffers (e.g., PBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded alcohol washes to rehydrate the tissue.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution using a steamer or water bath to unmask the antigenic epitopes.

  • Blocking: Incubate the slides with a blocking solution (e.g., hydrogen peroxide followed by normal goat serum) to block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the slides with the primary anti-EMP2 antibody at a predetermined optimal concentration and time, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the slides with the HRP-conjugated secondary antibody.

  • Detection: Apply the DAB substrate, which will produce a brown precipitate in the presence of HRP, indicating the location of the EMP2 protein.

  • Counterstaining: Stain the slides with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded alcohol and xylene, and then coverslip using a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of EMP2 staining.

Protocol 2: Immunohistochemical Staining for PD-L1

Objective: To detect the expression of Programmed Death-Ligand 1 (PD-L1) in FFPE tumor tissue.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • FDA-approved primary antibody clone for PD-L1 (e.g., 22C3, 28-8, SP142, SP263)

  • Associated detection system (as per kit instructions)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Antigen retrieval solution (as specified by the antibody clone)

  • Wash buffers

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Antigen Retrieval: Perform heat-induced epitope retrieval as specified for the particular PD-L1 antibody clone being used.

  • Blocking: Block endogenous peroxidase activity as per the detection kit protocol.

  • Primary Antibody Incubation: Incubate with the specific PD-L1 primary antibody clone for the recommended time and temperature.

  • Detection: Use the polymer-based detection system provided with the FDA-approved kit.

  • Substrate Application: Apply DAB chromogen.

  • Counterstaining: Stain with hematoxylin.

  • Dehydration and Mounting: As described in Protocol 1.

  • Analysis: Score the percentage of tumor cells and/or immune cells showing positive membranous staining for PD-L1, according to the specific scoring algorithm for the chosen antibody and cancer type (e.g., Combined Positive Score - CPS, Tumor Proportion Score - TPS).

Visualizing Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided.

biomarker_discovery_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Clinical Implementation patient_samples Patient Cohorts (Responders vs. Non-responders) omics_analysis Multi-omics Analysis (Genomics, Proteomics, etc.) patient_samples->omics_analysis candidate_biomarkers Candidate Biomarker Identification omics_analysis->candidate_biomarkers assay_development Assay Development & Optimization candidate_biomarkers->assay_development analytical_validation Analytical Validation (Sensitivity, Specificity) assay_development->analytical_validation clinical_validation Clinical Validation (Retrospective/Prospective Studies) analytical_validation->clinical_validation regulatory_approval Regulatory Approval (e.g., FDA) clinical_validation->regulatory_approval clinical_use Patient Stratification in Clinical Practice regulatory_approval->clinical_use

Caption: A generalized workflow for biomarker discovery and validation.

patient_stratification_logic cluster_biomarker_testing Biomarker Assessment cluster_treatment Treatment Decision patient_population Tumor Biopsy from Patient Population biomarker_positive Biomarker Positive (e.g., High EMP2) patient_population->biomarker_positive IHC Staining biomarker_negative Biomarker Negative (e.g., Low EMP2) patient_population->biomarker_negative IHC Staining targeted_therapy Administer Targeted Therapy (e.g., ONCR-201) biomarker_positive->targeted_therapy alternative_therapy Consider Alternative Therapy biomarker_negative->alternative_therapy

Caption: Logical flow for biomarker-based patient stratification.

Conclusion

The development of targeted therapies like ONCR-201 necessitates the co-development of predictive biomarkers for effective patient stratification. EMP2 shows promise as a biomarker due to its differential expression in tumor versus normal tissue. However, as it is still in the early stages of clinical development, its ultimate clinical utility for patient stratification remains to be fully elucidated. In contrast, biomarkers like ER/PR/HER2 and BRCA1/2 are well-established for specific cancer types and treatment modalities. The landscape of biomarker discovery is dynamic, with multi-omics approaches continually identifying novel candidates.[9] The rigorous validation of these emerging biomarkers against established standards is essential for their successful integration into clinical practice and the advancement of personalized oncology.

References

ONC201 and ONC206: A Head-to-Head Comparison for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

ONC201 (dordaviprone) and ONC206 are first-in-class, orally active small molecules belonging to the imipridone class of anti-cancer compounds.[1] ONC201 has shown promising clinical activity, particularly in H3 K27M-mutant diffuse midline gliomas (DMG), a patient population with a dire prognosis.[2][3] ONC206 is a chemical derivative of ONC201, developed to improve upon the anti-tumorigenic effects of its predecessor.[4][5] This guide provides an objective, data-driven comparison of ONC201 and ONC206, focusing on their mechanism of action, preclinical efficacy, and clinical development status to inform ongoing research and therapeutic strategy.

Mechanism of Action: A Tale of Two Targets

Both ONC201 and ONC206 exert their anti-cancer effects primarily through a dual mechanism involving the antagonism of Dopamine Receptor D2 (DRD2) and the allosteric activation of the mitochondrial caseinolytic protease P (ClpP).[6][7]

  • DRD2 Antagonism: The antagonism of DRD2, a G-protein coupled receptor, leads to the inactivation of pro-survival signaling pathways, including Akt and ERK.[6][8] This action contributes to the induction of cell death.

  • ClpP Activation: Both molecules bind to and activate the mitochondrial protease ClpP.[9] This hyperactivation is a key driver of their anti-cancer activity, leading to the degradation of mitochondrial proteins, disruption of oxidative phosphorylation, and increased mitochondrial reactive oxygen species (ROS).[9][10] This cascade of events ultimately triggers the Integrated Stress Response (ISR) and apoptosis (programmed cell death).[9][11]

While sharing this core mechanism, ONC206 exhibits distinct properties. It is a more potent molecule with a stronger binding affinity for ClpP compared to ONC201.[9] Intriguingly, the two compounds have demonstrated differential effects on cellular metabolism; ONC201 tends to reduce glycolysis, whereas ONC206 may promote it.[9]

ONC201_ONC206_Signaling_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm / Nucleus DRD2 DRD2 Akt_ERK Akt / ERK Signaling DRD2->Akt_ERK Inhibition ClpP ClpP OXPHOS OXPHOS ClpP->OXPHOS Inhibition ROS ↑ ROS ClpP->ROS Apoptosis Apoptosis OXPHOS->Apoptosis ISR Integrated Stress Response (ISR) (ATF4/CHOP) ROS->ISR Proliferation Cell Proliferation & Survival Akt_ERK->Proliferation ISR->Apoptosis Proliferation->Apoptosis ONC201_206 ONC201 / ONC206 ONC201_206->DRD2 Antagonism ONC201_206->ClpP Activation

Caption: Simplified signaling pathway of ONC201 and ONC206.
Preclinical Efficacy: A Potency Advantage for ONC206

Preclinical studies across a range of cancer models have consistently demonstrated that ONC206 is significantly more potent than its parent compound, ONC201. This increased potency is evident in its lower half-maximal inhibitory concentration (IC50) values in cell viability assays and robust efficacy in in vivo models.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeONC201 IC50 (µM)ONC206 IC50 (µM)Reference
ARK1Serous Endometrial Cancer1.590.33[11]
SPEC-2Serous Endometrial Cancer0.810.24[11]
VariousMedulloblastoma-0.014 - 2.0[12]
IMR-32Neuroblastoma5.0 (for effect)0.5 (for effect)[8]

Table 2: Comparative In Vivo Efficacy

Cancer ModelTreatmentKey FindingReference
SHH-driven Medulloblastoma (mouse)ONC206Extended median survival from 70 to 140 days.[4][13]
Group 3 Medulloblastoma (PDX)ONC206Significant survival benefit; 25% long-term tumor-free survival.[12]
High-Grade Serous Ovarian Cancer (mouse)ONC206Decreased tumor weight by 49.6% in lean and 61.2% in obese mice.[5]
H3 K27M-mutant Glioma (PDX)ONC201 / ONC206Both drugs modestly extended survival in vivo.[9]

Studies in medulloblastoma models are particularly noteworthy, where ONC206 not only demonstrated low nanomolar IC50s but also significantly prolonged survival in both genetically engineered and patient-derived xenograft (PDX) mouse models.[4][13]

Clinical Development Status

ONC201 and ONC206 are at different stages of clinical investigation, reflecting the timeline of their development.

  • ONC201: Having shown durable responses in patients with H3 K27M-mutant gliomas, ONC201 is being evaluated in a pivotal Phase III clinical trial (ACTION study, NCT05580562) for newly diagnosed patients following radiotherapy.[2][6][14] It recently received FDA accelerated approval for the treatment of H3 K27M-mutant diffuse midline glioma.[15]

  • ONC206: As a newer analogue, ONC206 is currently in Phase I clinical trials to determine its safety, dosing, and preliminary efficacy in patients with recurrent primary central nervous system (CNS) tumors, including gliomas and medulloblastoma (e.g., NCT04541082, NCT04732065).[7][16][17] These trials will establish the foundation for later-phase studies.

Both compounds have been generally well-tolerated in early clinical trials, a crucial feature for potential long-term treatment regimens.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of ONC201 and ONC206.

Cell Viability Assay (MTS/CellTiter-Glo® Method)

This protocol measures the number of viable cells in culture after exposure to a test compound.

Objective: To determine the dose-dependent cytotoxic effect of ONC201 or ONC206 on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of ONC201 or ONC206 in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add 20 µL of a viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ONC201 or ONC206.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of ONC201, ONC206, or vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like Trypsin-EDTA.[18] Combine all cells for each condition.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[19]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).

    • Add 1-2 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[19][20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[19]

  • Analysis: Gate the cell populations to quantify percentages:

    • Viable cells: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Apoptosis_Assay_Workflow cluster_quadrants Flow Cytometry Quadrant Analysis start 1. Seed Cells (6-well plate) treatment 2. Treat Cells (e.g., ONC206, Vehicle) start->treatment harvest 3. Harvest Cells (Floating + Adherent) treatment->harvest wash 4. Wash with PBS harvest->wash stain 5. Stain with Annexin V & Propidium Iodide wash->stain acquire 6. Acquire Data (Flow Cytometer) stain->acquire analyze 7. Analyze Data (Quantify Apoptosis) acquire->analyze end Results analyze->end Q3 Q3: Viable (AnnV-/PI-) analyze->Q3 Q1 Q1: Necrotic (AnnV+/PI+) Q2 Q2: Late Apoptotic (AnnV+/PI+) Q4 Q4: Early Apoptotic (AnnV+/PI-)

Caption: General experimental workflow for an apoptosis assay.

ONC201 and ONC206 represent a promising therapeutic strategy for aggressive cancers, particularly those of the central nervous system. ONC206 is a more potent successor to ONC201, demonstrating superior preclinical activity across multiple cancer models.[11] While ONC201 has advanced further in clinical trials and achieved regulatory milestones for H3 K27M-mutant glioma, the ongoing Phase I trials for ONC206 will be critical in defining its therapeutic potential in humans.[7][15] The distinct pharmacological profiles and metabolic effects of each compound suggest that they may have unique applications or could potentially be used in combination to achieve synergistic anti-tumor effects.[9][10] Further research is warranted to fully elucidate their comparative efficacy, mechanisms of resistance, and optimal clinical implementation.

References

Cross-study comparison of OY-201 clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of ONC201 Clinical Trial Data in Recurrent Glioblastoma

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for ONC201 (now known as Dordaviprone) against other therapeutic alternatives for recurrent glioblastoma. The analysis is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies.

Executive Summary

Recurrent glioblastoma remains a significant challenge in oncology, with limited effective treatment options. ONC201 has emerged as a promising investigational agent with a novel mechanism of action. This guide synthesizes clinical trial data for ONC201 and compares it with established treatments such as bevacizumab, lomustine (B1675051), and temozolomide (B1682018), providing a framework for understanding its potential therapeutic positioning.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key efficacy and safety endpoints from various clinical trials in recurrent glioblastoma. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary.

Table 1: Efficacy of ONC201 in Recurrent Glioblastoma

Clinical TrialTreatment ArmNumber of PatientsMedian Overall Survival (OS)Progression-Free Survival at 6 Months (PFS6)Objective Response Rate (ORR)
Phase II (NCT02525692) [1][2]ONC201 (625 mg, every 3 weeks)1741.6 weeks11.8%One partial response reported in a patient with H3 K27M mutation.[1][2]

Table 2: Efficacy of Competitor/Alternative Therapies in Recurrent Glioblastoma

DrugClinical TrialNumber of PatientsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Progression-Free Survival at 6 Months (PFS6)Objective Response Rate (ORR)
Bevacizumab BRAIN Study (NCT00345163)859.2 months4.2 months29%[3]28.2%
Bevacizumab + Lomustine EORTC 26101 (NCT01290939)[4]2889.1 months4.2 monthsNot Reported34-39%[5]
Lomustine EORTC 26101 (NCT01290939)[4]1498.6 months1.5 months~20%[6]5%[5]
Temozolomide (metronomic schedule) Meta-analysis of 15 trials[6][7]40265% (at 6 months)Not Reported33.1%Not Reported
Temozolomide (standard schedule) Meta-analysis of 15 trials[6][7]50065% (at 6 months)Not Reported20.1%Not Reported

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are extensive. Below is a summary of the key design elements for the pivotal trials.

ONC201 - Phase II (NCT02525692)

  • Study Design: A multi-center, open-label, Phase II study.[8]

  • Patient Population: Adult patients with recurrent glioblastoma who were bevacizumab-naïve.[9][10]

  • Intervention: ONC201 administered orally at a dose of 625 mg once every three weeks.[1][8]

  • Primary Endpoint: Progression-free survival at 6 months (PFS6).[8]

  • Key Inclusion Criteria: Histologically confirmed recurrent glioblastoma; Karnofsky performance status ≥ 70.

  • Key Exclusion Criteria: Prior treatment with bevacizumab.[10]

Bevacizumab - BRAIN Study (NCT00345163)

  • Study Design: A multi-center, open-label, non-comparative Phase II study.

  • Patient Population: Patients with glioblastoma at first or second recurrence after prior radiation and temozolomide.

  • Intervention: Bevacizumab 10 mg/kg intravenously every 2 weeks.

  • Primary Endpoint: Objective response rate (ORR).

  • Key Inclusion Criteria: Histologically confirmed glioblastoma; Karnofsky performance status ≥ 70; prior radiotherapy and temozolomide.[11]

  • Key Exclusion Criteria: Active brain hemorrhage.[11]

Lomustine - EORTC 26101 (NCT01290939)

  • Study Design: A randomized, open-label, multicenter Phase III trial.[4]

  • Patient Population: Patients with first progression of glioblastoma after standard chemoradiotherapy.

  • Intervention: Lomustine administered orally at 110 mg/m² once every 6 weeks.[12][13]

  • Primary Endpoint: Overall survival (OS).[13]

  • Key Inclusion Criteria: Histologically confirmed glioblastoma; first recurrence at least 3 months after completion of radiotherapy.[5]

  • Key Exclusion Criteria: Prior treatment with bevacizumab or other VEGF inhibitors.[11]

Visualizing Molecular Pathways and Experimental Workflows

ONC201 Signaling Pathway

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It acts as an antagonist of the dopamine (B1211576) D2-like receptors (DRD2 and DRD3) and an allosteric agonist of the mitochondrial protease ClpP.[1][14] This leads to the dual inhibition of Akt and ERK phosphorylation, resulting in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[1][14] Concurrently, ONC201 activates the integrated stress response (ISR), leading to increased expression of the TRAIL receptor DR5.[1] The combined upregulation of both TRAIL and its receptor DR5 triggers apoptosis in cancer cells.

ONC201_Signaling_Pathway cluster_cell Cancer Cell cluster_receptor Receptor Interaction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_surface Cell Surface ONC201 ONC201 DRD2_DRD3 DRD2/DRD3 ONC201->DRD2_DRD3 Antagonizes Akt Akt ONC201->Akt Inhibits ERK ERK ONC201->ERK Inhibits ISR Integrated Stress Response (ISR) ONC201->ISR Activates DRD2_DRD3->Akt Inhibits DRD2_DRD3->ERK Inhibits FOXO3a_P p-FOXO3a Akt->FOXO3a_P Phosphorylates ERK->FOXO3a_P Phosphorylates FOXO3a FOXO3a FOXO3a_P->FOXO3a Dephosphorylation FOXO3a_N FOXO3a FOXO3a->FOXO3a_N Translocation DR5_mRNA DR5 mRNA ISR->DR5_mRNA Upregulates DR5 DR5 Receptor DR5_mRNA->DR5 Translation & Surface Expression TRAIL_Gene TRAIL Gene FOXO3a_N->TRAIL_Gene Activates TRAIL_mRNA TRAIL mRNA TRAIL_Gene->TRAIL_mRNA Transcription TRAIL TRAIL Ligand TRAIL_mRNA->TRAIL Translation Apoptosis Apoptosis DR5->Apoptosis Induces TRAIL->DR5 Binds

Caption: ONC201 mechanism of action in glioblastoma cells.

Typical Clinical Trial Workflow for Recurrent Glioblastoma

The following diagram illustrates a generalized workflow for a clinical trial investigating a new agent for recurrent glioblastoma.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Imaging, Labs, QoL) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Investigational Drug) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_Arm_B On_Treatment_Monitoring On-Treatment Monitoring (Safety & Efficacy) Treatment_Arm_A->On_Treatment_Monitoring Treatment_Arm_B->On_Treatment_Monitoring Tumor_Assessment Tumor Assessment (e.g., MRI every 8 weeks) On_Treatment_Monitoring->Tumor_Assessment Progression_Decision Disease Progression? Tumor_Assessment->Progression_Decision Continue_Treatment Continue Treatment Progression_Decision->Continue_Treatment No Off_Study Off Study / Follow-up Progression_Decision->Off_Study Yes Continue_Treatment->On_Treatment_Monitoring Data_Analysis Data Analysis (OS, PFS, ORR, etc.) Off_Study->Data_Analysis

Caption: Generalized workflow of a recurrent glioblastoma clinical trial.

References

Independent Validation of ONC201's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of ONC201, a first-in-class imipridone, with alternative therapeutic strategies. It is supported by a compilation of preclinical and clinical data from independent validation studies, with a focus on high-grade gliomas. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation.

Overview of ONC201

ONC201 (dordaviprone) is an orally active small molecule that has shown significant promise, particularly in treating H3 K27M-mutant diffuse midline gliomas (DMG), a universally fatal type of brain tumor with no effective systemic therapy.[1][2][3] Originally identified for its ability to induce TNF-related apoptosis-inducing ligand (TRAIL) transcription independently of p53, its mechanism of action is now understood to be multi-faceted.[4][5] ONC201's ability to cross the blood-brain barrier makes it a compelling candidate for central nervous system malignancies.[4][6]

Mechanism of Action

ONC201 exerts its anti-cancer effects through a dual-target, integrated signaling cascade. It acts as a bitopic antagonist of the dopamine (B1211576) receptor D2/D3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[1][7][8] This dual engagement triggers a series of downstream events:

  • Integrated Stress Response (ISR): ONC201 activates the ISR, leading to the upregulation of transcription factors ATF4 and CHOP.[6][9]

  • TRAIL Pathway Upregulation: This results in the increased expression of the pro-apoptotic ligand TRAIL and its receptor, Death Receptor 5 (DR5), promoting apoptosis in tumor cells.[4][6]

  • Akt/ERK Pathway Inhibition: The compound dually inhibits the phosphorylation of Akt and ERK, leading to the activation of the transcription factor FOXO3a, which further promotes TRAIL expression.[4]

  • Mitochondrial Dysfunction: As a ClpP agonist, ONC201 causes hyperactivation of the protease, leading to mitochondrial proteolysis, impaired respiratory function, and metabolic disruption within the cancer cells.[2][10]

ONC201_Mechanism ONC201 ONC201 DRD2_3 DRD2/DRD3 ONC201->DRD2_3 Antagonizes ClpP Mitochondrial ClpP ONC201->ClpP Agonizes ISR Integrated Stress Response (ISR) ONC201->ISR Activates Akt_ERK p-Akt / p-ERK DRD2_3->Akt_ERK Inhibits Mitochondria Mitochondrial Dysfunction ClpP->Mitochondria Induces FOXO3a FOXO3a Akt_ERK->FOXO3a Inhibits TRAIL TRAIL Transcription FOXO3a->TRAIL Activates DR5 DR5 Expression ISR->DR5 Induces Apoptosis Apoptosis Mitochondria->Apoptosis TRAIL->Apoptosis DR5->Apoptosis

Caption: ONC201 Signaling Pathway.

Preclinical Validation

Independent preclinical studies have validated ONC201's efficacy across various cancer models.

  • In Vitro Studies: ONC201 demonstrates potent cytotoxic and anti-proliferative effects in a wide range of cancer cell lines, including glioblastoma (GBM), breast cancer, endometrial cancer, and small cell lung cancer.[6][7][9] Notably, it is effective in glioma cell lines resistant to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[6] Preclinical work also shows synergistic effects when ONC201 is combined with radiotherapy and TMZ.[2][11]

  • In Vivo Studies: In orthotopic mouse models of glioblastoma, orally administered ONC201 has been shown to cross the blood-brain barrier, inhibit tumor growth, and prolong survival.[2][4] Combination therapy with radiation and TMZ in a GBM mouse model resulted in significantly reduced tumor burden and extended survival compared to single or dual treatments.[2]

Clinical Efficacy and Comparison

ONC201 has shown unprecedented single-agent activity in clinical trials, particularly for patients with H3 K27M-mutant diffuse midline glioma (DMG), a population with dismal outcomes where radiotherapy is the only standard of care.[12][13]

Performance Data: ONC201 in H3 K27M-Mutant DMG

The following table summarizes key efficacy data from a pooled analysis of 50 patients with recurrent H3 K27M-mutant DMG treated with ONC201 monotherapy.[14][15]

MetricValue95% Confidence IntervalCitation
Overall Response Rate (ORR) by RANO-HGG20.0%10.0% - 33.7%[1][14][15]
Disease Control Rate (DCR) 40.0%26.4% - 54.8%[14]
Median Duration of Response (DOR) 11.2 months3.8 months - Not Reached[1][14][15]
Median Time to Response (TTR) 8.3 months(Range: 1.9 - 15.9)[1][15]
Median Overall Survival (OS) from Recurrence 9.3 months-[14]
Median Progression-Free Survival (PFS) from Recurrence 3.4 months-[14]
RANO-HGG: Response Assessment in Neuro-Oncology for high-grade gliomas.
Comparison with Standard of Care (Historical Data)

For newly diagnosed H3 K27M-mutant DMG, no systemic therapy has proven effective, and radiotherapy is the standard of care.[1][13] ONC201 shows a significant improvement in overall survival compared to historical controls who received standard care.

Treatment GroupMedian Overall Survival (OS) from DiagnosisCitation
ONC201 (Non-recurrent patients, n=35) 21.7 months[2][14]
Historical Controls (Standard of Care) ~12 months[1][2]
Historical Controls (Recurrent Disease) 5.1 months[16]

These data highlight the potential of ONC201 to become a new standard of care for this devastating disease. The ongoing Phase 3 ACTION trial is designed to definitively assess its efficacy in newly diagnosed patients post-radiotherapy.[1][8][14]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical validation of ONC201. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of ONC201 (and/or comparator compounds) for 24-72 hours. Include vehicle-only control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17][18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[17][18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[14][18]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Treat 2. Add ONC201 (various conc.) Seed->Treat MTT 3. Add MTT Reagent Treat->MTT Incubate 4. Incubate (3-4h) MTT->Incubate Solubilize 5. Add Solubilizer Incubate->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate Viability (%) Read->Calculate

Caption: General Workflow for a Cell Viability (MTT) Assay.
Apoptosis Detection (Western Blot for Cleaved Caspase-3)

This method detects the activation of effector caspases, a hallmark of apoptosis.

  • Protein Extraction: Treat cells with ONC201 for a specified time (e.g., 24-48 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane for total caspase-3 and a loading control (e.g., β-actin or GAPDH).[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of the cleaved fragment (approx. 17-19 kDa) indicates apoptosis.[19]

In Vivo Efficacy (Orthotopic Glioblastoma Mouse Model)

This model recapitulates the growth of human GBM in its native environment.

  • Cell Preparation: Culture human glioblastoma cells (e.g., patient-derived or established lines like U251) engineered to express luciferase for bioluminescence imaging.[2][7]

  • Stereotactic Intracranial Injection: Anesthetize immunodeficient mice (e.g., athymic nude mice). Using a stereotactic frame, inject a suspension of GBM cells (e.g., 100,000 cells in 5 µL PBS) into a specific brain location, such as the cerebral cortex.[7][10][20]

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) on a weekly basis.[21]

  • Treatment Administration: Once tumors are established (as confirmed by BLI), randomize mice into treatment groups (e.g., Vehicle, ONC201, Standard of Care, Combination). Administer ONC201 orally (e.g., by gavage) at a specified dose and schedule (e.g., 100 mg/kg, weekly).[2][7]

  • Efficacy Assessment: Monitor tumor burden via BLI throughout the study. Record animal body weight and clinical signs. The primary endpoint is typically overall survival.

  • Pharmacodynamic Analysis: At the end of the study or in a parallel short-term study, harvest brains for histological (e.g., H&E staining) and immunohistochemical analysis of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[2][15]

Comparison of Therapeutic Strategies

ONC201 monotherapy represents a significant advancement over the current standard of care for H3 K27M-mutant gliomas. Preclinical data also suggest its potential in combination therapies for other glioma subtypes.

Efficacy_Comparison cluster_legend *IRT: Imipridone + Radiation + Temozolomide Title Median Overall Survival (mOS) from Diagnosis H3 K27M-Mutant Diffuse Midline Glioma SOC Standard of Care (SOC) (Radiotherapy ± TMZ) mOS: ~12 months Outcome Improved Survival Outcome ONC201 ONC201 Monotherapy (Post-RT, Non-Recurrent) mOS: 21.7 months ONC201->Outcome  Superior Efficacy  (Clinical Data) Combo ONC201 + SOC (IRT*) (Preclinical Mouse Model) Survival Benefit: Significant (vs. single/dual therapy) Combo->Outcome  Potential Synergy  (Preclinical Data) key Data Source: Blue: Clinical Green: Preclinical

Caption: Comparative Efficacy of ONC201-based Therapies.

Conclusion

Independent preclinical and clinical studies provide robust validation of ONC201's anti-cancer effects. Its novel mechanism of action, oral bioavailability, and ability to penetrate the blood-brain barrier position it as a transformative therapy, especially for H3 K27M-mutant diffuse midline gliomas. Clinical data demonstrate a clear survival advantage over historical standards of care. Ongoing research into combination strategies may further broaden its therapeutic application for other challenging malignancies.

References

A Comparative Analysis of ONC201 and Other TRAIL-Inducing Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway represents a promising target in cancer therapy due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2] This has led to the development of various therapeutic agents aimed at activating this pathway. These agents can be broadly categorized into three main classes: the small molecule inducer ONC201, recombinant human TRAIL (rhTRAIL), and TRAIL receptor (TRAIL-R) agonistic antibodies. This guide provides an objective comparison of these agents, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct mechanisms and therapeutic potential.

Overview of TRAIL-Inducing Agents

ONC201 (Dordaviprone) is a first-in-class, orally active small molecule of the imipridone class.[3][4] Its primary mechanism of action involves the induction of both the TRAIL ligand and its pro-apoptotic receptor, Death Receptor 5 (DR5), through the integrated stress response pathway.[5] This dual-action differentiates it from other TRAIL-inducing agents.

Recombinant Human TRAIL (rhTRAIL) , such as Dulanermin, consists of a soluble form of the TRAIL protein that directly binds to and activates the death receptors DR4 and DR5.[6][7] While showing promise in preclinical models, its clinical efficacy has been limited, partly due to a short in vivo half-life.[8]

TRAIL Receptor Agonistic Antibodies are monoclonal antibodies designed to specifically target and activate either DR4 (e.g., Mapatumumab) or DR5 (e.g., Conatumumab, Lexatumumab, Tigatuzumab).[9][10] These antibodies offer the advantage of a longer in vivo half-life compared to rhTRAIL.[11]

Comparative Data on Efficacy

The following tables summarize the performance of ONC201, rhTRAIL, and TRAIL receptor agonistic antibodies from various preclinical studies. It is important to note that these data are collated from separate experiments and do not represent direct head-to-head comparisons unless specified.

Table 1: In Vitro Efficacy of TRAIL-Inducing Agents

AgentCancer TypeCell LineAssayResultsCitation(s)
ONC201 GlioblastomaVariousApoptosis AssayInduces apoptosis in temozolomide-resistant cell lines.[5]
Breast CancerMDA-MB-468 (TNBC)Cell Death AssayInduces caspase-8 cleavage and cell death.[12]
Breast CancerMultiple TNBC & non-TNBCCell Proliferation AssayPotent anti-proliferative and pro-apoptotic effects.[12]
Colorectal CancerHCT116 p53-/-Apoptosis AssayInduces high levels of Sub-G1 DNA content.[13]
rhTRAIL Breast CancerMDA-MB-231 (TNBC)Cytotoxicity AssayHighly sensitive to TRAIL-induced apoptosis.
Breast CancerMDA-MB-468, BT549 (TNBC)Cell Viability AssayResistant to TRAIL-induced apoptosis.
Ovarian CancerA2780Cell Survival AssayDecreased cell survival, enhanced by cisplatin.[14]
Oral Squamous CarcinomaHN31Apoptosis AssayPotent induction of apoptosis.[10]
Mapatumumab (anti-DR4) Colorectal CancerSW480Cell Viability AssaySignificant cell death observed after 48h treatment.[13]
MultipleVariousCell Viability AssayDose-dependent reduction in cell viability.[5]
Lexatumumab (anti-DR5) Breast CancerNon-TNBC cell linesApoptosis AssayConverts ONC201's effect from anti-proliferative to apoptotic.[15]
TRAIL-R2 scFvs FibrosarcomaHT1080Cell Proliferation AssayEC50 of 0.8 nM, comparable to homotrimeric TRAIL.[7]

Table 2: In Vivo Efficacy of TRAIL-Inducing Agents in Xenograft Models

AgentCancer TypeXenograft ModelKey FindingsCitation(s)
ONC201 GlioblastomaOrthotopic xenograftsProlongs survival as a monoagent and in combination with bevacizumab.[11]
Breast Cancer (TNBC)MDA-MB-468 xenograftDemonstrates in vivo efficacy.[12]
Colorectal CancerHCT116 p53-/- xenograftCauses tumor regression.[16]
rhTRAIL Oral Squamous CarcinomaOrthotopic HN31 xenograftIntratumoral injection induced time-dependent apoptosis.[10]
rhTRAIL-DR5 variant Ovarian CancerA2780 xenograftDelayed tumor progression (97% light reduction with cisplatin).[14]
Mapatumumab (anti-DR4) Colorectal CancerSW480 xenograftCombination with topotecan (B1662842) resulted in significant tumor inhibition.[9]
Multiple CancersColon, lung, renal xenograftsRapid tumor regression or repression of tumor growth.[13]

Mechanisms of Action and Signaling Pathways

The primary distinction between these agents lies in their mechanism of activating the TRAIL pathway. ONC201 acts intracellularly to upregulate the expression of both TRAIL and its receptor DR5, while rhTRAIL and agonistic antibodies are external ligands that directly engage the receptors.

TRAIL_Pathway TRAIL-Induced Apoptosis Pathways cluster_ONC201 ONC201 (Small Molecule) cluster_extracellular Extracellular Agents cluster_receptor Cell Membrane ONC201 ONC201 Akt_ERK Akt/ERK Inhibition ONC201->Akt_ERK ISR Integrated Stress Response (ISR) ONC201->ISR FOXO3a FOXO3a Activation Akt_ERK->FOXO3a ATF4 ATF4/CHOP Activation ISR->ATF4 TRAIL_Gene TRAIL Gene Transcription FOXO3a->TRAIL_Gene DR5_Gene DR5 Gene Transcription ATF4->DR5_Gene TRAIL_Ligand TRAIL Ligand TRAIL_Gene->TRAIL_Ligand expression DR5_Receptor DR5 Receptor DR5_Gene->DR5_Receptor expression TRAIL_Ligand->DR5_Receptor binds DR4_Receptor DR4 Receptor TRAIL_Ligand->DR4_Receptor binds DISC DISC Formation (FADD, pro-caspase-8) DR5_Receptor->DISC trimerization rhTRAIL rhTRAIL rhTRAIL->DR5_Receptor binds rhTRAIL->DR4_Receptor binds Agonistic_Ab Agonistic Antibodies (e.g., Mapatumumab) Agonistic_Ab->DR4_Receptor binds (e.g., anti-DR4) DR4_Receptor->DISC trimerization Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase37 Activated Caspase-3/7 Caspase8->Caspase37 Apoptosis Apoptosis Caspase8->Apoptosis Type I Cells Bid Bid -> tBid Caspase8->Bid Caspase37->Apoptosis Mitochondria Mitochondrial Pathway Bid->Mitochondria Mitochondria->Caspase37 Type II Cells

Fig. 1: Mechanisms of TRAIL Pathway Activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key assays used in the evaluation of TRAIL-inducing agents.

Experimental Workflow

Experimental_Workflow General Workflow for Evaluating TRAIL-Inducing Agents cluster_invitro Cell-Based Assays cluster_invivo Animal Models start Hypothesis: Agent induces cancer cell apoptosis invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo Promising results analysis Data Analysis & Conclusion invivo->analysis cell_culture Select & Culture Cancer Cell Lines viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI, Caspase) viability->apoptosis western Western Blot (Pathway Proteins) apoptosis->western xenograft Establish Xenograft Tumor Model treatment Administer Agent (e.g., oral, i.p., i.v.) xenograft->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring histology Immunohistochemistry of Tumor Tissue monitoring->histology

Fig. 2: A typical experimental workflow.
Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of the TRAIL-inducing agents on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[17]

  • Treatment: Treat the cells with varying concentrations of the TRAIL-inducing agent (e.g., ONC201, rhTRAIL, or agonistic antibody). Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[18]

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[3][17]

  • Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Dose-response curves can be generated to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating them with the desired concentration of the TRAIL-inducing agent for a specified time (e.g., 4 to 24 hours).[2][17]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[2]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2][12]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[2][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12]

In Vivo Xenograft Tumor Studies

This protocol outlines the use of animal models to evaluate the anti-tumor efficacy of the agents in a physiological context.

  • Cell Preparation: Prepare a suspension of cancer cells (e.g., 5 x 10⁶ cells) in a suitable medium, such as a mixture of media and Matrigel.[19]

  • Tumor Implantation: Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[10][19]

  • Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).[10] Monitor tumor volume regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., ONC201 orally, rhTRAIL or antibodies via intraperitoneal or intravenous injection) according to the planned dosing schedule.[10][20]

  • Efficacy Evaluation: Continue to monitor tumor volume and animal body weight throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time.[9]

  • Terminal Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).[10]

Logical Classification of TRAIL-Inducing Agents

The agents discussed can be classified based on their molecular nature and mechanism of action.

Agent_Classification Classification of TRAIL-Inducing Agents TRAIL_Agents TRAIL Pathway-Targeting Agents Direct_Agonists Direct Receptor Agonists (Extracellular) TRAIL_Agents->Direct_Agonists Indirect_Inducers Indirect Pathway Inducers (Intracellular) TRAIL_Agents->Indirect_Inducers rhTRAIL Recombinant Human TRAIL (e.g., Dulanermin) Direct_Agonists->rhTRAIL Agonistic_Abs Agonistic Antibodies Direct_Agonists->Agonistic_Abs ONC201 Small Molecule Inducers (e.g., ONC201) Indirect_Inducers->ONC201 Anti_DR4 Anti-DR4 Ab (e.g., Mapatumumab) Agonistic_Abs->Anti_DR4 Anti_DR5 Anti-DR5 Ab (e.g., Conatumumab) Agonistic_Abs->Anti_DR5

Fig. 3: Logical relationship of TRAIL agents.

Conclusion

The therapeutic landscape of TRAIL pathway activation is diverse, with each class of agent offering distinct advantages and facing unique challenges.

  • ONC201 stands out due to its unique dual-induction mechanism of both TRAIL and its receptor DR5, as well as its oral bioavailability, which is a significant advantage for clinical administration.[3][5] Its ability to cross the blood-brain barrier further extends its potential for treating central nervous system malignancies.[5]

  • Recombinant human TRAIL demonstrated the initial promise of this pathway but has been hampered by poor pharmacokinetics, specifically a short half-life.[8]

  • TRAIL receptor agonistic antibodies overcome the short half-life of rhTRAIL and offer high specificity for their target receptors.[11] However, like rhTRAIL, their clinical efficacy as monotherapies has been limited, and resistance remains a challenge.[21]

The choice of agent for a particular research or clinical application will depend on the specific cancer type, its resistance profile, and the desired therapeutic strategy. The ability of ONC201 to modulate the TRAIL pathway from within the cancer cell presents a novel approach that may circumvent some of the resistance mechanisms observed with externally administered ligands. Further preclinical and clinical studies, particularly direct comparative trials, are needed to fully elucidate the relative efficacy of these different agents and to identify optimal combination strategies to harness the full potential of the TRAIL-induced apoptotic pathway.

References

Safety Operating Guide

Navigating the Disposal of OY-201: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No chemical with the exact designation "OY-201" was readily identifiable in publicly available safety and disposal databases. The following procedures are based on the safety data sheet for Uricase (UAO-201) , a substance used in laboratory and diagnostic settings, which is the most plausible match for a chemical that researchers, scientists, and drug development professionals would handle. It is imperative to cross-reference this guidance with your institution's specific hazardous waste management protocols and the manufacturer's safety data sheet (SDS) for the specific product in your possession.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential information for the handling and disposal of this compound (assumed to be Uricase (UAO-201)), with a focus on immediate safety and logistical considerations.

Hazard and Safety Summary

Prior to handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from the available safety data sheet.

Hazard CategoryDescription
GHS Classification Acute toxicity, Oral (Category 5); Skin corrosion/irritation (Category 2); Serious eye damage/Eye irritation (Category 2A); Toxic to reproduction (Category 2); Specific target organ toxicity (Repeated exposure, Category 1)[1]
Primary Routes of Exposure Ingestion, skin contact, eye contact, inhalation.[1]
Health Hazards May be harmful if swallowed. Causes skin and serious eye irritation. Suspected of damaging fertility or the unborn child. Causes damage to nervous system, gastrointestinal tract, respiratory organ and kidneys through prolonged or repeated exposure.[1]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection. Use a protecting mask and ensure adequate ventilation.[1]

This compound Disposal Workflow

The proper disposal of this compound requires a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations. The following diagram outlines the logical workflow for the disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup A Contaminated Materials (Gloves, paper towels, etc.) C Place in a designated, leak-proof, and sealed hazardous waste container. A->C B Unused/Expired this compound B->C D Label container clearly: 'Hazardous Waste - this compound' and list components. C->D E Store in a designated, secure hazardous waste accumulation area. D->E F Request waste pickup through a certified hazardous waste disposal service. E->F

References

Navigating the Safe Handling of OY-201: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific chemical compound "OY-201" is limited. Therefore, this document provides essential safety and logistical guidance based on general principles for handling chemical substances that may present respiratory hazards. The following recommendations should be adapted to a comprehensive, substance-specific risk assessment based on a complete Safety Data Sheet (SDS) for this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical handling.

Essential Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the cornerstone of laboratory safety, minimizing exposure to potentially hazardous substances.[1][2][3] The selection of PPE should be informed by a thorough hazard assessment of the specific experimental conditions.[4] For a substance like this compound, which may cause respiratory irritation, a multi-layered approach to protection is crucial.[5]

PPE CategoryItemSpecifications and Usage
Respiratory Protection NIOSH-approved RespiratorFor operations that may generate dust or aerosols, a respirator is essential to prevent inhalation. The type of respirator (e.g., N95, P100, or a supplied-air respirator) should be selected based on the exposure risk and the substance's airborne concentration.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times to protect against splashes and dust.[3] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesThe choice of glove material (e.g., nitrile, neoprene, or butyl rubber) must be based on the chemical compatibility with this compound and any solvents used. Always check the manufacturer's glove compatibility charts. Double-gloving may be appropriate for certain procedures.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.

Standard Operating Procedure for Handling this compound

A clear and detailed experimental protocol is vital for ensuring both the safety of personnel and the integrity of the research.

Objective: To safely handle this compound powder for experimental use.

Materials:

  • This compound powder

  • Appropriate solvents and reagents

  • Calibrated analytical balance

  • Chemical fume hood

  • Decontamination solution (e.g., 70% ethanol, or as specified in the SDS)

  • Sealed waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare the work surface by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment and materials inside the fume hood.

  • Weighing and Aliquoting:

    • Perform all manipulations of this compound powder within the fume hood to minimize inhalation exposure.

    • Use an anti-static weighing dish to accurately measure the required amount of this compound.

    • Carefully transfer the powder to the reaction vessel.

  • Experimental Use:

    • Add solvents or other reagents slowly to avoid splashing.

    • Keep all containers with this compound sealed when not in immediate use.

  • Decontamination and Cleanup:

    • Wipe down all surfaces and equipment with the appropriate decontamination solution.

    • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, weighing dishes) in the designated sealed waste container.

  • Personal Decontamination:

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.[5][6]

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and experimental materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound." The accumulation start date should also be clearly visible.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[5]

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows and decision-making processes.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh this compound in Hood prep_area->handle_weigh handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon cleanup_waste Segregate & Seal Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

G cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection assess_hazard Potential for Dust/Aerosol? ppe_respirator Use NIOSH-Approved Respirator assess_hazard->ppe_respirator Yes ppe_no_respirator Standard PPE Sufficient assess_hazard->ppe_no_respirator No ppe_splash Risk of Splash? ppe_respirator->ppe_splash ppe_no_respirator->ppe_splash ppe_faceshield Add Face Shield ppe_splash->ppe_faceshield Yes ppe_goggles Safety Goggles Mandatory ppe_splash->ppe_goggles No ppe_faceshield->ppe_goggles

Caption: Decision Tree for Selecting Respiratory and Face Protection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.